molecular formula C15H10O7 B15603628 Quercetin CAS No. 117-39-5; 6151-25-3; 7255-55-2

Quercetin

Número de catálogo: B15603628
Número CAS: 117-39-5; 6151-25-3; 7255-55-2
Peso molecular: 302.23 g/mol
Clave InChI: REFJWTPEDVJJIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Quercetin appears as yellow needles or yellow powder. Converts to anhydrous form at 203-207 °F. Alcoholic solutions taste very bitter. (NTP, 1992)
This compound is a pentahydroxyflavone having the five hydroxy groups placed at the 3-, 3'-, 4'-, 5- and 7-positions. It is one of the most abundant flavonoids in edible vegetables, fruit and wine. It has a role as an antibacterial agent, an antioxidant, a protein kinase inhibitor, an antineoplastic agent, an EC 1.10.99.2 [ribosyldihydronicotinamide dehydrogenase (quinone)] inhibitor, a plant metabolite, a phytoestrogen, a radical scavenger, a chelator, an Aurora kinase inhibitor and a geroprotector. It is a pentahydroxyflavone and a 7-hydroxyflavonol. It is a conjugate acid of a this compound-7-olate.
This compound is a flavonol widely distributed in plants. It is an antioxidant, like many other phenolic heterocyclic compounds. Glycosylated forms include RUTIN and quercetrin.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a flavonoid found in many foods and herbs and is a regular component of a normal diet. Extracts of this compound have been used to treat or prevent diverse conditions including cardiovascular disease, hypercholesterolemia, rheumatic diseases, infections and cancer but have not been shown to be effective in clinical trials for any medical condition. This compound as a nutritional supplement is well tolerated and has not been linked to serum enzyme elevations or to episodes of clinically apparent liver injury.
This compound has been reported in Salvia miltiorrhiza, Hydrangea serrata, and other organisms with data available.
This compound is a polyphenolic flavonoid with potential chemopreventive activity. This compound, ubiquitous in plant food sources and a major bioflavonoid in the human diet, may produce antiproliferative effects resulting from the modulation of either EGFR or estrogen-receptor mediated signal transduction pathways. Although the mechanism of action of action is not fully known, the following effects have been described with this agent in vitro: decreased expression of mutant p53 protein and p21-ras oncogene, induction of cell cycle arrest at the G1 phase and inhibition of heat shock protein synthesis. This compound also demonstrates synergy and reversal of the multidrug resistance phenotype, when combined with chemotherapeutic drugs, in vitro. This compound also produces anti-inflammatory and anti-allergy effects mediated through the inhibition of the lipoxygenase and cyclooxygenase pathways, thereby preventing the production of pro-inflammatory mediators.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 20 investigational indications.
This compound is a flavonoid widely distributed in many plants and fruits including red grapes, citrus fruit, tomato, broccoli and other leafy green vegetables, and a number of berries, including raspberries and cranberries. This compound itself (aglycone this compound), as opposed to this compound glycosides, is not a normal dietary component. Quercitin glycosides are converted to phenolic acids as they pass through the gastrointestinal tract. This compound has neither been confirmed scientifically as a specific therapeutic for any condition nor been approved by any regulatory agency. The U.S. Food and Drug Administration has not approved any health claims for this compound. Nevertheless, the interest in dietary flavonoids has grown after the publication of several epidemiological studies showing an inverse correlation between dietary consumption of flavonols and flavones and reduced incidence and mortality from cardiovascular disease and cancer. In recent years, a large amount of experimental and some clinical data have accumulated regarding the effects of flavonoids on the endothelium under physiological and pathological conditions. The meta-analysis of seven prospective cohort studies concluded that the individuals in the top third of dietary flavonol intake are associated with a reduced risk of mortality from coronary heart disease as compared with those in the bottom third, after adjustment for known risk factors and other dietary components. A limited number of intervention studies with flavonoids and flavonoid containing foods and extracts has been performed in several pathological conditions. (A7896)
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A flavonol widely distributed in plants. It is an antioxidant, like many other phenolic heterocyclic compounds. Glycosylated forms include RUTIN and quercetrin.
See also: Rutin (has subclass).

Propiedades

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one
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InChI

InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H
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InChI Key

REFJWTPEDVJJIY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
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Molecular Formula

C15H10O7
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DSSTOX Substance ID

DTXSID4021218
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Molecular Weight

302.23 g/mol
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Physical Description

Quercetin appears as yellow needles or yellow powder. Converts to anhydrous form at 203-207 °F. Alcoholic solutions taste very bitter. (NTP, 1992), Solid
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid, Soluble in alcohol and glacial acetic acid; insoluble in water, In water, 60 mg/L at 16 °C, 0.06 mg/mL at 16 °C
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Color/Form

Yellow needles (dilute alcohol, +2 water)

CAS No.

117-39-5
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Melting Point

601 to 603 °F (NTP, 1992), 316.5 °C, 316 - 318 °C
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Foundational & Exploratory

Quercetin's Modulation of Inflammatory Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063), a ubiquitous plant flavonoid, has garnered significant attention for its potent anti-inflammatory properties. Its therapeutic potential stems from its ability to modulate key signaling pathways that are often dysregulated in inflammatory conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying these pathways, and presents visual diagrams of the signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in multiple intracellular signaling cascades. The following sections detail its mechanism of action on the most critical pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate gene transcription.[3]

This compound has been shown to potently inhibit the NF-κB pathway through several mechanisms:

  • Inhibition of IκBα Degradation: this compound can prevent the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[2][3]

  • Suppression of IKK Activity: Some studies suggest that this compound may directly or indirectly inhibit the activity of the IKK complex.

  • Reduced Nuclear Translocation of NF-κB p65: By stabilizing IκBα, this compound effectively reduces the amount of the active p65 subunit of NF-κB that can enter the nucleus.[4]

The inhibitory effect of this compound on the NF-κB pathway leads to a significant reduction in the production of pro-inflammatory mediators.[1][5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition This compound->IkBa Stabilization This compound->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[2][6] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of transcription factors such as activator protein-1 (AP-1), which in turn promotes the expression of pro-inflammatory genes.

This compound has been demonstrated to suppress the activation of MAPK pathways.[2][6] It can inhibit the phosphorylation of ERK, JNK, and p38 in various cell types stimulated with inflammatory agents.[2][3] By downregulating MAPK signaling, this compound curtails the production of inflammatory mediators like TNF-α and IL-6.[6]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P ERK ERK MAPKK->ERK P JNK JNK MAPKK->JNK P p38 p38 MAPKK->p38 P AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation This compound This compound This compound->MAPKKK Inhibition This compound->MAPKK Inhibition This compound->ERK Inhibition of Phosphorylation This compound->JNK Inhibition of Phosphorylation This compound->p38 Inhibition of Phosphorylation Gene Pro-inflammatory Gene Expression AP1->Gene

Caption: this compound's inhibitory effect on the MAPK pathway.

The JAK-STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity and inflammation.[7][8] Cytokine binding to its receptor induces the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[9]

This compound has been identified as an inhibitor of the JAK-STAT pathway.[7][10] It can suppress the phosphorylation of both JAK and STAT proteins, thereby blocking the downstream signaling cascade and reducing the expression of inflammatory genes.[7][9] This inhibitory action contributes to its broad anti-inflammatory and immunomodulatory effects.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation This compound This compound This compound->JAK Inhibition of Phosphorylation This compound->STAT Inhibition of Phosphorylation Gene Inflammatory Gene Expression STAT_dimer_nuc->Gene

Caption: this compound's inhibition of the JAK-STAT pathway.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.[11][12] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, such as heme oxygenase-1 (HO-1).[13]

This compound is a well-known activator of the Nrf2 pathway.[11][14] By promoting the nuclear translocation of Nrf2 and subsequent upregulation of antioxidant enzymes, this compound enhances the cellular antioxidant capacity and counteracts inflammation.[11][13] The activation of Nrf2 by this compound contributes to its anti-inflammatory effects by suppressing oxidative stress, which is a key driver of inflammation.[12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration Nrf2->Keap1 Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->Keap1 Activation of Nrf2 (dissociation) ROS Oxidative Stress (ROS) ROS->Keap1 Inactivation ARE ARE Nrf2_nuc->ARE HO1 Antioxidant Genes (e.g., HO-1) ARE->HO1 Transcription

Caption: this compound activates the Nrf2 antioxidant pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers and signaling molecules from published studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Cell TypeStimulusThis compound Conc.CytokineInhibition/ReductionReference
RAW 264.7 macrophagesLPS (1 µg/ml)5, 10, 20 µMTNF-αDose-dependent decrease[15]
RAW 264.7 macrophagesLPS (1 µg/ml)5, 10, 20 µMIL-6Dose-dependent decrease[15]
RAW 264.7 macrophagesLPS (1 µg/ml)5, 10, 20 µMIL-1βDose-dependent decrease[15]
Human PBMCs-5, 10, 50 µMTNF-α Protein21.3%, 26.3%, 39.3% inhibition[16]
Human PBMCs-1-50 µMTNF-α mRNASignificant dose-dependent decrease[16]
Bovine Intestinal Epithelial CellsLPS (5 µg/mL)80 µg/mLTNF-α, IL-1β, IL-6 mRNASignificant reduction[4]

Table 2: Effect of this compound on Signaling Pathway Components

Cell TypeStimulusThis compound Conc.Target ProteinEffectReference
RAW 264.7 macrophagesLPS100 µMp-ERK, p-p38Strong reduction in phosphorylation[2]
HepG2 cellsTNF-αNot specifiedNF-κB activationInhibition[1]
A549 cellsLPSNot specifiedp-NF-κB p65Significant inhibition[13]
A549 cellsLPSNot specifiedNrf2, HO-1Upregulation[13]
Glioblastoma cells-25, 50, 100 µMp-STAT3Dose-dependent decrease[7]
Vascular Smooth Muscle CellsAngiotensin IINot specifiedp-JAK2, p-STAT3Inhibition of phosphorylation[9]

Detailed Experimental Protocols

This section provides generalized yet detailed protocols for key experiments used to investigate the effects of this compound on inflammatory signaling pathways.

Western Blot Analysis for Phosphorylated Signaling Proteins

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., RAW 264.7 cells with LPS +/- this compound) B 2. Cell Lysis (Ice-cold lysis buffer with protease/phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF or nitrocellulose membrane) D->E F 6. Blocking (5% non-fat milk or BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-p38, anti-p-NF-κB) overnight at 4°C F->G H 8. Secondary Antibody Incubation (HRP-conjugated anti-rabbit/mouse IgG) for 1h at RT G->H I 9. Detection (ECL substrate and imaging system) H->I J 10. Stripping and Re-probing (for total protein or loading control like β-actin) I->J

Caption: A typical workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., 1 µg/ml LPS) for a specified time (e.g., 30-60 minutes).[15]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p65, anti-phospho-p38) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein or a loading control like β-actin or GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA_Workflow A 1. Coat Plate (with capture antibody overnight) B 2. Block Plate (with blocking buffer) A->B C 3. Add Samples and Standards (Cell culture supernatants) B->C D 4. Add Detection Antibody (Biotinylated) C->D E 5. Add Enzyme Conjugate (Streptavidin-HRP) D->E F 6. Add Substrate (TMB) E->F G 7. Stop Reaction (with stop solution) F->G H 8. Read Absorbance (at 450 nm) G->H I 9. Calculate Concentrations (using standard curve) H->I

Caption: General workflow for a sandwich ELISA.

Methodology:

  • Cell Culture and Supernatant Collection: Culture cells as described for Western blotting. After treatment with this compound and/or an inflammatory stimulus for a longer duration (e.g., 24 hours), collect the cell culture supernatants.[15]

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6). A general sandwich ELISA protocol is as follows:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the wells to prevent non-specific binding.

    • Add standards and the collected cell culture supernatants to the wells.

    • Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

    • Add a streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.

    • Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

    • Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the unknown samples.

NF-κB Luciferase Reporter Assay

Luciferase_Assay_Workflow A 1. Cell Seeding (e.g., HEK293T cells in 96-well plate) B 2. Co-transfection (NF-κB luciferase reporter plasmid and Renilla control plasmid) A->B C 3. This compound Treatment (Pre-incubation with various concentrations) B->C D 4. Stimulation (with NF-κB activator, e.g., TNF-α) C->D E 5. Cell Lysis (Passive lysis buffer) D->E F 6. Luciferase Assay (Measure Firefly and Renilla luminescence sequentially) E->F G 7. Data Normalization (Firefly/Renilla ratio) F->G

Caption: Workflow for an NF-κB dual-luciferase reporter assay.

Methodology:

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).[17][18]

  • Treatment and Stimulation: After 24 hours, pre-treat the cells with different concentrations of this compound for 1-2 hours. Then, stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.[18]

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add a reagent that quenches the firefly luciferase activity and serves as the substrate for Renilla luciferase, and measure the second luminescence signal.[19]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by comparing the normalized luciferase activity of stimulated samples to that of unstimulated controls.

Conclusion

This compound is a multifaceted anti-inflammatory agent that exerts its effects by modulating a network of interconnected signaling pathways. Its ability to inhibit pro-inflammatory cascades like NF-κB, MAPK, and JAK-STAT, while simultaneously activating the protective Nrf2 pathway, underscores its therapeutic potential for a wide range of inflammatory diseases. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate the mechanisms of this compound and develop novel anti-inflammatory therapeutics. Further research, including well-designed clinical trials, is warranted to fully translate the preclinical findings of this compound's anti-inflammatory properties into clinical practice.

References

A Deep Dive into the Pharmacological Activities of Quercetin and its Glycosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 4, 2025

Abstract

Quercetin (B1663063), a ubiquitous flavonoid found in a variety of plant-based foods, and its glycosidic derivatives have garnered significant attention within the scientific community for their extensive pharmacological properties.[1][2] This technical guide provides an in-depth exploration of the antioxidant, anti-inflammatory, and anticancer activities of this compound and its glycosides. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for key assays, and a quantitative summary of their biological activities. The guide also features visualizations of critical signaling pathways modulated by these compounds, rendered in Graphviz DOT language, to facilitate a deeper understanding of their complex interactions within biological systems. While this compound has demonstrated significant therapeutic potential in numerous preclinical studies, its clinical application is often limited by low water solubility and poor bioavailability.[2][3] This review also touches upon the metabolic fate of this compound glycosides and the ongoing efforts to enhance their bioavailability for greater therapeutic efficacy.

Introduction

This compound (3,3',4',5,7-pentahydroxyflavone) is a prominent member of the flavonol subclass of flavonoids, widely distributed in fruits, vegetables, and grains.[3][4] In nature, this compound predominantly exists in its glycosidic forms, where one or more hydroxyl groups are conjugated to a sugar moiety.[5] These glycosides, such as this compound-3-O-glucoside (isoquercitrin) and this compound-3-O-rutinoside (rutin), exhibit altered bioavailability and pharmacological profiles compared to the aglycone form.[6] The extensive research into this compound and its glycosides has unveiled a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects, making them promising candidates for the development of novel therapeutic agents.[1][2][7]

Antioxidant Activity

The antioxidant properties of this compound and its glycosides are a cornerstone of their pharmacological profile, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[3][8] This activity is crucial in mitigating oxidative stress, a pathological state implicated in numerous chronic diseases.

Mechanisms of Antioxidant Action

The antioxidant capacity of this compound is intrinsically linked to its molecular structure, specifically the presence of multiple hydroxyl groups and a catechol group in the B ring.[3] These structural features enable this compound to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby interrupting the chain reactions of lipid peroxidation and other oxidative processes.[3] Theoretical studies have elucidated three primary mechanisms of antioxidant action for this compound and its glucosides: hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET).[9] The dominant mechanism is influenced by the solvent environment, with HAT and SPLET being more favorable in the gas and solvent phases, respectively.[9]

Quantitative Antioxidant Activity

The antioxidant potential of this compound and its various glycosides has been quantified using several in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) values from key studies, providing a comparative view of their radical scavenging capabilities.

CompoundAssayIC50 (µg/mL)IC50 (µM)Source(s)
This compoundABTS1.89 ± 0.336.25 ± 1.09[10]
Rutin (this compound-3-O-rutinoside)ABTS4.68 ± 1.247.67 ± 2.03[10]
Hyperoside (this compound-3-O-galactoside)ABTS3.54 ± 0.397.64 ± 0.84[10]
This compound 7-O-β-d-(4″-O-methyl)glucopyranosideLiposome Protection-5.47[6]
This compound (Aglycone)Liposome Protection-4.49[6]
Experimental Protocols for Antioxidant Assays

This spectrophotometric assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change from purple to yellow.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (spectrophotometric grade)

    • Test compounds (this compound, this compound glycosides)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.[11]

    • Prepare stock solutions of the test compounds and positive control in methanol.

    • Create a series of dilutions from the stock solutions to obtain a range of concentrations.

    • In a 96-well microplate, add 180 µL of the DPPH solution to each well.[11]

    • Add 20 µL of the different concentrations of the test compounds or positive control to the respective wells.[11] For the blank, add 20 µL of methanol.[11]

    • Gently shake the plate and incubate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance at 517 nm using a microplate reader.[11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents and Materials:

    • ABTS

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol (B145695)

    • Test compounds

    • Positive control (e.g., Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

    • Prepare stock solutions and serial dilutions of the test compounds and positive control.

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.[11]

    • Add 10 µL of the different concentrations of the test compounds or positive control to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[12]

    • Measure the absorbance at 734 nm.[12]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of various diseases. This compound and its glycosides have demonstrated significant anti-inflammatory properties by modulating multiple signaling pathways and inhibiting the production of pro-inflammatory mediators.[13]

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through several mechanisms:

  • Inhibition of Inflammatory Enzymes: It can suppress the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[4][14]

  • Downregulation of Pro-inflammatory Cytokines: this compound has been shown to inhibit the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[8][13]

  • Modulation of Signaling Pathways: A crucial aspect of this compound's anti-inflammatory action is its ability to interfere with key signaling cascades, most notably the NF-κB and MAPK pathways.[13]

Key Signaling Pathways in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound can inhibit NF-κB activation by suppressing IκBα phosphorylation and degradation.[15][16]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR IKK IKK TNFR->IKK IkBa IκBα IKK->IkBa P IkBa_NFkB IκBα NF-κB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK IkBa_NFkB->NFkB IκBα degradation DNA DNA NFkB_n->DNA Inflammation Inflammatory Gene Expression DNA->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been shown to modulate MAPK signaling, although the specific effects can be cell-type and stimulus-dependent. For instance, it can inhibit the phosphorylation of ERK and p38 MAPK in certain inflammatory models.[17][18]

Experimental Protocol for NF-κB Activation Analysis (Western Blotting)

This protocol outlines the general steps for assessing the effect of this compound on the nuclear translocation of NF-κB p65, a key indicator of NF-κB activation.

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., macrophages, hepatocytes) to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent (e.g., LPS, TNF-α) for a defined period (e.g., 30 minutes).

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit or a standard protocol.

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C. Also, use antibodies against loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • An increase in the nuclear p65 level and a corresponding decrease in the cytoplasmic level indicate NF-κB activation. This compound's inhibitory effect would be observed as a reduction in nuclear p65 translocation.

Anticancer Activity

This compound and its glycosides have emerged as promising anticancer agents due to their ability to modulate various stages of carcinogenesis, including initiation, promotion, and progression.[19][20] They have been shown to inhibit the growth of various cancer cell types and induce apoptosis.[21]

Mechanisms of Anticancer Action

The anticancer effects of this compound are multifaceted and involve:

  • Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[17][21]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.[1]

  • Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels that are essential for tumor growth and metastasis.

  • Modulation of Carcinogen-Metabolizing Enzymes: It can influence the activity of phase I and phase II enzymes involved in the activation and detoxification of carcinogens.[22]

  • Interference with Key Signaling Pathways: this compound's ability to modulate signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, is a key aspect of its anticancer activity.[19][20][21]

Key Signaling Pathways in Cancer

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which then recruits and activates Akt. Activated Akt phosphorylates a multitude of downstream targets, promoting cell survival and inhibiting apoptosis. This compound has been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.[23][24][25]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt Phosphorylation Bad Bad pAkt->Bad Apoptosis Apoptosis Bad->Apoptosis This compound This compound This compound->PI3K This compound->Akt

References

Quercetin's Impact on Macrophage Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macrophages, highly plastic immune cells, are central players in inflammation, tissue repair, and host defense. Their functional phenotype can be broadly categorized into the pro-inflammatory M1 state and the anti-inflammatory M2 state. An imbalance in M1/M2 polarization is a hallmark of numerous inflammatory diseases. Quercetin (B1663063), a flavonoid ubiquitously found in fruits and vegetables, has garnered significant attention for its potent anti-inflammatory and antioxidant properties. A substantial body of research indicates that this compound exerts its immunomodulatory effects in large part by directly influencing gene expression within macrophages. This technical guide provides an in-depth analysis of this compound's impact on macrophage gene expression, detailing the molecular pathways involved, summarizing key quantitative data, and outlining common experimental protocols for an audience of researchers, scientists, and drug development professionals.

This compound's Effect on Macrophage Polarization and Gene Expression

This compound has been shown to suppress the M1 pro-inflammatory phenotype while promoting the M2 anti-inflammatory phenotype. This is achieved by modulating the expression of signature cytokines, chemokines, and enzymes associated with each polarization state.

Downregulation of Pro-inflammatory (M1) Genes

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), macrophages polarize to an M1 state, upregulating a suite of genes that drive inflammation. This compound effectively counteracts this response by inhibiting the expression of key M1 markers. It has been shown to significantly reduce the mRNA and protein expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in LPS-stimulated macrophages.[1][2] Furthermore, this compound attenuates the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for producing inflammatory mediators.[1] This inhibitory action helps to dampen the inflammatory cascade initiated by M1 macrophages.

GeneMacrophage TypeStimulusThis compound Conc.EffectReference
TNF-α RAW 264.7LPS50 µMDecreased mRNA expression[2]
Peritoneal MacrophagesLPS20 µMDecreased gene expression[3][4]
RAW 264.7poly(I:C)50 µMInhibited production[5][6]
IL-6 RAW 264.7LPS10-100 µMReduced mRNA expression[1]
RAW 264.7LPS50 µMDecreased mRNA expression[2]
IL-1β RAW 264.7LPS10-100 µMReduced mRNA expression[1]
RAW 264.7LPS50 µMDecreased mRNA expression[2]
iNOS RAW 264.7LPS10-100 µMAttenuated expression[1]
RAW 264.7LPS4.9–39 µg/mLDecreased protein level[7]
COX-2 RAW 264.7LPS10-100 µMAttenuated expression[1]
CCL2 Mouse MacrophagesLPS10-100 µMReduced expression[1]
CXCL10 Mouse MacrophagesLPS10-100 µMReduced expression[1]
NF-κB1 Human PBMCs(unstimulated)5-50 µMDownregulated gene expression[8]
TLR2 Peritoneal MacrophagesLPS20 µMInhibited gene expression[3][9]
Upregulation of Anti-inflammatory (M2) and Antioxidant Genes

This compound also promotes a shift towards the M2 phenotype by enhancing the expression of anti-inflammatory and antioxidant genes. It has been observed to increase the expression of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine that is crucial for resolving inflammation.[1][9] Concurrently, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[10][11] This leads to the increased expression of Nrf2-dependent genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Oxidoreductase-1 (NQO1), and Glutamate-Cysteine Ligase (GCL), which collectively enhance the cell's capacity to neutralize oxidative stress.[1][10]

GeneMacrophage TypeStimulusThis compound Conc.EffectReference
IL-10 RAW 264.7 / IMG cells(unstimulated)10 µMIncreased expression[1]
Peritoneal MacrophagesLPS20 µMIncreased gene expression[9]
HO-1 RAW 264.7 / IMG cells(unstimulated)10 µMUpregulated expression[1]
RAW 264.7(unstimulated)15 µMInduced expression[10]
Nrf2 RAW 264.7(unstimulated)15 µMCaused accumulation[10]
GCLC RAW 264.7 / IMG cells(unstimulated)10 µMUpregulated expression[1]
GCLM RAW 264.7 / IMG cells(unstimulated)10 µMUpregulated expression[1]
NQO1 RAW 264.7 / IMG cells(unstimulated)10 µMUpregulated expression[1]

Core Signaling Pathways Modulated by this compound

This compound's influence on macrophage gene expression is mediated through its interaction with several key intracellular signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of pro-inflammatory gene induction. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates the inhibitor of κB (IκBα), leading to its degradation. This frees NF-κB (p50/p65) to translocate to the nucleus and activate the transcription of target genes like TNF-α, IL-6, and iNOS.[8][12] this compound inhibits this pathway at multiple levels. It has been shown to suppress the phosphorylation and degradation of IκBα, thereby preventing NF-κB's nuclear translocation.[8][12] Some studies also suggest this compound can directly inhibit the recruitment of the p65 subunit to the promoters of pro-inflammatory genes.[13]

NF-kB_Pathway_Inhibition_by_this compound This compound's Inhibition of the NF-κB Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IkBa IKK->IkBa IkBa_p p-IκBα IkBa->IkBa_p Phosphorylation NFkB NF-κB (p50/p65) NFkB->IkBa Bound by NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound This compound->IKK Inhibits This compound->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

This compound inhibits NF-κB activation and nuclear translocation.
Activation of the Nrf2 Antioxidant Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, acting as an electrophile, can modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[11] This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, such as HO-1 and NQO1, initiating their transcription and bolstering the cell's antioxidant defenses.[10][14]

Nrf2_Pathway_Activation_by_this compound This compound's Activation of the Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Keap1->Nrf2 Releases Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates This compound This compound This compound->Keap1 Inhibits ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes Transcription

This compound stabilizes Nrf2, promoting antioxidant gene expression.
Modulation of MAPK, STAT, and AMPK/SIRT1 Pathways

  • MAPK Pathways: Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are critical for transducing extracellular signals to regulate inflammatory gene expression. This compound has been found to strongly reduce the LPS-induced phosphorylation of p38 and ERK, but not JNK, thereby contributing to the suppression of pro-inflammatory cytokine production.[12][15]

  • STAT Pathways: Signal Transducer and Activator of Transcription (STAT) proteins are involved in cytokine signaling. This compound can inhibit the activation of STAT1 and STAT3, which are often associated with M1 polarization and inflammation.[3][5] This inhibition is another mechanism by which this compound tempers the inflammatory response in macrophages.[4][9]

  • AMPK/SIRT1 Pathways: this compound can activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[1][16] The SIRT1/PGC-1α axis is involved in mitochondrial biogenesis and function, and its activation by this compound helps mitigate oxidative stress.[16] Activation of AMPK by this compound has been linked to the upregulation of M2 markers and antioxidant expression.[1]

Experimental Protocols

The following section outlines standardized methodologies for investigating the effects of this compound on macrophage gene expression.

Cell Culture and Treatment
  • Cell Lines: The murine macrophage cell line RAW 264.7 is commonly used.[2] Alternatively, primary cells like bone marrow-derived macrophages (BMDMs) or peritoneal macrophages can be isolated from mice for ex vivo studies.[9]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.[2]

  • Macrophage Polarization (Optional):

    • M1 Polarization: To induce an M1 phenotype, cells are stimulated with LPS (e.g., 100 ng/mL) and often Interferon-gamma (IFN-γ).[2]

    • M2 Polarization: To induce an M2 phenotype, cells are treated with Interleukin-4 (IL-4) and Interleukin-13 (IL-13).

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are typically pre-treated with various concentrations of this compound (e.g., 10-100 µM) for a period of 1 to 2 hours before adding an inflammatory stimulus like LPS (e.g., 1 µg/mL).[2][12] Control cells receive an equivalent volume of DMSO.[2] The total incubation time varies from 6 to 24 hours depending on the specific gene of interest.[17]

Experimental_Workflow General Experimental Workflow A 1. Macrophage Culture (e.g., RAW 264.7) B 2. Pre-treatment (this compound or Vehicle) A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation (6-24 hours) C->D E 5. Harvest Cells/Supernatant D->E F RNA Isolation E->F G Protein Analysis (Western Blot, ELISA) E->G H RT-qPCR / RNA-seq F->H I Gene Expression Analysis H->I

Workflow for studying this compound's effect on gene expression.
Gene Expression Analysis: RT-qPCR

  • RNA Isolation: Total RNA is extracted from the cultured macrophages using a TRIzol-based reagent or a commercial RNA isolation kit, following the manufacturer’s protocol.[18][19] The quantity and purity of the RNA are assessed using a spectrophotometer.

  • cDNA Synthesis: A total of 1-2 µg of RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers or random hexamers.[18][19]

  • Quantitative PCR (qPCR): The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based master mix.[1][18] The reaction mixture typically includes cDNA template, forward and reverse primers for the gene of interest, and SYBR Green master mix.

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method.[20] The expression level is normalized to a stable housekeeping gene, such as β-actin or GAPDH.[2]

Conclusion and Future Directions

The evidence strongly indicates that this compound is a potent modulator of macrophage gene expression. By suppressing key pro-inflammatory pathways like NF-κB and MAPK, while simultaneously activating the protective Nrf2 antioxidant response, this compound effectively shifts macrophages from a detrimental M1 state to a beneficial M2 state. This dual action underscores its therapeutic potential for a wide range of inflammatory conditions, including atherosclerosis, neuroinflammatory disorders, and fibrosis.[1][2][17]

For drug development professionals, this compound serves as a valuable lead compound. Future research should focus on improving its bioavailability, exploring synergistic combinations with other therapeutics, and conducting robust clinical trials to validate its efficacy in human diseases driven by macrophage-mediated inflammation. The detailed understanding of its impact on specific gene networks and signaling pathways provides a solid foundation for the rational design of next-generation immunomodulatory drugs.

References

Exploring the Antiviral Potential of Quercetin Against Influenza: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza viruses pose a significant and recurring threat to global public health, necessitating the continuous development of novel antiviral strategies. Quercetin, a naturally occurring flavonoid found in a variety of fruits and vegetables, has emerged as a promising candidate with potent antiviral properties against a broad spectrum of influenza A and B virus strains. This technical guide provides an in-depth exploration of the antiviral potential of this compound against influenza, detailing its mechanisms of action, summarizing quantitative in vitro and in vivo data, and providing comprehensive experimental protocols for key assays. The guide also visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's multifaceted anti-influenza activity.

Introduction

This compound is a flavonoid renowned for its antioxidant, anti-inflammatory, and immunomodulatory properties.[1] Recent research has increasingly focused on its antiviral capabilities, particularly against influenza viruses.[1] The emergence of drug-resistant influenza strains underscores the urgent need for alternative therapeutic agents, and natural compounds like this compound offer a promising avenue for drug discovery.[2] This guide serves as a comprehensive resource for researchers and drug development professionals, consolidating the current knowledge on this compound's anti-influenza effects and providing practical methodologies for its investigation.

Mechanisms of Action

This compound exerts its antiviral effects against influenza through a multi-pronged approach, targeting both viral and host factors.

Inhibition of Viral Entry

A primary mechanism of this compound's antiviral activity is the inhibition of viral entry into host cells.[1] This is predominantly achieved through its interaction with hemagglutinin (HA) , a key surface glycoprotein (B1211001) of the influenza virus responsible for binding to sialic acid receptors on host cells and mediating membrane fusion.[3] Studies have shown that this compound can directly bind to the HA protein, particularly the HA2 subunit , which is crucial for the conformational changes required for the fusion of the viral envelope with the endosomal membrane.[4] This interaction effectively blocks the virus from entering the host cell, thus halting the infection at its earliest stage.[4]

Inhibition of Viral Enzymes

This compound has also been shown to inhibit the activity of neuraminidase (NA) , another critical surface glycoprotein of the influenza virus.[2][5] NA is responsible for cleaving sialic acid residues from newly formed viral particles and host cell receptors, facilitating the release of progeny virions and preventing their aggregation.[2] By inhibiting NA, this compound can trap new virus particles on the surface of infected cells, preventing their spread to other cells.[5] Furthermore, some studies suggest that this compound and its derivatives may inhibit the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral genome.[6] For instance, this compound-7-O-glucoside has been shown to occupy the binding site of m7GTP on the viral PB2 protein, a component of the RdRp complex.[6]

Modulation of Host Cell Signaling Pathways

Beyond its direct effects on the virus, this compound can modulate host cell signaling pathways that are often hijacked by the influenza virus to support its replication and to induce a pro-inflammatory state.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in the influenza virus life cycle and the subsequent inflammatory response.[6] Influenza virus infection can activate various MAPK pathways, including p38 MAPK and JNK, which are involved in inflammatory and apoptotic responses.[6] this compound has been shown to inhibit the activation of the MAPK pathway, thereby reducing the expression of pro-inflammatory cytokines and mitigating the virus-induced "cytokine storm."[7][8]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[3] Influenza virus infection activates NF-κB, leading to the transcription of numerous pro-inflammatory genes.[3] this compound has been demonstrated to inhibit NF-κB activation, thus dampening the excessive inflammatory response associated with severe influenza infections.[3]

Quantitative Data Summary

The antiviral activity of this compound against various influenza virus strains has been quantified in numerous in vitro studies. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values.

Influenza Virus Strain Cell Line IC50 (µg/mL) Reference
A/Puerto Rico/8/34 (H1N1)MDCK7.756 ± 1.097[4]
A/FM-1/47/1 (H1N1)MDCK6.225 ± 0.467[4]
A/Aichi/2/68 (H3N2)MDCK2.738 ± 1.931[4]
A/PR/8/34 (H1N1)MDCK>42.28[6]
B/Lee/1940MDCK>42.28[6]
A/PR/8/34 (H1N1)RAW264.71.90[6]

Table 1: In Vitro Anti-Influenza Activity of this compound (IC50 values)

| This compound Derivative | Influenza Virus Strain | Cell Line | IC50 (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | this compound-7-O-glucoside | A/Vic/3/75 (H3N2) | MDCK | 6.61 |[6] | | this compound-7-O-glucoside | A/PR/8/34 (H1N1) | MDCK | 3.1 |[6] | | this compound-7-O-glucoside | B/Maryland/1/59 | MDCK | 5.17 |[6] | | this compound-7-O-glucoside | B/Lee/40 | MDCK | 8.19 |[6] |

Table 2: In Vitro Anti-Influenza Activity of this compound Derivatives (IC50 values)

| Compound | Influenza Virus Strain | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | this compound | H1N1-UI182 | MDCK | 0 |[9] |

Table 3: In Vitro Anti-Influenza Activity of this compound (EC50 values)

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral potential of this compound against influenza.

Hemagglutination (HA) Inhibition Assay

This assay measures the ability of this compound to inhibit the agglutination of red blood cells (RBCs) by the influenza virus.

Materials:

  • Influenza virus stock with a known HA titer

  • This compound stock solution

  • Phosphate Buffered Saline (PBS)

  • 0.5% chicken or turkey red blood cell (RBC) suspension

  • 96-well U-bottom microtiter plates

Procedure:

  • Add 50 µL of PBS to all wells of a 96-well U-bottom plate.

  • Add 50 µL of the this compound stock solution to the first well of each row and perform 2-fold serial dilutions across the plate by transferring 50 µL to the subsequent wells.

  • Add 50 µL of influenza virus suspension containing 4 hemagglutination units (HAU) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow this compound to interact with the virus.

  • Add 50 µL of 0.5% RBC suspension to each well.

  • Gently tap the plate to mix the contents and incubate at room temperature for 30-60 minutes.

  • Read the results. A button of RBCs at the bottom of the well indicates hemagglutination inhibition, while a diffuse lattice of RBCs indicates hemagglutination. The HI titer is the reciprocal of the highest dilution of this compound that completely inhibits hemagglutination.[1][10][11]

Neuraminidase (NA) Inhibition Assay

This assay determines the inhibitory effect of this compound on the enzymatic activity of influenza neuraminidase. A common method utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[12][13][14]

Materials:

  • Recombinant influenza neuraminidase or purified virus

  • This compound stock solution

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., ethanol (B145695) and NaOH)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer in a 96-well black plate.

  • Add a fixed amount of neuraminidase enzyme to each well (except for the blank).

  • Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the enzyme.

  • Add the MUNANA substrate to all wells to initiate the reaction.

  • Incubate the plate at 37°C for 1 hour.

  • Add the stop solution to terminate the reaction.

  • Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Calculate the percentage of NA inhibition for each this compound concentration and determine the IC50 value.[12][13][14]

Plaque Reduction Assay

This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • This compound stock solution

  • Cell culture medium (e.g., DMEM)

  • Overlay medium (e.g., medium containing Avicel or agar)

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

  • Infect the cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a medium containing various concentrations of this compound.

  • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

  • Fix the cells with a fixative solution (e.g., 10% formalin).

  • Stain the cells with crystal violet solution and wash with water.

  • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control.[6][15][16]

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the effect of this compound on the replication of viral RNA.

Materials:

  • Influenza virus-infected cells treated with this compound

  • RNA extraction kit

  • Reverse transcriptase kit

  • Primers and probe specific for a viral gene (e.g., M gene or HA gene)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Infect MDCK or A549 cells with influenza virus and treat with different concentrations of this compound.

  • At various time points post-infection, harvest the cells and extract total RNA using a commercial kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • Perform real-time PCR using primers and a probe specific for a target viral gene.

  • Use a standard curve of a plasmid containing the target gene to quantify the viral RNA copy number.

  • Analyze the data to determine the reduction in viral gene expression in this compound-treated cells compared to untreated controls.[4][17][18][19]

Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of influenza virus infection.

MAPK_Pathway Influenza Influenza Virus TAK1 TAK1 Influenza->TAK1 Activates This compound This compound This compound->TAK1 Inhibits p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) p38->Cytokines JNK->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound inhibits the MAPK signaling pathway activated by influenza virus.

NFkB_Pathway Influenza Influenza Virus IKK IKK Complex Influenza->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene

Caption: this compound blocks the NF-κB signaling pathway induced by influenza virus.

Experimental Workflow

Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization A Seed MDCK cells in 6-well plates B Grow to confluence A->B C Infect cells with Influenza Virus (1 hr) B->C D Wash with PBS C->D E Add overlay medium with varying this compound concentrations D->E F Incubate for 48-72 hrs E->F G Fix cells F->G H Stain with Crystal Violet G->H I Count plaques H->I

Caption: Workflow for the Plaque Reduction Assay to assess this compound's antiviral activity.

Conclusion

This compound demonstrates significant potential as an anti-influenza agent, acting through multiple mechanisms that target both the virus and the host's response to infection. Its ability to inhibit viral entry, interfere with viral enzymes, and modulate key inflammatory signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic applications of this compound in the fight against influenza. Further studies focusing on its in vivo efficacy, bioavailability, and potential for combination therapy are warranted to fully realize its clinical utility.

References

A Preliminary Investigation of Quercetin in Metabolic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome (MetS) is a clustering of metabolic abnormalities that elevates the risk for cardiovascular disease and type 2 diabetes.[1][[“]] This syndrome is clinically characterized by a combination of central obesity, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), hypertension, and hyperglycemia with insulin (B600854) resistance.[3] The underlying pathophysiology is complex, involving chronic low-grade inflammation, oxidative stress, and impaired insulin signaling.[4][5]

Quercetin (B1663063), a polyphenolic flavonoid ubiquitously found in plant-based foods such as onions, apples, and berries, has garnered significant scientific interest for its potential therapeutic effects.[6][7] Possessing potent antioxidant and anti-inflammatory properties, this compound has been investigated for its role in mitigating the various components of MetS.[1][8] Preclinical and clinical studies suggest that this compound may improve insulin sensitivity, reduce blood pressure, ameliorate dyslipidemia, and combat obesity.[8][9] This document provides a technical overview of the preliminary research on this compound's role in metabolic syndrome, focusing on its mechanisms of action, quantitative effects observed in experimental models, and detailed protocols for investigation.

Core Mechanisms of Action

This compound's therapeutic potential in metabolic syndrome stems from its ability to modulate multiple key signaling pathways involved in metabolism, inflammation, and oxidative stress.

Activation of AMPK Pathway and Glucose Homeostasis

A primary mechanism of this compound is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10][11] AMPK activation by this compound can enhance glucose uptake in skeletal muscle and other tissues, a mechanism that can bypass insulin signaling pathways.[12][13] This is particularly relevant in insulin-resistant states. Once activated, AMPK can stimulate the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose entry.[13][14] Furthermore, this compound has been shown to improve insulin signaling by increasing the phosphorylation of the insulin receptor and its downstream targets, such as Akt (Protein Kinase B).[10][12][15]

AMPK_Pathway cluster_0 This compound's Influence cluster_1 Cellular Signaling Cascade cluster_2 Physiological Outcomes This compound This compound AMPK AMPK Activation This compound->AMPK activates Akt Akt Phosphorylation This compound->Akt promotes GLUT4 GLUT4 Translocation AMPK->GLUT4 Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake (Skeletal Muscle) GLUT4->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity

Caption: this compound activates AMPK and Akt signaling to enhance glucose uptake.
Anti-inflammatory Effects

Chronic low-grade inflammation, particularly originating from hypertrophic adipose tissue, is a key driver of insulin resistance.[4][16] this compound exerts significant anti-inflammatory effects by inhibiting key inflammatory pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that governs the expression of many pro-inflammatory genes.[17] By inhibiting NF-κB, this compound reduces the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in adipocytes and macrophages.[4][18][19] Additionally, this compound can inhibit mitogen-activated protein kinase (MAPK) signaling pathways, including ERK and JNK, which are also involved in the production of inflammatory mediators.[18]

Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimuli in MetS cluster_1 Signaling Pathways cluster_2 Pro-inflammatory Cytokines MetS Metabolic Syndrome (e.g., Adipose Tissue Stress) MAPK MAPK (ERK, JNK) MetS->MAPK NFkB NF-κB Pathway MetS->NFkB Cytokines TNF-α, IL-6, IL-1β MAPK->Cytokines promotes expression NFkB->Cytokines promotes expression This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits

Caption: this compound inhibits NF-κB and MAPK pathways to reduce inflammation.
Regulation of Lipid Metabolism and Adipogenesis

This compound influences lipid metabolism and adiposity through multiple mechanisms. It has been shown to inhibit adipogenesis, the formation of new fat cells, particularly in the early stages of differentiation.[11] It can also downregulate adipogenesis-related transcription factors like peroxisome proliferator-activated receptor-gamma (PPARγ).[11][18] In animal models, this compound supplementation has been associated with reduced body weight, liver weight, and white adipose tissue mass.[4][20] In terms of dyslipidemia, this compound may lower high blood cholesterol levels by inhibiting intestinal cholesterol absorption via the Niemann-Pick C1-like 1 (NPC1L1) transporter.[12][17] It can also reduce serum levels of total cholesterol, triglycerides, and LDL cholesterol.[12]

Preclinical Evidence and Experimental Data

The effects of this compound have been extensively studied in various rodent models of metabolic syndrome, most commonly using high-fat diet (HFD)-induced obese mice or genetic models like the obese Zucker rat.[4][14][21]

Summary of Quantitative Data from Animal Studies
Study ModelThis compound DoseDurationKey FindingsReference(s)
High-Fat Diet (HFD) Mice0.1% in diet12 weeksReduced body weight gain; Improved insulin sensitivity and glucose tolerance; Attenuated macrophage infiltration into adipose tissue.[19]
Obese Zucker Rats2 or 10 mg/kg/day10 weeksReduced systolic blood pressure, plasma triglycerides, total cholesterol, FFAs, and insulin; Higher dose reduced body weight gain and visceral adipose tissue inflammation.[21]
HFD-induced Dyslipidemic MiceNot specifiedNot specifiedReduced serum Total Cholesterol (TC) by 30%, Triglycerides (TG) by 34%, and LDL by 22%.[12]
HFD-induced Obese MiceNot specifiedNot specifiedSignificant lowering of HFD-induced obesity; Reduction in body weight, liver weight, and total white adipose tissue.[4]
Fructose-fed Rats50 mg/kg/day4 weeksSignificantly decreased elevated blood glucose; Decreased serum leptin and increased serum adiponectin.[22]
Common Experimental Protocols

3.2.1 Induction of Metabolic Syndrome in Rodents

  • Method: A high-fat diet (HFD), typically providing 45-60% of calories from fat, is administered for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.[14][19] Alternatively, a high-fructose diet can be used to induce features of MetS.[22]

  • Animal Model: C57BL/6 mice are commonly used for HFD studies due to their susceptibility to diet-induced obesity.[19] The obese Zucker rat is a genetic model of obesity and insulin resistance.[21]

3.2.2 Assessment of Glucose Homeostasis

  • Oral Glucose Tolerance Test (oGTT):

    • Fast animals overnight (approx. 12-16 hours).

    • Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.

    • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

    • Measure blood glucose concentrations using a glucometer. The area under the curve (AUC) is calculated to assess glucose clearance.[23]

  • Insulin Tolerance Test (ITT):

    • Fast animals for 4-6 hours.

    • Administer human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.

    • Collect blood samples at 0, 15, 30, 45, and 60 minutes post-injection.

    • Measure blood glucose to assess insulin sensitivity.[23]

3.2.3 Analysis of Gene and Protein Expression

  • Western Blotting: To quantify protein levels (e.g., phosphorylated AMPK, Akt, inflammatory markers) in tissue lysates (liver, adipose, muscle). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

  • Real-Time PCR (RT-PCR): To quantify mRNA expression levels of target genes (e.g., TNF-α, IL-6, GLUT4). RNA is extracted from tissues, reverse-transcribed to cDNA, and amplified using gene-specific primers.

Typical Experimental Workflow

Experimental_Workflow cluster_analysis Analysis Detail start Animal Acclimatization (e.g., C57BL/6 Mice) diet Dietary Intervention (8-12 weeks) start->diet group1 Control Group (Standard Chow) diet->group1 group2 MetS Model Group (High-Fat Diet) diet->group2 group3 Treatment Group (HFD + this compound) diet->group3 monitoring Weekly Monitoring (Body Weight, Food Intake) group1->monitoring group2->monitoring group3->monitoring metabolic_tests Metabolic Phenotyping (oGTT, ITT) monitoring->metabolic_tests euthanasia Euthanasia & Tissue Collection (Blood, Liver, Adipose, Muscle) metabolic_tests->euthanasia analysis Biochemical & Molecular Analysis euthanasia->analysis serum Serum Analysis (Lipids, Insulin, Cytokines) analysis->serum histo Histology (e.g., Adipocyte Size, Liver Steatosis) analysis->histo gene_protein Gene/Protein Expression (RT-PCR, Western Blot) analysis->gene_protein end Data Interpretation & Conclusion analysis->end

References

Quercetin as a Potential Therapeutic for Cardiovascular Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercetin (B1663063), a flavonoid ubiquitously present in fruits, vegetables, and grains, has garnered significant scientific interest for its potential therapeutic applications in cardiovascular disease (CVD).[1][2][3] As a polyphenolic compound, it is recognized for its potent antioxidant and anti-inflammatory properties.[4][5] Extensive preclinical research, encompassing both in vitro and in vivo models, alongside emerging clinical studies, suggests that this compound may favorably modulate several pathophysiological processes implicated in CVD, including atherosclerosis, hypertension, and thrombosis.[1][2][3] This technical guide provides an in-depth overview of the mechanisms of action, key experimental findings, and relevant methodologies for researchers, scientists, and drug development professionals exploring this compound as a cardiovascular therapeutic agent.

Core Mechanisms of Action

This compound's cardioprotective effects are multifactorial, stemming from its ability to influence a range of cellular and molecular pathways. The primary mechanisms include its antioxidant, anti-inflammatory, anti-hypertensive, anti-atherosclerotic, and anti-platelet activities.

Antioxidant Activity

Oxidative stress is a key contributor to the pathogenesis of CVD, involved in processes from endothelial dysfunction to the formation of atherosclerotic plaques.[6][7][8][9] this compound mitigates oxidative stress through several mechanisms:

  • Direct Scavenging of Reactive Oxygen Species (ROS): this compound's chemical structure allows it to directly neutralize free radicals.[3]

  • Enhancement of Endogenous Antioxidant Defenses: It has been shown to increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase.[3]

  • Inhibition of Pro-oxidant Enzymes: this compound can inhibit enzymes like NADPH oxidase, which are major sources of ROS in the vasculature.[10]

Anti-inflammatory Effects

Chronic inflammation is a cornerstone of atherosclerosis.[11][12] this compound exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.

  • Inhibition of NF-κB Pathway: this compound can block the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[4]

  • Downregulation of Pro-inflammatory Cytokines: It has been shown to reduce the production and expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4][13][14]

  • Reduction of Adhesion Molecules: this compound can downregulate the expression of adhesion molecules like ICAM-1 and VCAM-1 on endothelial cells, thereby reducing the recruitment of leukocytes to the vessel wall.[4][15]

Effects on Endothelial Function and Hypertension

Endothelial dysfunction is an early event in the development of atherosclerosis and hypertension.[1] this compound has been shown to improve endothelial function and lower blood pressure.

  • Enhancement of Nitric Oxide (NO) Bioavailability: this compound can stimulate endothelial nitric oxide synthase (eNOS), leading to increased NO production and subsequent vasodilation.[10][16]

  • Inhibition of Angiotensin-Converting Enzyme (ACE): Some studies suggest that this compound can inhibit ACE activity, thereby reducing the production of the potent vasoconstrictor angiotensin II.[1][17]

  • Modulation of Ion Channels: this compound may influence vascular smooth muscle cell contraction by modulating calcium channels.[1][16]

Anti-Atherosclerotic Properties

Atherosclerosis is a complex process involving lipid accumulation, inflammation, and cellular proliferation within the arterial wall.[1] this compound interferes with multiple stages of this process.

  • Reduction of Lipid Accumulation: It can decrease serum levels of total cholesterol, LDL-C, and triglycerides.[1][13][14][18][19]

  • Inhibition of LDL Oxidation: By acting as an antioxidant, this compound can inhibit the oxidation of LDL, a key event in the formation of foam cells.

  • Promotion of Cholesterol Efflux: this compound has been shown to upregulate the expression of genes involved in reverse cholesterol transport, such as PPARγ and LXRα, which promotes the removal of cholesterol from macrophages.[13][19]

  • Inhibition of Plaque Formation: In animal models, this compound administration has been demonstrated to reduce the size of atherosclerotic plaques.[1][18][19][20]

Anti-platelet and Anti-thrombotic Activity

Platelet aggregation and thrombus formation are critical events in acute cardiovascular events like myocardial infarction and stroke. This compound and its metabolites have demonstrated significant anti-platelet and anti-thrombotic effects.[21][22][23]

  • Inhibition of Platelet Aggregation: this compound can inhibit platelet aggregation induced by various agonists such as collagen and ADP.[21][24]

  • Modulation of Platelet Signaling: It interferes with intracellular signaling pathways in platelets, including the inhibition of granule secretion and calcium mobilization.[21][25]

  • Inhibition of Thrombus Formation: In vivo studies have shown that this compound can inhibit the formation of arterial thrombi.[21][22][25]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies investigating the effects of this compound on cardiovascular parameters.

Table 1: Summary of In Vivo Animal Studies

Animal ModelThis compound Dosage & DurationKey FindingsReference
Rabbits on high-fat dietHigh-fat diet + this compoundReduced serum triglycerides and cholesterol; Reduced atherosclerotic plaque formation from 24.6% to 0.7% in the aorta after 12 weeks.[18][19]
ApoE-/- mice on high-fat dietNot specifiedReduced atherosclerotic plaque area; Decreased serum TC, LDL-C, oxLDL, TNF-α, and IL-6; Increased serum HDL-C and IL-10.[13]
ApoE-/- mice20 weeks of this compound treatmentSignificantly reduced atherosclerotic lesion size in the aortic sinus by 30%; Reduced surface lesion size in aortas (11.32% vs. 17.89% in control).[20]
Spontaneously Hypertensive Rats (SHRs)>7 mg/kgSignificant decrease in both systolic and diastolic blood pressure.[1]
Spontaneously Hypertensive Rats (SHRs)Not specifiedSystolic BP reduced by 18%, diastolic BP by 23%, and mean arterial BP by 21%.[26]
Myocardial infarction-affected rats50 mg/kg/day orally for 30 daysAttenuated TGF-β1/Smad3 signaling, associated with reduced cardiac fibrosis and hypertrophy.[1]
Rats with myocardial I/R injury10 mg/kgStimulated the PI3K pathway, promoting cell survival and reducing apoptosis.[1]

Table 2: Summary of Human Clinical Trials

Study PopulationThis compound Dosage & DurationKey FindingsReference
72 women with type 2 diabetes500 mg/day for 10 weeksSignificant reduction in systolic blood pressure (-8.8 mmHg vs. -3.5 mmHg in placebo).[27]
Patients with coronary artery disease120 mg/day for 2 monthsReduction in IL-1β in blood mononuclear cells.[1]
Stage 1 hypertensive patients730 mg/day for 4 weeksDecreased systolic and diastolic blood pressures.[28]
Patients with metabolic syndrome150 mg/day for 5 weeksDecreased systolic blood pressure.[28]
Meta-analysis of 16 RCTsNot specifiedSignificantly decreased plasma levels of total cholesterol, LDL, and CRP in patients with metabolic syndrome.[1]

Key Signaling Pathways Modulated by this compound

This compound's diverse biological effects are mediated through the modulation of several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. This compound's activation of this pathway is implicated in its cardioprotective effects, particularly in the context of ischemia-reperfusion injury, where it helps to inhibit apoptosis.[1]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

Caption: this compound activates the PI3K/Akt pathway, leading to inhibition of apoptosis.

NF-κB Inflammatory Pathway

This compound's anti-inflammatory properties are largely attributed to its inhibition of the NF-κB pathway, which reduces the transcription of pro-inflammatory genes.[4]

NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) IκBα IκBα Phosphorylation InflammatoryStimuli->IκBα This compound This compound This compound->IκBα Inhibits NFkB_Activation NF-κB Activation & Translocation to Nucleus IκBα->NFkB_Activation GeneExpression Pro-inflammatory Gene Expression (IL-6, TNF-α) NFkB_Activation->GeneExpression

Caption: this compound inhibits the NF-κB pathway, reducing inflammatory gene expression.

TGF-β1/Smad3 Signaling in Cardiac Fibrosis

In the context of myocardial infarction, this compound has been shown to attenuate cardiac fibrosis by inhibiting the TGF-β1/Smad3 signaling pathway.[1]

TGFb_Smad3_Pathway This compound This compound TGFb1 TGF-β1 This compound->TGFb1 Inhibits Smad3 Smad3 Phosphorylation TGFb1->Smad3 Activates Fibrosis Cardiac Fibrosis & Hypertrophy Smad3->Fibrosis Promotes

Caption: this compound's inhibition of TGF-β1/Smad3 signaling reduces cardiac fibrosis.

SIRT3/PARP-1 Pathway in Cardiac Hypertrophy

Recent studies suggest this compound can ameliorate cardiac hypertrophy by protecting mitochondrial function through the modulation of the SIRT3/PARP-1 pathway.[29]

SIRT3_PARP1_Pathway This compound This compound SIRT3 SIRT3 This compound->SIRT3 Activates PARP1 PARP-1 SIRT3->PARP1 Inhibits Mito_Function Mitochondrial Function PARP1->Mito_Function Impairs Hypertrophy Cardiac Hypertrophy Mito_Function->Hypertrophy Prevents

Caption: this compound protects mitochondrial function via the SIRT3/PARP-1 pathway.

Detailed Experimental Protocols

This section outlines methodologies for key experiments cited in the investigation of this compound's cardiovascular effects.

Induction of Atherosclerosis in Animal Models
  • Objective: To create an animal model that mimics human atherosclerosis for evaluating the anti-atherosclerotic effects of this compound.

  • Model: Apolipoprotein E-deficient (ApoE-/-) mice are commonly used as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[13][14]

  • Protocol:

    • ApoE-/- mice (typically 6-8 weeks old) are fed a high-fat diet (HFD), often referred to as a "Western diet," containing high levels of cholesterol and fat for a period of 12-20 weeks to accelerate plaque development.[13][14]

    • The control group receives a standard chow diet.

    • The treatment group receives the HFD supplemented with a specified dose of this compound, administered orally (e.g., via gavage or in the drinking water).[1]

    • At the end of the study period, animals are euthanized, and blood and tissues (aorta, heart, liver) are collected for analysis.[13]

  • Analysis:

    • Histopathology: Aortic sinus and entire aorta are dissected. Aortic root sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation to quantify plaque area. Masson's trichrome staining is used to assess collagen deposition and plaque stability.[13][14]

    • Serum Analysis: Blood samples are analyzed for lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides) and inflammatory markers.[13][14]

Measurement of Oxidative Stress Markers
  • Objective: To quantify the level of oxidative stress in biological samples (plasma, tissue homogenates) and assess the antioxidant effect of this compound.

  • Key Biomarkers:

    • Malondialdehyde (MDA): A product of lipid peroxidation.[1][6][7][8][9]

    • F2-isoprostanes: Stable products of free radical-catalyzed peroxidation of arachidonic acid, considered a reliable marker of in vivo oxidative stress.[6][7][8][9]

    • Total Antioxidant Capacity (TAC): Measures the overall capacity of a sample to scavenge free radicals.[6]

  • Protocols:

    • MDA Measurement (TBARS Assay):

      • The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method.

      • The sample is mixed with a solution of thiobarbituric acid (TBA) and heated.

      • MDA in the sample reacts with TBA to form a pink-colored complex.

      • The absorbance of this complex is measured spectrophotometrically (typically at 532 nm).

      • Concentration is determined by comparison to a standard curve generated with a known concentration of MDA.[8]

    • F2-isoprostane Measurement:

      • Enzyme-linked immunosorbent assays (ELISAs) are commercially available and offer a high-throughput method.[8]

      • For higher specificity and accuracy, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards.[8][9]

    • TAC Measurement:

      • Assays like the Trolox Equivalent Antioxidant Capacity (TEAC) or the Ferric Reducing Antioxidant Power (FRAP) assay are common. These methods measure the ability of the sample to reduce an oxidant, and the result is often expressed in "Trolox equivalents."[30]

Assessment of Inflammatory Markers
  • Objective: To measure the levels of key pro-inflammatory cytokines and other markers to evaluate the anti-inflammatory effects of this compound.

  • Key Biomarkers: TNF-α, IL-6, IL-1β, C-reactive protein (CRP).[11][12][31][32][33]

  • Protocol (ELISA):

    • Enzyme-Linked Immunosorbent Assay (ELISA) is the most common technique for quantifying specific cytokines in serum, plasma, or cell culture supernatants.

    • A 96-well microplate is coated with a capture antibody specific for the target cytokine.

    • Samples and standards are added to the wells, and the target cytokine binds to the capture antibody.

    • A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added, which binds to the captured cytokine.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader.

    • Concentrations in the samples are determined by comparison to a standard curve.[32]

Platelet Aggregation Assay
  • Objective: To assess the effect of this compound on platelet function by measuring its ability to inhibit agonist-induced platelet aggregation.

  • Protocol (Light Transmission Aggregometry - LTA):

    • Platelet-rich plasma (PRP) is prepared by centrifuging whole blood collected in an anticoagulant (e.g., sodium citrate).

    • The PRP is placed in a cuvette in an aggregometer, which measures light transmission through the sample.

    • A baseline light transmission is established.

    • A platelet agonist (e.g., collagen, ADP, thrombin) is added to induce aggregation.[24]

    • As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

    • The change in light transmission over time is recorded, and the maximal aggregation percentage is calculated.

    • To test the effect of this compound, PRP is pre-incubated with various concentrations of the compound before adding the agonist. The degree of inhibition is then calculated relative to a vehicle control.[24]

Conclusion and Future Directions

The body of evidence from preclinical and clinical studies strongly supports the potential of this compound as a therapeutic agent for cardiovascular disease. Its multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and anti-thrombotic effects, address several key pathological processes in CVD. The quantitative data, though promising, highlight the need for further large-scale, well-designed clinical trials to establish optimal dosing, long-term safety, and clinical efficacy in diverse patient populations.[1][3][34]

A significant challenge remains the poor bioavailability of this compound.[35] Future research should focus on the development of novel formulations or delivery systems to enhance its absorption and plasma concentrations. Furthermore, exploring the synergistic effects of this compound with existing cardiovascular medications could open new avenues for combination therapies.[22][23] Continued investigation into its precise molecular targets and signaling pathways will further elucidate its therapeutic potential and aid in the rational design of this compound-based cardiovascular therapies.

References

Methodological & Application

Application Note: Quantification of Quercetin in Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin (B1663063), a prominent dietary flavonoid found in numerous fruits, vegetables, and grains, is renowned for its antioxidant and anti-inflammatory properties. Its potential therapeutic applications have led to extensive research into its bioavailability and pharmacokinetics. Accurate quantification of this compound in biological matrices such as plasma is crucial for these studies. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in plasma, providing a comprehensive protocol for researchers.

Method Overview

A reversed-phase HPLC (RP-HPLC) method is employed for the quantification of this compound in plasma. The protocol involves a straightforward protein precipitation step for sample clean-up, followed by chromatographic separation on a C18 column. Isocratic elution is utilized for a rapid and efficient analysis, with detection by a UV-Vis spectrophotometer. Kaempferol or Thymoquinone are suitable internal standards to ensure accuracy and precision.[1][2][3]

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥95% purity), Kaempferol (Internal Standard, IS, ≥97% purity)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Ethyl Acetate (HPLC grade)

  • Acids: Phosphoric acid, Acetic acid, or Trichloroacetic acid (Analytical or HPLC grade)

  • Water: Deionized (DI) or HPLC grade water

  • Plasma: Blank human or animal plasma, stored at -20°C or -80°C

  • Equipment:

    • HPLC system with a UV-Vis detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[4]

    • Microcentrifuge

    • Vortex mixer

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve in and bring to volume with methanol.

    • Prepare the internal standard (IS) stock solution (e.g., Kaempferol) in the same manner.

    • Store stock solutions at -20°C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to create calibration standards. A typical concentration range is 0.1 to 25 µg/mL.[2][5]

    • Prepare a working IS solution (e.g., 10 µg/mL) by diluting the IS stock solution with the mobile phase.

Plasma Sample Preparation (Protein Precipitation)

This protocol is adapted from methods utilizing a simple protein precipitation procedure.[2][3]

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the working IS solution and vortex briefly.

  • Add 200 µL of acidified methanol (e.g., methanol containing 1% perchloric acid) to precipitate plasma proteins.[3]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL onto the HPLC system.[4]

Note: For total this compound (free and conjugated forms), plasma samples require enzymatic hydrolysis with β-glucuronidase and arylsulfatase prior to the protein precipitation step.[6]

Chromatographic Conditions

The following conditions are a representative example derived from common validated methods.[2][3][7]

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18, 4.6 x 250 mm, 5 µm particle size[4]

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.3% Trichloroacetic Acid in water (50:50, v/v)[2]

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 20 µL

  • Column Temperature: 25-35°C[4][7]

  • Detection: UV at 370 nm[1][7]

  • Run Time: Approximately 15 minutes

Data Presentation: Summary of HPLC Methods

The following table summarizes various validated HPLC methods for this compound quantification in plasma, showcasing the flexibility in experimental design.

ParameterMethod 1Method 2Method 3Method 4
Sample Prep Solid-Phase Extraction[1]Protein Precipitation[2]Protein Precipitation[3]LLE with Ethyl Acetate[6]
Column Luna ODS-2 (150x2.1mm, 5µm)[1]Supelcosil LC-18 T[2]Ultrasphere-ODS (150x4.6mm, 5µm)[3]Agilent RRHD C18 (100x3mm, 1.8µm)[6]
Mobile Phase ACN:10mM NH₄OAc w/ EDTA (29:70:1)[1]ACN:0.3% TCA in water (50:50)[2]ACN:5% Acetic Acid (30:70)[3]ACN:0.2% Formic Acid (Gradient)[6]
Flow Rate 0.3 mL/min[1]0.9 mL/min[2]1.5 mL/min[3]0.2 mL/min[6]
Detection UV, 370 nm[1]UV, 254 nm[2]UV, 375 nm[3]ESI-MS/MS[6]
Linearity Range 4 - 700 ng/mL[1]0.1 - 25 µg/mL[2]N/AN/A
LOD 0.35 ng/mL[1]N/A0.06 µg/mL[3]N/A
LOQ ~7 ng/mL[1]0.10 µg/mL[2]N/AN/A
Recovery >95%[1]>85% (implied)96.5 - 101.2%[3]N/A

ACN: Acetonitrile, NH₄OAc: Ammonium Acetate, TCA: Trichloroacetic Acid, LLE: Liquid-Liquid Extraction, LOD: Limit of Detection, LOQ: Limit of Quantification.

Visualizations

Experimental Workflow Diagram

The diagram below illustrates the complete workflow for the quantification of this compound in plasma samples using the protein precipitation and HPLC-UV method.

Quercetin_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis cluster_data Data Processing plasma_sample 1. Plasma Sample Collection add_is 2. Spike with Internal Standard (IS) plasma_sample->add_is protein_precip 3. Protein Precipitation (e.g., with acidified Methanol) add_is->protein_precip prepare_standards Prepare this compound Stock & Working Standards calibration_curve 13. Construct Calibration Curve prepare_standards->calibration_curve vortex 4. Vortex Mix protein_precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant filter_sample 7. Filter (0.45 µm) supernatant->filter_sample hplc_injection 8. Inject onto HPLC System filter_sample->hplc_injection separation 9. Chromatographic Separation (C18 Column, Isocratic Mobile Phase) hplc_injection->separation detection 10. UV Detection (e.g., 370 nm) separation->detection chromatogram 11. Obtain Chromatogram detection->chromatogram peak_integration 12. Integrate Peak Areas (this compound and IS) chromatogram->peak_integration peak_integration->calibration_curve quantification 14. Calculate this compound Concentration calibration_curve->quantification

Caption: HPLC workflow for plasma this compound quantification.

References

Quercetin's Dual Role in 3D Cancer Spheroids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063), a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention in cancer research for its potential anti-cancer properties. While traditional 2D cell culture has provided foundational insights, three-dimensional (3D) cell culture models, such as spheroids, offer a more physiologically relevant microenvironment for studying tumor biology and therapeutic responses. This document provides detailed application notes and experimental protocols for investigating the effects of this compound in 3D cell culture models, with a focus on its concentration-dependent activities and impact on key signaling pathways.

Application Notes

Recent studies utilizing 3D spheroid models have revealed a complex, concentration-dependent role of this compound in cancer progression. In metastatic melanoma spheroids, a significant dichotomy in this compound's effects has been observed. High concentrations (>12.5 µM) of this compound inhibit spheroid growth, reduce cell viability, and decrease proliferation. Conversely, low concentrations (<6.3 µM) have been shown to promote the growth of metastatic melanoma spheroids.[1][2] This dual activity underscores the importance of dose-response studies in a 3D context to accurately predict in vivo efficacy.

The differential response between 2D and 3D models is also evident in the induction of apoptosis. In 2D melanoma cell cultures, this compound can induce significant caspase-3 activity at very low concentrations (>0.4 µM). However, in 3D spheroids, apoptosis, as indicated by caspase-3 activity, is only detected at much higher concentrations (≥12.5 µM).[1] This suggests that the 3D architecture confers a degree of resistance to this compound-induced apoptosis.

In the context of bone regeneration, 3D-printed calcium phosphate (B84403) scaffolds functionalized with this compound and vitamin D3 have demonstrated enhanced osteoblast proliferation and differentiation while reducing osteoclastic activity.[3] Furthermore, these this compound-loaded scaffolds have shown significant chemopreventive potential against osteosarcoma cells.[3][4]

This compound has also been investigated as a chemosensitizing agent. In 3D models of pancreatic and hepatic cancer, this compound potentiates the cytotoxic effects of conventional chemotherapy drugs like gemcitabine (B846) and doxorubicin. This synergistic effect is linked to the inhibition of Hypoxia-inducible factor 1-alpha (HIF-1α) and the multidrug resistance protein 1 (MDR1).[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various 3D cell culture models as reported in the literature.

Table 1: Effect of this compound on Melanoma Spheroids [1]

Cell LineThis compound ConcentrationEffect on Cell ViabilityEffect on Spheroid SizeEffect on Proliferation (Ki-67)
MCM DLN (metastatic) <6.3 µMIncreased by up to 40%EnhancedEnhanced
>12.5 µMDecreased by 20% to 60%ReducedReduced
1205Lu (metastatic) <6.3 µMIncreased by up to 25%EnhancedEnhanced
>12.5 µMDecreasedReducedReduced
MCM 1G (non-metastatic) 0.4–50 µMNo significant pro-proliferative effectNo significant pro-proliferative effectNo significant pro-proliferative effect
>12.5 µMDecreasedReducedReduced

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) in 3D Melanoma Spheroids [1]

This compound ConcentrationEffect on ROS Generation
1 µMSignificantly decreased
50 µMSignificantly increased

Table 3: Effect of this compound-Functionalized Scaffolds on Bone-Related Cells [3]

Cell TypeOutcomeFold Change vs. Control
Osteoblasts Proliferation~1.3-fold increase
Differentiation~1.6-fold increase
Osteosarcoma Cells Chemopreventive Potential~4.2-fold increase

Key Signaling Pathways Affected by this compound in 3D Models

This compound's multifaceted effects in 3D cell cultures are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms of action.

cluster_low_this compound Low this compound (<6.3 µM) cluster_high_this compound High this compound (>12.5 µM) Low this compound Low this compound Nrf2 Nrf2 Low this compound->Nrf2 Activates ERK Phosphorylation ERK Phosphorylation Low this compound->ERK Phosphorylation Increases ARE ARE Nrf2->ARE Binds Cytoprotective Genes Cytoprotective Genes ARE->Cytoprotective Genes Upregulates Proliferation & Survival Proliferation & Survival Cytoprotective Genes->Proliferation & Survival Promotes ERK Phosphorylation->Proliferation & Survival Promotes High this compound High this compound Nrf2_h Nrf2 High this compound->Nrf2_h Inhibits ERK Phosphorylation_h ERK Phosphorylation High this compound->ERK Phosphorylation_h Decreases NF-kB Phosphorylation NF-kB Phosphorylation High this compound->NF-kB Phosphorylation Decreases ARE_h ARE Nrf2_h->ARE_h Cytoprotective Genes_h Cytoprotective Genes ARE_h->Cytoprotective Genes_h Apoptosis & Growth Inhibition Apoptosis & Growth Inhibition Cytoprotective Genes_h->Apoptosis & Growth Inhibition Less Protection ERK Phosphorylation_h->Apoptosis & Growth Inhibition Promotes NF-kB Phosphorylation->Apoptosis & Growth Inhibition Promotes

Caption: this compound's concentration-dependent effects on Nrf2/ARE and ERK/NF-κB pathways in melanoma spheroids.

This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway to suppress cell proliferation and survival.

This compound This compound β-catenin β-catenin This compound->β-catenin Inhibits Nuclear Translocation Nuclear Translocation Nuclear Translocation β-catenin->Nuclear Translocation TCF/LEF TCF/LEF Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription Initiates Nuclear Translocation->TCF/LEF Binds to

Caption: this compound disrupts the Wnt/β-catenin signaling pathway by inhibiting β-catenin's nuclear translocation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on 3D cell culture models.

Protocol 1: 3D Spheroid Formation using the Hanging Drop Method

This protocol describes the generation of uniform spheroids, a crucial first step for studying the effects of this compound.

Materials:

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Sterile petri dishes (100 mm)

  • Micropipettes and sterile tips

Procedure:

  • Cell Preparation: Culture cells of interest in a T75 flask to 70-80% confluency.

  • Wash the cell monolayer with PBS.

  • Add Trypsin-EDTA and incubate until cells detach.

  • Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh medium.

  • Perform a cell count and determine cell viability (should be >90%).

  • Adjust the cell concentration to 1 x 10^5 cells/mL for a target of 2,000 cells per 20 µL drop.

  • Hanging Drop Formation:

    • Pipette 20 µL drops of the cell suspension onto the inside of a 100 mm petri dish lid.

    • Ensure drops are spaced sufficiently to prevent merging.

    • Add sterile PBS to the bottom of the petri dish to maintain humidity.

    • Carefully invert the lid and place it on the dish.

  • Incubation: Incubate the hanging drops at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation.

  • Spheroid Collection and Treatment:

    • Gently wash the spheroids from the lid into a fresh petri dish containing culture medium.

    • Transfer individual spheroids to a 96-well ultra-low attachment plate.

    • Add fresh medium containing the desired concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 72 hours).

Cell Culture Cell Culture Trypsinization Trypsinization Cell Culture->Trypsinization Cell Counting Cell Counting Trypsinization->Cell Counting Hanging Drops Hanging Drops Cell Counting->Hanging Drops Incubation (3-4 days) Incubation (3-4 days) Hanging Drops->Incubation (3-4 days) Spheroid Collection Spheroid Collection Incubation (3-4 days)->Spheroid Collection This compound Treatment This compound Treatment Spheroid Collection->this compound Treatment

Caption: Experimental workflow for 3D spheroid formation and this compound treatment.

Protocol 2: Cell Viability Assessment using PrestoBlue™ Assay

This protocol measures the metabolic activity of cells within the spheroids as an indicator of viability.

Materials:

  • PrestoBlue™ Cell Viability Reagent

  • Culture medium

  • 96-well black, clear-bottom plates

  • Microplate reader

Procedure:

  • After the this compound treatment period, carefully remove 100 µL of the medium from each well of the 96-well plate containing the spheroids.

  • Add 10 µL of PrestoBlue™ reagent to each well.

  • Incubate the plate at 37°C for 1-4 hours. The incubation time may need to be optimized for your specific cell line.

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Subtract the background fluorescence from a well containing medium and PrestoBlue™ only.

  • Calculate the percentage of cell viability relative to the vehicle-treated control spheroids.

Protocol 3: Proliferation Assessment by Ki-67 Immunofluorescence Staining

This protocol visualizes and quantifies proliferating cells within the spheroids.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-Ki-67

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Fixation: Carefully remove the medium and wash the spheroids with PBS. Fix the spheroids with 4% PFA for 1 hour at room temperature.

  • Permeabilization: Wash the spheroids with PBS and then permeabilize with permeabilization buffer for 20 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the spheroids with the anti-Ki-67 primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the spheroids with PBS and incubate with the fluorescently-conjugated secondary antibody for 2 hours at room temperature in the dark.

  • Counterstaining: Wash with PBS and incubate with a nuclear counterstain for 15 minutes.

  • Mounting and Imaging: Wash with PBS, mount the spheroids on a slide with mounting medium, and image using a confocal microscope.

  • Analysis: Quantify the percentage of Ki-67 positive cells relative to the total number of cells (DAPI/Hoechst positive).

Protocol 4: Gene Expression Analysis by RT-qPCR

This protocol measures changes in the mRNA levels of target genes in response to this compound treatment.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., NFE2L2, SOD2, NQO1, GCLC, HMOX) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Pool several spheroids per treatment condition and extract total RNA using a suitable kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.

    • Run the qPCR reaction using a standard thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the ΔΔCt method relative to the vehicle-treated control.

Conclusion

The application of this compound in 3D cell culture models reveals a nuanced and concentration-dependent activity profile that is not always apparent in traditional 2D cultures. The provided application notes and detailed protocols offer a framework for researchers to rigorously investigate the potential of this compound as a standalone or adjuvant anti-cancer agent. By employing these more physiologically relevant models and standardized methodologies, the scientific community can better elucidate the mechanisms of action of natural compounds and accelerate the translation of promising preclinical findings.

References

Application Notes and Protocols for In Vivo Experimental Design of Quercetin in Mice Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin (B1663063), a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] Preclinical studies in mice models are crucial for elucidating its mechanisms of action and evaluating its therapeutic potential. This document provides detailed application notes and protocols for designing and conducting in vivo experiments with this compound in mice, focusing on common disease models and key signaling pathways.

Data Presentation: this compound Dosage and Administration in Mice Models

The following tables summarize quantitative data from various studies on the administration of this compound to mice, providing a comparative overview of dosages, routes of administration, treatment durations, and the specific mouse models used.

Table 1: this compound Administration in Neurodegenerative Disease Models

Disease ModelMouse StrainThis compound DosageAdministration RouteTreatment DurationReference
Parkinson's Disease (MPTP-induced)C57BL/660 mg/kg/dayIntraperitoneal (i.p.)8 days (3 days prior to and 5 days with MPTP)[2]
Parkinson's Disease (MPTP-induced)C57BL/6Not specifiedNot specifiedNot specified[3][4]
Neuroinflammation (LPS-induced)C57BL/6N30 mg/kg/dayIntraperitoneal (i.p.)2 weeks (1 week prior and 1 week with LPS)[5]

Table 2: this compound Administration in Cancer Models

Cancer ModelMouse StrainThis compound DosageAdministration RouteTreatment DurationReference
Breast Cancer (C3(1)/SV40Tag)FVB/N0.02%, 0.2%, 2% in dietOral (in diet)16 weeks[6][7]
Pancreatic Cancer (Xenograft)Nude0.2% and 1% in dietOral (in diet)6 weeks[8]
High-Fat Diet-Enhanced Breast CancerC3(1)SV40Tag0.02% in dietOral (in diet)14 weeks[9]

Table 3: this compound Administration in Inflammation and Toxicity Studies

Study TypeMouse StrainThis compound DosageAdministration RouteTreatment DurationReference
Systemic Inflammation (LPS-induced)Not specified0.06 or 0.15 µmol/mouseIntraperitoneal (i.p.)Single dose[10]
Intestinal Inflammation (LPS-induced)Kunming10 and 50 mg/kgOral gavage14 days[11]
Sub-chronic Oral ToxicityCD2F162, 125, 250 mg/kg in diet (~12.5, 25, 50 mg/kg BW)Oral (in diet)98 days[12][13]
Wound HealingNot specifiedNot specifiedOintment, i.p. injection, gavage14 or 21 days[14]

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[15]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to decreased cancer cell growth.[16]

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival This compound This compound This compound->PI3K This compound->Akt MAPK_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK Transcription_Factors AP-1, etc. MAPK->Transcription_Factors This compound This compound This compound->MAPK modulates Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis NFkB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli LPS, etc. IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates (degradation) NF-κB p65/p50 IκBα->NF-κB sequesters NF-κB_active p65/p50 NF-κB->NF-κB_active translocation This compound This compound This compound->IKK Gene_Expression Pro-inflammatory Cytokines NF-κB_active->Gene_Expression JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates STAT_Dimer STAT_Dimer STAT->STAT_Dimer dimerization & translocation This compound This compound This compound->JAK This compound->STAT Gene_Expression Gene_Expression STAT_Dimer->Gene_Expression Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation (Control, Vehicle, this compound) Animal_Acclimatization->Group_Allocation Disease_Induction Disease Model Induction (e.g., MPTP, LPS, Transgenic) Treatment_Period This compound Administration (Oral, i.p., Diet) Disease_Induction->Treatment_Period Group_Allocation->Disease_Induction Monitoring Monitoring (Body weight, behavior, etc.) Treatment_Period->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Sample_Collection Sample Collection (Blood, Tissues) Endpoint_Analysis->Sample_Collection Biochemical_Assays Biochemical Assays (ELISA, Western Blot) Sample_Collection->Biochemical_Assays Histopathology Histopathology (H&E, IHC) Sample_Collection->Histopathology

References

Application Notes and Protocols: Quercetin Nanoparticle Delivery Systems for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063), a prominent dietary flavonoid found in various fruits and vegetables, has garnered significant attention for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its clinical application is substantially hindered by its poor aqueous solubility, extensive first-pass metabolism, and consequently, low oral bioavailability.[1][2] These limitations necessitate high doses for therapeutic efficacy, which can lead to adverse effects.[2] Nanotechnology offers a promising strategy to overcome these challenges by encapsulating this compound into various nanoparticle delivery systems. These nanosystems can enhance this compound's solubility, protect it from degradation, control its release, and improve its absorption and bioavailability, thereby augmenting its therapeutic potential.[1][2][3]

This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of this compound-loaded nanoparticle delivery systems.

Data Presentation: Physicochemical and Bioavailability Parameters of this compound Nanoparticles

The following tables summarize quantitative data from various studies on this compound nanoparticle formulations, providing a comparative overview of their key characteristics and bioavailability enhancement.

Table 1: Physicochemical Characterization of this compound Nanoparticles

Nanoparticle TypePolymer/Lipid MatrixMethod of PreparationAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
Polymeric NanoparticlesPoly(lactic-co-glycolic acid) (PLGA)Emulsion Solvent Evaporation215.2 ± 6.2---[4]
Polymeric NanoparticlesPoly(lactic-co-glycolic acid) (PLGA)Emulsion Solvent Evaporation282.3 ± 7.9---[4]
Polymeric NanoparticlesPoly(lactic-co-glycolic acid) (PLGA)Emulsion Solvent Evaporation584.5 ± 15.2---[4]
Polymeric NanoparticlesPoly(ɛ-caprolactone) (PCL)Nanoprecipitation215.9 ± 2.9 - 253.4 ± 3.3-66.32 ± 0.4 - 69.33 ± 1.0-[5]
Solid Lipid Nanoparticles (SLNs)-Emulsification and Low-Temperature Solidification155.3-91.113.2[5]
Zein/Chitosan NanoparticlesZein, Chitosan---87.9 ± 1.5 - 93.0 ± 2.6-[6]
Lecithin-Chitosan NanoparticlesLecithin, Chitosan-95.3-48.52.45[7][8]
This compound NanocrystalsThis compoundHigh-Pressure Homogenization~483---[2][9]
This compound NanosuspensionThis compoundHigh Homogenization and Evaporative Precipitation< 85< 0.3> 99> 99[2]

Table 2: In Vitro and In Vivo Bioavailability Enhancement of this compound Nanoparticles

Nanoparticle FormulationStudy TypeKey FindingsReference
Zein/Chitosan NanoparticlesIn VitroEnhanced this compound solubility 753.6-fold in water. Increased cellular uptake in Caco-2 cells.[10][11]
Zein-Loaded NanoparticlesIn VitroIn vitro bioavailability of trapped this compound was 5.9% compared to 1.9% for free this compound.[6]
This compound NanosuspensionsIn Vivo (Rats)Absolute bioavailability of 23.58% for SPC-Pip-Que-NSps compared to 3.61% for this compound water suspension.[12]
This compound Nanoparticles (10 mg/kg)In VivoShowed almost identical anti-inflammatory effects as free this compound at a high dose (50 mg/kg).[2]
This compound Nanocrystal Self-Stabilized Pickering Emulsion (QT-NSSPE)In VivoThe AUC0–t of QT-NSSPE was increased by 2.76-times compared with QT coarse powder.[13]
Cyclodextrin-based NanospongesIn Vivo (Rats)Cmax of 6.27±0.06 ng/ml for nanosponges tablets was significantly higher than the pure drug's Cmax of 3.07±0.086 ng/ml.[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Objective: To encapsulate this compound within biodegradable PLGA nanoparticles to improve its stability and provide controlled release.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Acetone (as organic solvent)[5]

  • Polyvinyl alcohol (PVA) or Pluronic F-127 (as surfactant)[5]

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator (probe or bath)

  • Rotary evaporator

  • High-speed centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 20 mg) and this compound (e.g., 2 mg) in a suitable organic solvent like acetone.[5]

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA).

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring. Sonicate the mixture to form a stable oil-in-water (o/w) emulsion. The sonication parameters (power and duration) should be optimized to achieve the desired particle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specific time (e.g., 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant and un-encapsulated this compound. Repeat the centrifugation and washing steps twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry the suspension to obtain a powdered form of the nanoparticles for long-term storage.

Protocol 2: Characterization of this compound Nanoparticles

Objective: To determine the physicochemical properties of the prepared this compound nanoparticles.

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).

  • Procedure:

    • Disperse a small amount of the nanoparticle powder in deionized water.

    • Briefly sonicate the dispersion to ensure homogeneity.

    • Measure the particle size, PDI, and zeta potential using the DLS instrument according to the manufacturer's instructions.

B. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Procedure:

    • Separate the nanoparticles from the aqueous medium by centrifugation as described in Protocol 1.

    • Quantify the amount of free, un-encapsulated this compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100

C. Morphological Analysis:

  • Instrument: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Procedure:

    • For SEM, mount the dried nanoparticle powder on a stub and coat with a conductive material (e.g., gold).

    • For TEM, place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allow it to air dry.

    • Image the samples under the microscope to observe the shape and surface morphology of the nanoparticles.

D. Structural and Thermal Analysis:

  • Instruments: Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Differential Scanning Calorimetry (DSC).

  • Purpose: To confirm the encapsulation of this compound and to study the physical state of the drug within the nanoparticles.

  • Procedure: Analyze the pure this compound, the polymer/lipid, the physical mixture, and the this compound-loaded nanoparticles using FTIR, XRD, and DSC instruments according to standard operating procedures.

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release profile of this compound from the nanoparticles over time in a simulated physiological environment.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS) of different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).

  • Dialysis membrane (with an appropriate molecular weight cut-off).

  • Shaking incubator or water bath.

  • UV-Vis spectrophotometer or HPLC.

Procedure:

  • Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (PBS).

  • Place the dispersion in a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of the same release medium in a beaker.

  • Place the beaker in a shaking incubator maintained at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions.[5]

  • Quantify the concentration of this compound in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug release versus time to obtain the release profile. Both biphasic release patterns (an initial burst followed by sustained release) and slow, sustained release have been observed for this compound nanoparticles.[15][16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

dot

Quercetin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nanoparticles Receptor Receptors This compound->Receptor p53 p53 This compound->p53 Activation PI3K PI3K Receptor->PI3K Inhibition MAPK MAPK Receptor->MAPK IKK IKK Receptor->IKK Inhibition Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Inhibition ERK ERK MAPK->ERK Modulation JNK JNK MAPK->JNK Modulation p38 p38 MAPK->p38 Modulation Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis p38->Apoptosis IkB IκB IKK->IkB Inhibition of Phosphorylation NFkB NF-κB Anti_Inflammation Anti- Inflammation NFkB->Anti_Inflammation Inhibition of Translocation p53->Apoptosis p53->CellCycleArrest

Caption: Major signaling pathways modulated by this compound.

dot

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation Organic_Phase This compound + Polymer/Lipid in Organic Solvent Emulsification Emulsification (e.g., Sonication) Organic_Phase->Emulsification Aqueous_Phase Surfactant in Water Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Collection Centrifugation & Washing Solvent_Evaporation->Collection Lyophilization Freeze-Drying Collection->Lyophilization DLS Particle Size, PDI, Zeta Potential (DLS) Lyophilization->DLS EE_DL Encapsulation Efficiency & Drug Loading (HPLC/UV) Lyophilization->EE_DL Morphology Morphology (SEM/TEM) Lyophilization->Morphology Structural Structural Analysis (FTIR, XRD, DSC) Lyophilization->Structural In_Vitro_Release In Vitro Drug Release Lyophilization->In_Vitro_Release Cellular_Uptake Cellular Uptake Studies In_Vitro_Release->Cellular_Uptake In_Vivo_Bioavailability In Vivo Bioavailability (Animal Models) Cellular_Uptake->In_Vivo_Bioavailability Efficacy Therapeutic Efficacy In_Vivo_Bioavailability->Efficacy

Caption: Experimental workflow for this compound nanoparticles.

Conclusion

Nanoparticle-based delivery systems represent a highly effective approach to address the challenges associated with the clinical application of this compound. By enhancing its solubility, stability, and bioavailability, these advanced formulations can unlock the full therapeutic potential of this promising natural compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals working in this exciting field. Further research and optimization of these nanosystems are crucial for their successful translation into clinical practice.

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Elucidate the Molecular Targets of Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063), a naturally occurring flavonoid found in numerous fruits and vegetables, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Despite extensive research, a comprehensive understanding of its direct molecular targets remains a key objective for its therapeutic development. The advent of CRISPR-Cas9 technology provides a powerful and unbiased platform to systematically identify genes that mediate the cellular responses to this compound, thereby illuminating its mechanisms of action and unveiling novel therapeutic targets.

These application notes provide a detailed framework for employing CRISPR-Cas9-based functional genomics to discover and validate the molecular targets of this compound. The protocols outlined below describe a genome-wide CRISPR-Cas9 knockout screen to identify genes that sensitize or grant resistance to this compound treatment, followed by validation of candidate genes.

Known Signaling Pathways Modulated by this compound

This compound is known to modulate a variety of signaling pathways implicated in cell proliferation, apoptosis, and inflammation. A foundational understanding of these pathways is crucial for designing experiments and interpreting results from CRISPR-Cas9 screens. Key pathways include:

  • PI3K/Akt Signaling Pathway: this compound has been shown to inhibit the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[1]

  • MAPK/ERK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also targeted by this compound, contributing to its anti-inflammatory and anti-cancer effects.[1]

  • Wnt/β-catenin Signaling Pathway: this compound can modulate the Wnt/β-catenin pathway, which is centrally involved in development and cancer.

  • NF-κB Signaling: this compound is a known inhibitor of the NF-κB pathway, a key regulator of inflammation.

Below are diagrams illustrating some of the key signaling pathways affected by this compound.

Quercetin_PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Quercetin_MAPK_ERK_Pathway cluster_membrane Cell Membrane GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras GrowthFactor Growth Factor GrowthFactor->GrowthFactorReceptor This compound This compound Raf Raf This compound->Raf Inhibits Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: this compound's modulation of the MAPK/ERK signaling pathway.

Experimental Protocols

This section details the key experimental protocols for a genome-wide CRISPR-Cas9 knockout screen to identify molecular targets of this compound.

Protocol 1: Pooled CRISPR-Cas9 Knockout Screen

A genome-wide CRISPR-Cas9 knockout screen can be performed to identify genes whose loss confers resistance or sensitivity to this compound treatment.

1. Cell Line Selection:

  • Choose a human cancer cell line known to be sensitive to this compound. This could be determined by performing a dose-response curve and calculating the IC50 value. For example, HeLa or MDA-MB-231 cells have been used in this compound studies.[2][3]

  • Ensure the selected cell line is suitable for lentiviral transduction and stable Cas9 expression.

2. sgRNA Library Selection:

  • Select a genome-scale sgRNA library (e.g., GeCKO, Brunello) that targets all protein-coding genes in the human genome.[4] These libraries typically contain multiple sgRNAs per gene to ensure robust knockout.

3. Lentiviral Library Production:

  • Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

4. Cell Transduction and Selection:

  • Transduce the Cas9-expressing target cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

5. This compound Treatment:

  • Split the transduced cell population into two groups: a treatment group and a control (vehicle-treated) group.

  • Treat the treatment group with a predetermined concentration of this compound (e.g., IC50 value) for a duration sufficient to observe a phenotypic effect (e.g., 14 days). Maintain the control group with the vehicle (e.g., DMSO).

6. Genomic DNA Extraction and Sequencing:

  • Harvest genomic DNA from both the this compound-treated and control cell populations at the end of the treatment period.

  • Amplify the sgRNA cassette from the genomic DNA using PCR.

  • Perform high-throughput sequencing of the amplified sgRNAs to determine their relative abundance in each population.

7. Data Analysis:

  • Use bioinformatics tools like MAGeCK to analyze the sequencing data.[5]

  • Identify sgRNAs that are significantly enriched (positive selection, indicating resistance) or depleted (negative selection, indicating sensitivity) in the this compound-treated population compared to the control.

  • Gene-level scores are then calculated to identify candidate genes.

CRISPR_Screen_Workflow A 1. Lentiviral sgRNA Library Production B 2. Transduction of Cas9-expressing Cells A->B C 3. Antibiotic Selection B->C D 4. This compound Treatment C->D E Control (Vehicle) C->E F 5. Genomic DNA Extraction D->F E->F G 6. sgRNA Amplification & Sequencing F->G H 7. Data Analysis (Identify Enriched/Depleted sgRNAs) G->H I Candidate Gene Hits H->I

Caption: Experimental workflow for a pooled CRISPR-Cas9 screen to identify this compound targets.

Protocol 2: Validation of Candidate Genes

Hits from the primary screen must be validated to confirm their role in the response to this compound.

1. Individual Gene Knockout:

  • For each candidate gene, design 2-3 individual sgRNAs targeting different exons.

  • Generate single-gene knockout cell lines by transducing the parental Cas9-expressing cell line with lentiviruses carrying the individual sgRNAs.

  • Verify knockout efficiency at the protein level by Western blot or at the genomic level by sequencing.

2. Phenotypic Assays:

  • Subject the single-gene knockout cell lines to this compound treatment.

  • Perform cell viability assays (e.g., MTT, CellTiter-Glo) to confirm that knockout of the gene confers the expected resistance or sensitivity to this compound.

  • Further functional assays can be performed based on the known or predicted function of the candidate gene (e.g., apoptosis assays, cell cycle analysis).

3. Orthogonal Validation:

  • To further strengthen the findings, use an orthogonal method to validate the hits, such as RNA interference (siRNA or shRNA) to knockdown the expression of the candidate gene and assess the phenotypic response to this compound.

Data Presentation

Quantitative data from the CRISPR screen and validation experiments should be summarized in a clear and structured format.

Table 1: Example Hit List from a Genome-Wide CRISPR-Cas9 Screen with this compound
GenesgRNA IDLog2 Fold Change (this compound vs. Control)p-valuePhenotype
GENE-AA-1-3.21.5e-8Sensitizer
GENE-AA-2-2.93.2e-8Sensitizer
GENE-BB-12.54.1e-7Resistor
GENE-BB-22.81.9e-7Resistor
GENE-CC-1-2.19.8e-6Sensitizer
...............

This table presents hypothetical data for illustrative purposes.

Table 2: Validation of Candidate Genes by Individual Knockout and Cell Viability Assay
Gene KnockoutThis compound IC50 (µM)Fold Change in IC50 vs. Wild-Type
Wild-Type Control501.0
GENE-A KO Clone 1250.5
GENE-A KO Clone 2280.56
GENE-B KO Clone 11202.4
GENE-B KO Clone 21152.3
Non-Targeting Control521.04

This table presents hypothetical data for illustrative purposes.

Conclusion

The integration of CRISPR-Cas9 technology into the study of natural compounds like this compound provides an unprecedented opportunity to systematically map their genetic interactions. The protocols and guidelines presented here offer a robust framework for researchers to identify and validate the molecular targets of this compound. This will not only deepen our understanding of its therapeutic mechanisms but also accelerate its translation into clinical applications for a variety of diseases.

References

Surface Plasmon Resonance (SPR) for Quercetin-Protein Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063), a ubiquitous plant flavonoid, is a prominent bioactive compound known for its antioxidant, anti-inflammatory, and anti-cancer properties.[1] These therapeutic effects are largely attributed to its ability to bind to and modulate the activity of various proteins, particularly those involved in critical cellular signaling pathways.[1] Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensing technique used to quantify the binding kinetics and affinity of molecular interactions.[2][3] This document provides detailed application notes and protocols for utilizing SPR to study the binding of this compound to target proteins.

Principle of SPR for Small Molecule-Protein Interaction

In a typical SPR experiment for analyzing this compound-protein binding, the protein of interest (ligand) is immobilized on a sensor chip surface.[3] A solution containing this compound (analyte) is then flowed over this surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[4] The resulting sensorgram, a plot of RU versus time, provides quantitative information on the association and dissociation rates of the interaction, from which the binding affinity (KD) can be determined.[5]

Experimental Protocols

A successful SPR experiment for this compound-protein binding requires careful optimization of several parameters, from ligand immobilization to data analysis.

Ligand (Protein) Immobilization

The first step in an SPR experiment is the immobilization of the purified protein onto the sensor chip.[6] The choice of immobilization strategy depends on the nature of the protein and should aim for a stable and active surface.[6]

a. Amine Coupling: This is the most common method for covalently immobilizing proteins via their primary amine groups to a carboxymethylated dextran (B179266) (CM-series) sensor chip.[6][7]

  • Activation: Activate the sensor surface by injecting a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

  • Immobilization: Inject the protein, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate) with a pH below the protein's isoelectric point (pI) to promote pre-concentration on the negatively charged sensor surface.[8]

  • Deactivation: Inject 1 M ethanolamine-HCl to block any remaining active esters on the surface.

b. Capture-Based Immobilization: This method involves the non-covalent capture of a tagged protein, which can ensure a more uniform orientation.[6]

  • His-tagged proteins: Use an NTA (nitrilotriacetic acid) sensor chip to capture His-tagged proteins via a nickel-NTA interaction.[9][10]

  • Biotinylated proteins: Use a streptavidin-coated sensor chip to capture biotinylated proteins.[11]

Analyte (this compound) Preparation and Injection
  • Solubility: this compound has limited solubility in aqueous buffers. A stock solution is typically prepared in 100% DMSO and then diluted into the running buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all samples and ideally below 5% to minimize its effect on the interaction and the SPR signal.[11][12]

  • Concentration Series: Prepare a series of this compound concentrations, typically spanning a range from at least 10-fold below to 10-fold above the expected KD.[4] A two-fold or three-fold dilution series is common.[13]

  • Injection: Inject the this compound solutions over the immobilized protein surface (and a reference surface) at a constant flow rate. The association phase is monitored during the injection, followed by a dissociation phase where only the running buffer flows over the surface.[14]

Running Buffer Selection

The choice of running buffer is critical for obtaining high-quality SPR data, as it can influence binding interactions.[15][16]

  • A commonly used buffer is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).[10][14]

  • The buffer should be filtered and degassed before use.[15]

  • Additives like a small percentage of DMSO are necessary to maintain this compound solubility.[11]

Data Analysis

The resulting sensorgrams are processed and analyzed to determine the kinetic and affinity constants.

  • Reference Subtraction: The signal from a reference flow cell (without the immobilized protein or with an irrelevant protein) is subtracted from the signal of the active flow cell to correct for bulk refractive index changes and non-specific binding.[7]

  • Blank Subtraction: A buffer-only injection is also subtracted to correct for any systematic drift.

  • Model Fitting: The processed data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[5]

Quantitative Data for this compound-Protein Interactions

The binding affinities of this compound to various proteins have been determined using SPR and are summarized in the table below.

Target ProteinLigand Immobilization MethodAnalyte Concentration RangeBinding Affinity (KD)Reference
Human Serum Albumin (HSA)Amine CouplingUp to 500 µM63 ± 0.03 nM[13]
Glutathione S-transferase P1 (GSTP1)Amine CouplingNot specified27.5 ± 0.7 µM[13]
Epidermal Growth Factor (EGF)Not specifiedNot specifiedNot explicitly stated[17]
Tumor Necrosis Factor-alpha (TNF-α)Not specifiedNot specifiedNot explicitly stated[18]

Signaling Pathways Modulated by this compound

This compound's biological activities are often a result of its interaction with and modulation of key signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

This compound has been shown to inhibit the EGFR signaling pathway.[3][8] By binding to EGFR, this compound can suppress its autophosphorylation, leading to the downregulation of downstream effectors like ERK1/2.[3][19] This inhibition can attenuate cellular processes such as proliferation and migration.[8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: this compound inhibits the EGFR signaling pathway.

TNF-α Signaling Pathway

This compound can suppress TNF-α induced inflammatory responses by inhibiting the NF-κB and AP-1 signaling pathways.[10][13] This involves preventing the phosphorylation of key signaling molecules, thereby reducing the expression of pro-inflammatory genes.[7]

TNFa_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK TNFR->IKK Activates JNK JNK TNFR->JNK Activates TNFa TNF-α TNFa->TNFR Binds This compound This compound This compound->IKK Inhibits This compound->JNK Inhibits IkB IκB IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB IkB->NFkB Inhibits Inflammation Inflammatory Gene Expression NFkB->Inflammation Promotes AP1 AP-1 JNK->AP1 Activates AP1->Inflammation Promotes

Caption: this compound inhibits the TNF-α signaling pathway.

Experimental Workflow for this compound-Protein Binding Analysis using SPR

The following diagram outlines the key steps in a typical SPR experiment to characterize the binding of this compound to a target protein.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein_Purification 1. Purify Target Protein Immobilization 4. Immobilize Protein on Sensor Chip Protein_Purification->Immobilization Quercetin_Prep 2. Prepare this compound Stock (in 100% DMSO) Quercetin_Dilution 5. Prepare this compound Dilution Series in Running Buffer Quercetin_Prep->Quercetin_Dilution Buffer_Prep 3. Prepare Running Buffer (e.g., HBS-EP+) Buffer_Prep->Quercetin_Dilution Injection 6. Inject this compound Series over Sensor Surface Buffer_Prep->Injection Immobilization->Injection Quercetin_Dilution->Injection Regeneration 7. Regenerate Sensor Surface (if necessary) Injection->Regeneration Data_Processing 8. Process Sensorgrams (Reference & Blank Subtraction) Injection->Data_Processing Regeneration->Immobilization Next Cycle Model_Fitting 9. Fit Data to a Binding Model Data_Processing->Model_Fitting Kinetic_Analysis 10. Determine ka, kd, and KD Model_Fitting->Kinetic_Analysis

Caption: Workflow for SPR-based analysis of this compound-protein binding.

Conclusion

Surface Plasmon Resonance is an invaluable tool for the detailed characterization of this compound-protein interactions. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust SPR experiments. By accurately quantifying the binding kinetics and affinity, these studies can provide crucial insights into the molecular mechanisms underlying the diverse biological activities of this compound and facilitate the development of novel therapeutics.

References

Quercetin in Chronic Unpredictable Mild Stress Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quercetin (B1663063), a naturally occurring flavonoid, in preclinical models of depression, specifically the Chronic Unpredictable Mild Stress (CUMS) model. This document details the experimental protocols for inducing CUMS and administering this compound, along with methods for assessing its antidepressant-like effects. The information is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of this compound and related compounds for stress-induced depressive disorders.

Introduction

Chronic unpredictable mild stress (CUMS) is a widely validated animal model that mimics the etiology of human depression stemming from chronic stress. Animals subjected to CUMS exhibit behavioral and neurobiological alterations analogous to depressive symptoms, including anhedonia, behavioral despair, and anxiety. This compound has emerged as a promising therapeutic agent due to its neuroprotective, anti-inflammatory, and antioxidant properties.[1][2] It has been shown to ameliorate depression-like behaviors in CUMS models by modulating various signaling pathways.[3][4][5]

Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS) Protocol

The CUMS protocol involves exposing rodents to a series of mild, unpredictable stressors over a prolonged period to induce a state of chronic stress.

Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[3][4] Animals should be single-housed to enhance the effects of social isolation, a component of the stress paradigm.[6]

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the start of the experiment.

  • Stressors: A variety of stressors are applied daily for a period of 4 to 8 weeks.[6][7] It is crucial that the stressors are applied in a random and unpredictable manner to prevent habituation. Examples of stressors include:

    • Physical Stressors:

      • Cage tilt (45°) for 24 hours.

      • Wet bedding (200 ml of water in a standard cage) for 24 hours.

      • Food and water deprivation for 24 hours.

      • Reversal of light/dark cycle.

      • Overnight illumination.

      • Forced swimming in 4°C water for 5 minutes.

      • Tail suspension for 5 minutes.

      • Stroboscopic illumination for 24 hours.

    • Social Stressors:

      • Crowded housing (e.g., 5-6 animals per small cage) for 24 hours.

      • Solitary confinement.

  • Control Group: A non-stressed control group should be maintained in a separate room and handled regularly to acclimate them to the researchers.

This compound Administration

This compound is typically administered orally via gavage.

Protocol:

  • Preparation: this compound can be suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution or saline.

  • Dosage: Effective doses in rodents range from 15 mg/kg to 60 mg/kg body weight, administered once daily.[4][7]

  • Administration: Administer this compound or the vehicle to the respective groups daily throughout the CUMS period. Administration should begin either at the start of the CUMS protocol or after the establishment of the depressive-like phenotype (typically after 2-3 weeks of CUMS).

Assessment of Antidepressant-Like Effects

A battery of behavioral tests is used to assess the efficacy of this compound in reversing CUMS-induced depression-like behaviors.

Sucrose (B13894) Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression.

Protocol:

  • Acclimation: For 48 hours, habituate the animals to two bottles of 1% sucrose solution.

  • Deprivation: Following acclimation, deprive the animals of food and water for 24 hours.

  • Testing: Present the animals with two pre-weighed bottles, one containing 1% sucrose solution and the other containing plain water, for a period of 1-2 hours.

  • Measurement: Measure the consumption of each liquid by weighing the bottles.

  • Calculation: Sucrose preference is calculated as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%.

Forced Swim Test (FST)

The FST assesses behavioral despair.

Protocol:

  • Apparatus: A cylindrical tank (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Pre-test: On the first day, place the animal in the water for 15 minutes.

  • Test: 24 hours later, place the animal back in the water for a 5-minute test session.

  • Measurement: Record the duration of immobility, defined as the time the animal spends floating or making only minimal movements to keep its head above water.

Tail Suspension Test (TST)

The TST is another measure of behavioral despair, primarily used in mice.

Protocol:

  • Apparatus: Suspend the mouse by its tail using adhesive tape, approximately 1 cm from the tip, from a horizontal bar. The head should be approximately 50 cm from the floor.

  • Testing: The test duration is typically 6 minutes.

  • Measurement: Record the duration of immobility.

Open Field Test (OFT)

The OFT assesses locomotor activity and anxiety-like behavior.

Protocol:

  • Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls. The arena is typically divided into a central zone and a peripheral zone.

  • Testing: Place the animal in the center of the arena and allow it to explore for 5-10 minutes.

  • Measurement: Record the total distance traveled, the time spent in the central zone, and the number of entries into the central zone.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in CUMS models based on published literature.

Table 1: Effects of this compound on Behavioral Parameters in CUMS Rodents

ParameterCUMS + VehicleCUMS + this compound (Dose)CUMS + FluoxetineReference
Sucrose Preference (%) ↑ (15, 30, 52.08, 60 mg/kg)[3][4][7]
Immobility Time (s) in FST ↓ (15, 30, 40, 60 mg/kg)[4][7]
Immobility Time (s) in TST ↓ (40, 60 mg/kg)[7]
Total Distance in OFT (m) ↑ (40, 60 mg/kg)[7]
Center Time in OFT (s) ↑ (40, 60 mg/kg)[7]

Arrow direction indicates the change relative to the control group (up arrow for increase, down arrow for decrease).

Table 2: Effects of this compound on Neuroinflammatory and HPA Axis Markers in CUMS Rodents

MarkerCUMS + VehicleCUMS + this compound (Dose)Reference
IL-1β (Hippocampus) ↓ (52.08 mg/kg)[3]
IL-6 (Hippocampus) ↓ (52.08 mg/kg)[3]
TNF-α (Hippocampus) ↓ (52.08 mg/kg)[3]
Iba-1 (Hippocampus) ↓ (52.08 mg/kg)[3]
Plasma ACTH ↓ (50 mg/kg)[5][8]
Serum Corticosterone ↓ (50 mg/kg)[5][8]

Arrow direction indicates the change relative to the control group (up arrow for increase, down arrow for decrease).

Table 3: Effects of this compound on Signaling Pathway Components in CUMS Rodents

Pathway ComponentCUMS + VehicleCUMS + this compound (Dose)Reference
TLR4 (Hippocampus) ↓ (52.08 mg/kg)[3]
p-NF-κB p65 (Hippocampus) ↓ (52.08 mg/kg)[3]
FoxG1 (Hippocampus) ↑ (15, 30 mg/kg)[4]
p-CREB (Hippocampus) ↑ (15, 30 mg/kg)[4]
BDNF (Hippocampus) ↑ (15, 30 mg/kg)[4]
p-PI3K (Hippocampus) [9]
p-AKT (Hippocampus) [9]

Arrow direction indicates the change relative to the control group (up arrow for increase, down arrow for decrease).

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_cums CUMS & Treatment cluster_assessment Assessment Animal Acclimation Animal Acclimation Group Allocation Group Allocation Animal Acclimation->Group Allocation CUMS Protocol CUMS Protocol Group Allocation->CUMS Protocol This compound/Vehicle Admin This compound/Vehicle Admin Group Allocation->this compound/Vehicle Admin Behavioral Tests Behavioral Tests CUMS Protocol->Behavioral Tests This compound/Vehicle Admin->Behavioral Tests Biochemical Analysis Biochemical Analysis Behavioral Tests->Biochemical Analysis

Experimental workflow for CUMS model and this compound administration.
This compound's Neuroprotective Signaling Pathways in CUMS

G cluster_stress Chronic Unpredictable Mild Stress (CUMS) cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular & Behavioral Outcomes CUMS CUMS TLR4 TLR4/NF-κB CUMS->TLR4 activates HPA HPA Axis CUMS->HPA activates BDNF FoxG1/CREB/BDNF CUMS->BDNF downregulates PI3K PI3K/AKT CUMS->PI3K downregulates This compound This compound This compound->TLR4 inhibits This compound->HPA inhibits This compound->BDNF upregulates This compound->PI3K upregulates Neuroinflammation ↓ Neuroinflammation TLR4->Neuroinflammation StressResponse ↓ HPA Axis Hyperactivity HPA->StressResponse Neurogenesis ↑ Neurogenesis & Synaptic Plasticity BDNF->Neurogenesis PI3K->Neurogenesis Antidepressant Antidepressant-like Effects Neuroinflammation->Antidepressant StressResponse->Antidepressant Neurogenesis->Antidepressant

Signaling pathways modulated by this compound in the CUMS model.

Conclusion

This compound demonstrates significant antidepressant-like effects in the CUMS model of depression. It reverses behavioral deficits and modulates key signaling pathways involved in neuroinflammation, stress response, and neurogenesis. These protocols and data provide a valuable resource for researchers investigating the therapeutic potential of this compound and other natural compounds for the treatment of depression. Further research is warranted to translate these preclinical findings into clinical applications.

References

Quercetin-Induced Apoptosis: Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing quercetin-induced apoptosis using flow cytometry. This document outlines the underlying molecular mechanisms, offers detailed experimental protocols, and presents quantitative data from established research.

Introduction

This compound (B1663063), a naturally occurring flavonoid found in many fruits and vegetables, has garnered significant attention for its potential as a chemopreventive and anticancer agent.[1][2] One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in cancer cells.[1][3] Flow cytometry, coupled with specific fluorescent probes, is a powerful technique for the quantitative analysis of apoptosis. This document will focus on the widely used Annexin V and Propidium Iodide (PI) staining method to assess apoptosis following this compound treatment.

Molecular Mechanism of this compound-Induced Apoptosis

This compound induces apoptosis through multiple signaling pathways, primarily involving the mitochondria-mediated intrinsic pathway.[1][4] Key molecular events include:

  • Regulation of Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to down-regulate anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, while up-regulating pro-apoptotic proteins like Bax.[1][2][5] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP). Some studies suggest that this compound can directly bind to the BH3 domain of Bcl-2 and Bcl-xL, inhibiting their anti-apoptotic function.[6][7]

  • Mitochondrial Disruption and Cytochrome c Release: The increased ratio of pro- to anti-apoptotic proteins promotes the translocation of Bax to the mitochondrial membrane.[4][8] This leads to the release of cytochrome c from the mitochondria into the cytosol.[1]

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase.[4][8] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[2][5][8]

  • Execution of Apoptosis: Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.[2][5]

  • Inhibition of Survival Pathways: this compound can also inhibit pro-survival signaling pathways, such as the PI3K/Akt pathway, which further promotes apoptosis.[3][8][9]

Data Presentation: this compound's Effect on Apoptosis and Protein Expression

The following tables summarize quantitative data from various studies on the effects of this compound treatment on cancer cell lines.

Table 1: this compound-Induced Apoptosis in Various Cancer Cell Lines

Cell LineThis compound Concentration (µM)Treatment Duration (h)Apoptotic Cells (%)Reference
HL-60 (Leukemia)10048~59.97[5]
U937 (Leukemia)409~59[1]
MDA-MB-231 (Breast Cancer)2048~15[3]
LNCaP (Prostate Cancer)10024Not specified, but significant increase[10]
CT-26 (Colon Carcinoma)12048Significant increase[11]
MOLT-4 (Leukemia)12048Significant increase[11]
Raji (Lymphoma)12048Significant increase[11]

Table 2: Modulation of Apoptotic Protein Expression by this compound

Cell LineThis compound Concentration (µM)Treatment Duration (h)Protein ChangeFold ChangeReference
HL-605048Cox-2↓ 1.4[5]
HL-605048Bcl-2↓ 5.7[5]
HL-605048Bax↑ 2.9[5]
HL-6010048Bcl-2↓ 27[5]
U937404Mcl-1Almost absent[1]

Experimental Protocols

Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization may be required for specific cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution typically prepared in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in 6-well plates or T-25 flasks at a density that will result in 70-80% confluency at the time of harvesting.

    • Suspension cells: Seed cells in appropriate culture flasks or plates at a concentration of approximately 1 x 10^6 cells/mL.

  • Cell Adherence/Growth: Allow cells to adhere (for adherent lines) and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • This compound Treatment:

    • Prepare fresh dilutions of this compound in complete culture medium from a stock solution. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) must be included.

    • Remove the old medium and add the medium containing the desired concentrations of this compound (e.g., 0, 10, 20, 40, 80, 120 µM).[11]

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).[3][11]

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain membrane integrity.[12]

    • Suspension cells: Collect the cells directly from the culture vessel.

  • Cell Counting: Centrifuge the cell suspension, resuspend in fresh medium or PBS, and count the cells to ensure the appropriate number for flow cytometry analysis.

Annexin V/PI Staining for Flow Cytometry

This protocol outlines the steps for staining this compound-treated cells with Annexin V and PI for the detection of apoptosis.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest the treated and control cells as described in the previous protocol.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[12][13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[13]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[14]

    • Gently vortex or tap the tube to mix.

    • Incubate for 15 minutes at room temperature in the dark.[13]

    • Add 5 µL of PI staining solution.[12]

  • Final Preparation:

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated control cells.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[5]

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[5]

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Mandatory Visualizations

Quercetin_Apoptosis_Pathway This compound This compound Bcl2_Family Bcl-2 Family Regulation This compound->Bcl2_Family Regulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Permeabilization Caspase_Cascade Caspase Cascade Mitochondrion->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution PI3K_Akt->Apoptosis Promotes

Caption: this compound-induced apoptosis signaling pathway.

Apoptosis_Analysis_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture Quercetin_Treatment 2. This compound Treatment Cell_Culture->Quercetin_Treatment Cell_Harvesting 3. Cell Harvesting Quercetin_Treatment->Cell_Harvesting Annexin_V_Staining 4. Annexin V Staining Cell_Harvesting->Annexin_V_Staining PI_Staining 5. PI Staining Annexin_V_Staining->PI_Staining Flow_Cytometry 6. Flow Cytometry PI_Staining->Flow_Cytometry Data_Interpretation 7. Data Interpretation Flow_Cytometry->Data_Interpretation

Caption: Experimental workflow for apoptosis analysis.

References

Application Note: Isothermal Titration Calorimetry (ITC) for Determining Quercetin Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin (B1663063), a naturally occurring flavonoid found in various fruits and vegetables, is a polyphenolic compound known for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its therapeutic potential stems from its ability to interact with and modulate the activity of various protein targets within the cell.[3] Understanding the binding affinity and thermodynamics of this compound with its target proteins is crucial for drug development and for elucidating its mechanism of action. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[4][5] This allows for the simultaneous determination of the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.[6][7] This application note provides a detailed protocol for using ITC to characterize the binding of this compound to a target protein and discusses the interpretation of the resulting data.

This compound has been shown to modulate several key signaling pathways implicated in cancer and other diseases.[8][9][10] These include the PI3K/Akt, MAPK, Wnt/β-catenin, and JAK/STAT pathways.[8][10] By binding to and inhibiting various kinases and other proteins within these pathways, this compound can influence cell proliferation, apoptosis, and inflammation.[2][9][11][12][13][14]

Experimental Protocols

Materials
  • Target Protein: Purified protein of interest (e.g., serum albumin, kinase) at a high concentration and purity.

  • This compound: High-purity this compound powder.

  • Buffer: A buffer with a low ionization enthalpy (e.g., phosphate, HEPES) is recommended to minimize buffer ionization effects.[15][16]

  • Solvent for this compound: Dimethyl sulfoxide (B87167) (DMSO) is commonly used to dissolve this compound due to its low aqueous solubility.[17]

  • ITC Instrument: An isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC, TA Instruments Nano ITC).

  • General Laboratory Equipment: Pipettes, centrifuge, pH meter, dialysis tubing or desalting columns.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality ITC data.[18][19]

  • Protein Preparation:

    • Dialyze the purified protein extensively against the chosen ITC buffer to ensure buffer matching.[15][20] The final dialysis buffer should be reserved for preparing the this compound solution.

    • After dialysis, centrifuge the protein solution to remove any aggregates.

    • Determine the accurate concentration of the protein solution using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the correct extinction coefficient).[20]

    • The typical protein concentration in the sample cell is between 10-50 µM.[20][21] For unknown interactions, a starting concentration of 20 µM is often used.[22]

  • This compound (Ligand) Preparation:

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Dilute the this compound stock solution into the final dialysis buffer (reserved from the protein preparation) to the desired final concentration. The final DMSO concentration should be kept as low as possible (typically ≤ 5%) to avoid adverse effects on the protein.[15]

    • Crucially, the final buffer composition, including the DMSO concentration, must be identical for both the protein and this compound solutions to minimize heats of dilution. [15][20]

    • Centrifuge the final this compound solution to remove any potential aggregates.[17]

    • The this compound concentration in the syringe is typically 10-20 times higher than the protein concentration in the cell.[23][24] For a 20 µM protein concentration, a starting this compound concentration of 200-400 µM is a good starting point.

  • Degassing:

    • Thoroughly degas both the protein and this compound solutions immediately before the ITC experiment to prevent the formation of air bubbles in the cell and syringe.[24]

ITC Experimental Workflow

The following is a general protocol for a standard ITC experiment. Specific parameters may need to be optimized for the particular system under investigation.

  • Instrument Setup:

    • Clean the sample cell and injection syringe thoroughly according to the manufacturer's instructions.

    • Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).

  • Loading Samples:

    • Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the this compound solution into the injection syringe, again ensuring no air bubbles are present.

  • Titration:

    • Perform a series of injections of the this compound solution into the protein solution. A typical experiment might consist of an initial small injection (e.g., 0.4 µL) followed by 18-20 larger, equal-volume injections (e.g., 2 µL).[21]

    • The spacing between injections should be sufficient to allow the thermal power to return to the baseline (e.g., 150 seconds).

  • Control Experiments:

    • To accurately determine the heat of binding, it is essential to perform control experiments to measure the heat of dilution.[25] The most critical control is titrating the this compound solution into the buffer alone (without the protein).[25] The data from this control can be subtracted from the main experimental data.

Data Analysis
  • Integration of Raw Data: The raw ITC data consists of a series of heat flow peaks corresponding to each injection. The area of each peak is integrated to determine the heat change per injection.

  • Binding Isotherm: The integrated heat data is plotted against the molar ratio of ligand (this compound) to protein.

  • Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site, two-site, sequential binding) using the analysis software provided with the ITC instrument.[4] The fitting process yields the thermodynamic parameters:

    • Stoichiometry (n): The number of this compound molecules that bind to one molecule of the target protein.

    • Binding Affinity (Ka or Kd): The association constant (Ka) or dissociation constant (Kd = 1/Ka), which quantifies the strength of the interaction.

    • Enthalpy Change (ΔH): The heat released or absorbed upon binding.

    • Entropy Change (ΔS): Calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(Ka).

Data Presentation

The following tables summarize representative quantitative data for the binding of this compound to Human Serum Albumin (HSA) and Sphingosine Kinase 1 (SphK1) as determined by ITC.

Table 1: Thermodynamic Parameters for this compound Binding to Human Serum Albumin (HSA)

ParameterValueConditionsReference
Binding Constant (Kb) 5.75 (log Kb)pH 7.4, 8% DMSO[17]
Enthalpy Change (ΔH) -113 ± 20 kJ/molpH 7.4, 8% DMSO[17]
Stoichiometry (n) 0.2pH 7.4, 8% DMSO[17]

Table 2: Thermodynamic Parameters for this compound Binding to Sphingosine Kinase 1 (SphK1)

ParameterValueConditionsReference
Association Constant (Ka) 4.38 x 105 M-125 °C[26]
Enthalpy Change (ΔH) -12.3 ± 0.2 kcal/mol25 °C[26]
Entropy Change (TΔS) -4.6 kcal/mol25 °C[26]
Stoichiometry (n) 1.1 ± 0.125 °C[26]

Visualizations

Diagrams

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep 1. Protein Preparation (Dialysis, Concentration Measurement) Ligand_Prep 2. This compound Preparation (Dissolution in DMSO, Dilution in Matched Buffer) Protein_Prep->Ligand_Prep Degas 3. Degassing of Samples Ligand_Prep->Degas Load_Samples 4. Load Protein into Cell and this compound into Syringe Degas->Load_Samples Titration 5. Perform Titration (Inject this compound into Protein) Load_Samples->Titration Control_Exp 6. Control Experiment (Inject this compound into Buffer) Titration->Control_Exp Raw_Data 7. Raw Data (Heat Flow vs. Time) Titration->Raw_Data Integration 8. Integration (Heat per Injection) Control_Exp->Integration Raw_Data->Integration Binding_Isotherm 9. Binding Isotherm (ΔH vs. Molar Ratio) Integration->Binding_Isotherm Model_Fitting 10. Model Fitting (e.g., One-Site Binding) Binding_Isotherm->Model_Fitting Thermo_Params 11. Thermodynamic Parameters (Kd, ΔH, ΔS, n) Model_Fitting->Thermo_Params

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Quercetin_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_jak_stat JAK/STAT Pathway This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK/ERK This compound->MAPK beta_catenin β-catenin This compound->beta_catenin STAT STAT This compound->STAT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cellular Responses (↓ Proliferation, ↑ Apoptosis) mTOR->Cell_Response MAPK->Cell_Response Wnt Wnt Wnt->beta_catenin beta_catenin->Cell_Response JAK JAK JAK->STAT STAT->Cell_Response

Caption: Simplified diagram of signaling pathways inhibited by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Bioavailability of Quercetin in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low bioavailability of Quercetin (B1663063) in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low in animal models?

A1: The low oral bioavailability of this compound, typically ranging from less than 2% to about 20% in animal studies, is attributed to several factors.[1][2] These include its poor water solubility, which limits its dissolution in the gastrointestinal fluids and ability to cross the intestinal mucus barrier.[1] Furthermore, this compound undergoes extensive first-pass metabolism in the intestine and liver, where it is rapidly converted into metabolites such as glucuronides and sulfates, which may have different biological activities than the parent compound.[3][4][5] Its rapid clearance from the body also contributes to its limited systemic exposure.[1]

Q2: What are the primary strategies to enhance the bioavailability of this compound in animal studies?

A2: Several strategies have been successfully employed to improve the oral bioavailability of this compound in animal models. These can be broadly categorized as:

  • Nanoformulations: Encapsulating this compound into various nanosystems like nanosuspensions, solid lipid nanoparticles (SLNs), polymeric nanoparticles, nanoemulsions, and micelles can significantly enhance its solubility, stability, and absorption.[4][6][7]

  • Co-administration with Bioavailability Enhancers: Administering this compound with compounds like piperine (B192125) has been shown to increase its bioavailability.[8][9] Piperine can inhibit drug-metabolizing enzymes and P-glycoprotein efflux pumps in the intestine.[9]

  • Phytosome Formulations: Complexing this compound with phospholipids, such as in a phytosome formulation, can improve its lipophilicity and facilitate its passage across biological membranes, leading to enhanced absorption.[10]

  • Cyclodextrin (B1172386) Complexation: Including this compound in cyclodextrin complexes can increase its aqueous solubility and dissolution rate.[1]

  • Structural Modification: Modifying the chemical structure of this compound, for instance, by creating glycosides, can alter its physicochemical properties and improve its absorption characteristics.[11]

Q3: How do I choose the most appropriate bioavailability enhancement strategy for my study?

A3: The choice of strategy depends on several factors, including the specific research question, the animal model being used, the desired pharmacokinetic profile, and available resources.

  • For general bioavailability enhancement: Nanoformulations and co-administration with piperine are well-documented and effective approaches.

  • For targeting specific tissues: Functionalized nanoparticles can be designed for targeted delivery.

  • For ease of formulation: Co-administration with a commercially available enhancer like piperine might be the simplest approach.

  • For significant solubility improvement: Cyclodextrin complexation is a strong candidate.

Reviewing comparative studies and considering the specific advantages and disadvantages of each method (summarized in the tables below) will help in making an informed decision.

Troubleshooting Guides

Issue 1: High variability in plasma this compound concentrations between animals in the same treatment group.

  • Possible Cause 1: Inconsistent Dosing Technique.

    • Troubleshooting: Ensure accurate and consistent oral gavage technique. The volume administered should be precise for each animal's body weight. For formulations that are suspensions, ensure they are well-vortexed before each administration to guarantee homogeneity.

  • Possible Cause 2: Differences in Food Intake.

    • Troubleshooting: Standardize the fasting period before dosing.[12] Food in the gastrointestinal tract can significantly affect the absorption of this compound. A consistent fasting and feeding schedule for all animals is crucial.

  • Possible Cause 3: Formulation Instability.

    • Troubleshooting: If using a nanoformulation, regularly check its stability, particle size, and polydispersity index. Aggregation or degradation of the formulation can lead to inconsistent absorption.

  • Possible Cause 4: Genetic Variability in Animal Strain.

    • Troubleshooting: Be aware of the genetic background of the animal strain used, as variations in metabolic enzymes can lead to differences in this compound metabolism. Use a well-characterized and homogenous animal population.

Issue 2: Lower than expected increase in bioavailability with a chosen enhancement strategy.

  • Possible Cause 1: Suboptimal Formulation Parameters.

    • Troubleshooting: For nanoformulations, optimize parameters such as particle size, surface charge, and drug loading. For co-administration strategies, the ratio of the enhancer to this compound may need to be adjusted. Review literature for optimized ratios in similar animal models.

  • Possible Cause 2: Inappropriate Vehicle/Solvent.

    • Troubleshooting: The vehicle used to suspend or dissolve the this compound formulation can impact its absorption. For example, some studies have shown that dissolving this compound in a mixture of PEG 400 and water can result in lower bioavailability compared to nanoparticle formulations.[13] Experiment with different pharmaceutically acceptable vehicles.

  • Possible Cause 3: Incorrect Timing of Co-administration.

    • Troubleshooting: When co-administering with a bioavailability enhancer like piperine, the timing of administration is critical. Administering the enhancer shortly before or concurrently with this compound is generally most effective.[8]

Issue 3: Difficulty in detecting and quantifying this compound and its metabolites in plasma.

  • Possible Cause 1: Inadequate Analytical Method Sensitivity.

    • Troubleshooting: Due to rapid metabolism, the concentration of free this compound in plasma can be very low.[3] Utilize highly sensitive analytical methods like UPLC-MS/MS for quantification.[14] Ensure the method is validated for linearity, accuracy, and precision in the expected concentration range.

  • Possible Cause 2: Improper Sample Handling and Processing.

    • Troubleshooting: this compound and its metabolites can be unstable. Process blood samples promptly after collection. Use appropriate anticoagulants and store plasma samples at -80°C until analysis. Protect samples from light to prevent degradation. The extraction procedure from plasma should be optimized to ensure high recovery. A simple protein precipitation method has been shown to be effective.[15][16]

  • Possible Cause 3: Not accounting for metabolites.

    • Troubleshooting: A significant portion of absorbed this compound is present as conjugated metabolites.[5] To assess total systemic exposure, it is often necessary to treat plasma samples with enzymes like β-glucuronidase and sulfatase to hydrolyze the conjugates back to the aglycone form before analysis.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rodent Studies
FormulationAnimal ModelDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)Absolute Bioavailability (%)Reference
This compound SuspensionRat50--3.61[3][5]
TPGS-Que-NSpsRat50--15.55[3][5]
SPC-Pip-Que-NSpsRat50--23.58[3][5]
This compound Solution (PEG 400/water)Rat25~0.2~0.5~4[13]
Casein NanoparticlesRat25~1.0~4.5~37[13]
This compound-Me-β-CD (oral)Rat2.50.36 ± 0.03--[17]

Abbreviations: Cmax, Maximum plasma concentration; AUC, Area under the plasma concentration-time curve; TPGS-Que-NSps, D-alpha tocopherol acid polyethylene (B3416737) glycol succinate-Quercetin-Nanosuspensions; SPC-Pip-Que-NSps, Soybean Lecithin-Piperine-Quercetin-Nanosuspensions; Me-β-CD, Methyl-β-cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanosuspensions (Antisolvent Precipitation Method)
  • Objective: To prepare this compound nanosuspensions to improve oral bioavailability.

  • Materials: this compound powder, Ethanol (B145695), Stabilizer (e.g., D-alpha tocopherol acid polyethylene glycol succinate (B1194679) - TPGS, or Soybean Lecithin - SPC), Deionized water.[3][5]

  • Procedure:

    • Dissolve 10 mg of this compound crystalline powder in 0.5 mL of ethanol to create the organic solution.[3][5]

    • Dissolve 10 mg of the chosen stabilizer (TPGS or SPC) in 10 mL of deionized water to prepare the aqueous phase.[3][5]

    • Inject the organic solution into the aqueous phase under constant stirring or ultrasonication.

    • The resulting nanosuspension can be further processed, for example, by removing the organic solvent via evaporation under reduced pressure.

    • For nanosuspensions containing a metabolic inhibitor like piperine, the inhibitor can be co-dissolved with this compound in the organic phase.[3]

  • Characterization: The prepared nanosuspensions should be characterized for particle size, polydispersity index (PDI), zeta potential, and drug loading content.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control.

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.[5]

  • Procedure:

    • Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

    • Divide the animals into groups (e.g., control group receiving this compound suspension, and test group receiving the enhanced formulation).

    • Administer the respective formulations orally via gavage at a predetermined dose (e.g., 50 mg/kg).[3][5]

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound and its metabolites from the plasma samples, often using a protein precipitation method with a solvent like acetonitrile.[15][16]

    • Analyze the samples using a validated HPLC or UPLC-MS/MS method.[14][15][16]

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_animal Animal Study cluster_analysis Sample Analysis prep Prepare this compound Formulation (e.g., Nanosuspension) char Characterize Formulation (Size, PDI, Zeta Potential) prep->char dose Oral Administration (Gavage) char->dose fast Fast Rats Overnight fast->dose blood Serial Blood Sampling dose->blood plasma Plasma Separation (Centrifugation) blood->plasma extract Extraction of this compound & Metabolites plasma->extract analyze UPLC-MS/MS Analysis extract->analyze pk Pharmacokinetic Parameter Calculation analyze->pk

Caption: Experimental workflow for evaluating this compound bioavailability.

Piperine_Mechanism cluster_gut Intestinal Lumen & Enterocyte This compound Oral this compound Absorption This compound Absorption This compound->Absorption Piperine Co-administered Piperine Metabolism Intestinal Metabolism (e.g., Glucuronidation) Piperine->Metabolism Inhibits Efflux P-glycoprotein Efflux Piperine->Efflux Inhibits Absorption->Metabolism First-Pass Effect Absorption->Efflux Pumped out Systemic_Circulation Increased Systemic This compound Concentration Absorption->Systemic_Circulation

References

Troubleshooting peak tailing in Quercetin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quercetin (B1663063) HPLC Analysis

Welcome to the technical support center for this compound HPLC analysis. This guide provides troubleshooting information and frequently asked questions (FAQs) in a question-and-answer format to help you resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in this compound HPLC analysis?

Peak tailing, where the asymmetry factor (As) is greater than 1.2, is a frequent problem in the HPLC analysis of this compound.[1] It occurs when the latter half of the peak is broader than the front half.[2] This issue can compromise resolution, quantification accuracy, and overall method reliability.[3] The primary causes stem from secondary chemical interactions within the column and issues with the HPLC system itself.

Chemical and Column-Related Causes:

  • Secondary Silanol (B1196071) Interactions: this compound, a flavonoid with multiple hydroxyl groups, can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][3] These interactions are a primary cause of peak tailing, especially for polar compounds like this compound.[1] At a mobile phase pH above 3.0, these silanol groups can become ionized and interact strongly with the analyte.[1][4]

  • Metal Chelation: this compound is a known metal chelator, meaning it can bind to trace metal ions (like iron and aluminum) present in the silica (B1680970) matrix of the column, frits, or even leached from stainless steel components of the HPLC system.[3][5][6] This interaction can lead to significant peak tailing.[7]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of this compound's hydroxyl groups, it can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[4] this compound's solubility and stability are also pH-dependent; it is more soluble but less stable at alkaline pH.[8][9]

  • Column Contamination and Voids: Contamination at the column inlet or the formation of a void in the packed bed can distort the flow path, causing peak tailing.[1][10]

System and Method-Related Causes:

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, fittings, or a large detector flow cell can cause the separated peak to broaden before it reaches the detector.[4][7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[7][11]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[7]

Q2: How can I systematically troubleshoot peak tailing for my this compound analysis?

A logical, step-by-step approach is the best way to identify and resolve the cause of peak tailing. The following workflow can guide your troubleshooting process.

G start Peak Tailing Observed (Asymmetry > 1.2) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase q_ph Is pH optimized? (e.g., pH 2.5-3.5) check_mobile_phase->q_ph adjust_ph Action: Adjust pH with Acid (e.g., Formic, Phosphoric Acid) q_ph->adjust_ph No q_solvent Is sample solvent compatible with mobile phase? q_ph->q_solvent Yes adjust_ph->q_solvent adjust_solvent Action: Dissolve sample in initial mobile phase q_solvent->adjust_solvent No check_column Step 2: Inspect Column & Hardware q_solvent->check_column Yes adjust_solvent->check_column q_column_old Is the column old or contaminated? check_column->q_column_old flush_column Action: Flush with strong solvent. Replace guard column. q_column_old->flush_column Maybe check_system Step 3: Check for Metal Chelation q_column_old->check_system No replace_column Action: Replace analytical column flush_column->replace_column If tailing persists replace_column->check_system q_passivation Is the HPLC system inert or passivated? check_system->q_passivation passivate_system Action: Passivate system with Nitric or Phosphoric Acid q_passivation->passivate_system No end_node Peak Shape Improved q_passivation->end_node Yes add_chelator Action: Add a chelating agent (e.g., EDTA) to mobile phase passivate_system->add_chelator If tailing persists add_chelator->end_node G start Start: System with Column remove_column 1. Remove Column & Guard Install Union start->remove_column flush_water1 2. Flush with Water (15 min) remove_column->flush_water1 flush_ipa 3. Flush with Isopropanol (10 min) flush_water1->flush_ipa flush_water2 4. Flush with Water (15 min) flush_ipa->flush_water2 flush_acid 5. Passivate with 6N Nitric Acid (30-60 min) flush_water2->flush_acid flush_water3 6. Final Water Rinse (until pH is neutral) flush_acid->flush_water3 equilibrate 7. Equilibrate with Mobile Phase flush_water3->equilibrate end_node End: Re-install Column equilibrate->end_node

References

Optimizing Quercetin concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting tips for using Quercetin (B1663063) in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How do I dissolve this compound for my cell culture experiments? It doesn't seem to be soluble in my media.

A: this compound has very poor solubility in aqueous solutions like cell culture media[1][2].

  • Recommended Solvent: The most common method is to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is highly recommended[1][3][4]. Ethanol can also be used[3].

  • Stock Solution: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM in 100% DMSO[3]. Store this stock solution at -20°C, protected from light. It is recommended to make fresh stock every two months as freeze-thaw cycles can lead to degradation[3].

  • Working Solution: Dilute the DMSO stock solution directly into your cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in the medium is low, typically not exceeding 0.5%, as higher concentrations can be toxic to cells[3].

  • Vehicle Control: Always include a vehicle control in your experiments. This means treating a set of cells with the same final concentration of DMSO (or other solvent) that is present in your this compound-treated samples[3].

Q2: I'm observing a precipitate in my culture medium after adding this compound. What should I do?

A: Precipitation occurs when this compound's concentration exceeds its solubility limit in the final medium.

  • Check Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to keep this compound dissolved, but still non-toxic to cells (ideally ≤0.1%, but up to 0.5% is often tolerated)[3].

  • Lower this compound Concentration: You may be using a concentration that is too high. Test a lower concentration range.

  • Preparation Method: Add the this compound stock solution to the medium drop-by-drop while vortexing or swirling to ensure rapid and even dispersion.

  • Sterilization: If you need to sterilize your final working solution, use a 0.22 µm filter[4]. Do not autoclave this compound solutions, as the compound is heat-sensitive.

Q3: My this compound treatment isn't showing any effect on the cells. What could be the problem?

A: This could be due to several factors, including compound instability, suboptimal concentration, or insufficient treatment time.

  • This compound Instability: this compound is known to be unstable in cell culture medium, especially at neutral or alkaline pH (pH 7-8)[5][6][7]. It can degrade rapidly, with a half-life of less than 30 minutes in some cases[8].

    • Prepare Freshly: Always prepare your working solutions immediately before use.

    • Consider Stabilizers: Adding ascorbic acid (Vitamin C) to the medium can significantly improve this compound's stability by protecting it from auto-oxidation[6].

    • pH of Medium: this compound is more stable at a slightly acidic pH of 6[5]. If your experimental design allows, consider using a medium buffered to a lower pH.

  • Concentration and Duration: The effective concentration of this compound is highly dependent on the cell line and the duration of the experiment[9][10]. You may need to perform a dose-response and time-course experiment to find the optimal conditions.

  • Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. Some may require higher concentrations or longer incubation times to elicit a response[9][11].

Q4: What is a typical effective concentration range for this compound in cell culture?

A: The effective concentration varies widely. It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Anticancer Effects: For many cancer cell lines, IC50 (the concentration that inhibits 50% of cell growth) values are often reported in the range of 10 µM to 100 µM after 24 to 72 hours of treatment[9][11][12][13][14]. For example, the IC50 for MCF-7 breast cancer cells has been reported as 37 µM after 24 hours[14].

  • Dose-Response Curve: It is essential to perform a dose-response study by treating cells with a range of concentrations (e.g., 5, 10, 25, 50, 100 µM) to determine the IC50 value in your model system[12].

  • Low-Dose Effects: Some studies show that even low, physiologically relevant concentrations of this compound (e.g., <10 µM) can inhibit cancer cell proliferation without affecting normal cells[15].

Q5: this compound is causing high levels of cell death even at low concentrations. Is this expected?

A: this compound's primary anticancer mechanism involves inducing apoptosis (programmed cell death) and cell cycle arrest[15][16][17].

  • Cytotoxicity is the Goal: If you are studying anticancer effects, cytotoxicity is an expected outcome. The key is to find a concentration that is effective against cancer cells while having minimal impact on non-cancerous control cells, if applicable.

  • Confirm Apoptosis: To confirm that this compound is inducing apoptosis and not just necrosis (uncontrolled cell death), you can perform assays like Annexin V/PI staining[9].

  • Review Your Protocol: Double-check your stock solution calculations and dilution steps to ensure you are using the intended concentrations. An error in dilution could lead to unexpectedly high toxicity.

Data Presentation: Quantitative Summary

For quick reference, the following tables summarize key quantitative data for using this compound.

Table 1: Solubility of this compound

Solvent Solubility Reference
DMSO ~30 mg/mL [1]
DMF ~30 mg/mL [1]
Ethanol ~2 mg/mL [1]
Water (Distilled) ~0.16 µg/mL [2]

| 1:4 DMSO:PBS (pH 7.2) | ~1 mg/mL |[1] |

Table 2: Examples of Effective this compound Concentrations (IC50) in Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Incubation Time Reference
MCF-7 Breast Cancer 37 24h [14]
MCF-7 Breast Cancer 73 48h [12]
MDA-MB-231 Breast Cancer 85 48h [12]
HT-29 Colon Cancer ~100 24h [11]
A172 Glioblastoma ~50-100 24-48h [13]
CT-26 Colon Carcinoma >120 24h [9]

| LNCaP | Prostate Cancer | ~80 | 72h |[9] |

Note: IC50 values are highly dependent on the specific experimental conditions and assay used. This table provides examples and should not be used as a substitute for empirical determination.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials: this compound powder, 100% DMSO, sterile microcentrifuge tubes, sterile cell culture medium.

  • Stock Solution (e.g., 20 mM):

    • Weigh out the appropriate amount of this compound powder (Molecular Weight: ~302.24 g/mol ). For 1 mL of a 20 mM stock, you need 6.04 mg.

    • Add the powder to a sterile microcentrifuge tube.

    • Add 1 mL of 100% DMSO.

    • Vortex thoroughly until the this compound is completely dissolved. The solution should be a clear, yellow-orange color.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Working Solution:

    • Thaw a stock solution aliquot.

    • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 1 mL of a 20 µM working solution from a 20 mM stock, add 1 µL of the stock to 999 µL of medium.

    • Mix immediately by gentle pipetting or swirling. Use the working solution without delay.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Prepare a series of this compound working solutions at 2x the final desired concentrations (e.g., 0, 10, 20, 50, 100, 200 µM).

    • Remove the old medium from the cells and add 100 µL of the appropriate working solution to each well. Include wells for a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2[12].

  • MTT Addition:

    • Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.1 M HCl in absolute isopropanol) to each well to dissolve the formazan crystals[12][13].

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[18].

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value[12].

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock (in DMSO) prep_working Prepare Working Solutions (in Media) prep_stock->prep_working treat_cells Treat Cells with This compound & Controls prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze Calculate Viability & Determine IC50 read_plate->analyze

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

troubleshooting_workflow cluster_precipitate_solutions Troubleshooting Precipitation cluster_no_effect_solutions Troubleshooting No Effect start Start Experiment with this compound precipitate Precipitate in Media? start->precipitate no_effect No Cellular Effect Observed? precipitate->no_effect No sol1 Check final DMSO % (keep <=0.5%) precipitate->sol1 Yes sol4 Check compound stability (prepare fresh solutions) no_effect->sol4 Yes success Experiment Optimized no_effect->success No sol2 Lower this compound Concentration sol3 Prepare fresh & mix well during dilution sol5 Increase concentration (perform dose-response) sol6 Increase incubation time (perform time-course)

Caption: Decision tree for troubleshooting common this compound experiment issues.

signaling_pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_p53 p53 Pathway cluster_outcomes Cellular Outcomes This compound This compound pi3k PI3K This compound->pi3k Inhibits mapk MAPK (ERK, JNK, p38) This compound->mapk Modulates p53 p53 This compound->p53 Activates akt AKT pi3k->akt proliferation Proliferation ↓ akt->proliferation Inhibits apoptosis Apoptosis ↑ mapk->apoptosis p53->apoptosis cycle_arrest Cell Cycle Arrest (G2/M, G1) p53->cycle_arrest

References

Technical Support Center: Managing Quercetin Autofluorescence in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the autofluorescence of Quercetin (B1663063) in your microscopy experiments.

Troubleshooting Guide

This section provides solutions to common issues encountered when working with this compound in fluorescence microscopy.

Problem: High background fluorescence from this compound is obscuring the signal from my target of interest.

Possible Cause: this compound is an intrinsically fluorescent molecule, often exhibiting broad excitation and emission spectra that can overlap with commonly used fluorophores.[1][2] This autofluorescence can be particularly strong in the blue, green, and yellow channels.[3]

Solutions:

  • Methodological Adjustments:

    • Fluorophore Selection: Opt for fluorophores that emit in the red or far-red spectral regions (e.g., those with emission maxima > 600 nm), as this compound's autofluorescence is generally weaker in this range.[3]

    • Filter Set Optimization: Use narrow bandpass filters to specifically capture the emission of your target fluorophore and exclude as much of this compound's broad emission as possible.

    • Control Samples: Always include an unstained control sample treated only with this compound to determine the precise spectral properties and intensity of its autofluorescence under your experimental conditions.[2]

  • Chemical Quenching:

    • Sudan Black B (SBB): This is a highly effective method for reducing autofluorescence from various sources, including flavonoids like this compound.[4] It is generally considered more effective than sodium borohydride (B1222165) for quenching autofluorescence in tissues.[4]

    • Sodium Borohydride (NaBH₄): This reagent can be used to reduce aldehyde-induced autofluorescence from fixation, which can sometimes be exacerbated by the presence of flavonoids.[3][5] However, its effectiveness on flavonoid autofluorescence can be variable.[3]

    • Commercial Quenching Reagents: Several commercial kits are available that are designed to reduce autofluorescence from multiple sources and may be effective against this compound's signal.[3]

  • Photobleaching:

    • Pre-acquisition Photobleaching: Before imaging your specific target, intentionally expose the sample to intense excitation light at the excitation wavelength of this compound to reduce its fluorescence. Care must be taken to avoid phototoxicity to the sample and photobleaching of your target fluorophore.

  • Computational Correction:

    • Spectral Unmixing: If you have access to a confocal microscope with a spectral detector, you can use spectral unmixing to computationally separate the emission spectrum of this compound from that of your target fluorophore.[4] This technique treats this compound's autofluorescence as a distinct spectral signature and removes it from the final image.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths of this compound in a cellular environment?

A1: Intracellular this compound typically has a broad excitation spectrum with maxima around 370-380 nm and 440-460 nm, and it emits in the range of 500-540 nm.[1][6][7] This can vary depending on the local cellular environment and binding to intracellular proteins.[6][8]

Q2: Will chemical quenching agents like Sudan Black B or Sodium Borohydride affect my specific fluorescent signal?

A2: It is possible that quenching agents can reduce the intensity of your specific fluorescent signal. Therefore, it is crucial to optimize the concentration and incubation time of the quenching agent for your specific sample and fluorophores. Always include appropriate controls to assess any potential impact on your signal of interest.

Q3: Can I use this compound's own fluorescence to study its intracellular localization?

A3: Yes, the intrinsic fluorescence of this compound can be a valuable tool for tracking its uptake and distribution within cells, eliminating the need for a fluorescent tag.[7][8] Upon entering cells and binding to intracellular components, this compound's fluorescence properties can shift, which can be observed with a fluorescence microscope.[1][8]

Q4: How can I be sure that the signal I'm seeing is from my fluorescent probe and not from this compound?

A4: The best approach is to use a combination of controls and spectral analysis. An unstained sample treated with this compound will show you the exact emission profile of its autofluorescence with your microscope settings. Comparing this to the signal from your fully stained sample will help you differentiate the signals. If available, spectral unmixing is the most robust method for separating the two signals.[4]

Q5: Are there alternatives to fluorescence microscopy for imaging in the presence of this compound?

A5: While fluorescence microscopy is a powerful technique, other imaging modalities that are not based on fluorescence, such as brightfield or differential interference contrast (DIC) microscopy, can be used to visualize cellular morphology without interference from this compound. For localization of other molecules, techniques like immunohistochemistry with colorimetric detection can be an alternative.

Data Presentation

Table 1: Spectral Properties of this compound in a Cellular Environment

PropertyWavelength RangeReference(s)
Excitation Maxima~370-380 nm and ~440-460 nm[6][9]
Emission Maximum~500-540 nm[1][6][7][8]

Table 2: Comparison of Autofluorescence Quenching Methods for Flavonoids

MethodPrincipleAdvantagesDisadvantagesReference(s)
Sudan Black B (SBB) Masks autofluorescent signals.Highly effective for a broad range of autofluorescence sources, including flavonoids.Can sometimes introduce its own background signal in the far-red channels.[3][4]
Sodium Borohydride (NaBH₄) Reduces aldehyde groups to hydroxyl groups, diminishing fixation-induced autofluorescence.Effective for aldehyde-induced autofluorescence.Variable efficacy on endogenous flavonoid autofluorescence.[3][5][10]
Photobleaching Destroys fluorescent molecules with intense light.No chemical treatment required.Can be time-consuming and may cause photodamage to the sample or the target fluorophore.[3]
Spectral Unmixing Computationally separates overlapping emission spectra.Highly specific and can effectively isolate the target signal.Requires a confocal microscope with a spectral detector.[4]

Experimental Protocols

Protocol 1: Sudan Black B (SBB) Treatment for Quenching this compound Autofluorescence

This protocol is designed to be performed after immunofluorescence staining.

  • Perform Immunofluorescence Staining: Complete your standard immunofluorescence protocol, including fixation, permeabilization, primary and secondary antibody incubations, and final washes.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Stir the solution for at least 30 minutes and then filter it through a 0.2 µm syringe filter to remove any undissolved particles.

  • Incubate with SBB: After the final wash of your staining protocol, incubate the slides in the filtered SBB solution for 5-10 minutes at room temperature in the dark.

  • Destain: Briefly dip the slides in 70% ethanol for about 30 seconds to remove excess SBB.

  • Wash: Wash the slides thoroughly with phosphate-buffered saline (PBS) three times for 5 minutes each.

  • Mount: Mount the coverslips using an appropriate mounting medium.

Protocol 2: Spectral Unmixing for Computational Removal of this compound Autofluorescence

This protocol requires a confocal microscope equipped with a spectral detector and corresponding software.

  • Prepare Control Samples: You will need two control samples in addition to your fully stained experimental sample:

    • An unstained sample (no fluorescent labels).

    • A sample treated only with this compound.

  • Acquire Reference Spectra:

    • On the spectral confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) of the this compound-only sample to obtain the spectral signature of this compound's autofluorescence.

    • Acquire a lambda stack of a sample stained with only your target fluorophore to obtain its reference spectrum.

  • Acquire Image of Experimental Sample: Acquire a lambda stack of your fully stained experimental sample containing both your target fluorophore and this compound.

  • Perform Linear Unmixing: Use the microscope's software to perform linear unmixing. The software will use the reference spectra of this compound and your target fluorophore to calculate the contribution of each to the total fluorescence signal in every pixel of your experimental image.

  • Generate Unmixed Images: The software will then generate separate images for your target fluorophore with the this compound autofluorescence signal computationally removed.

Signaling Pathways and Experimental Workflows

Below are diagrams of key signaling pathways modulated by this compound and a general workflow for managing its autofluorescence.

Quercetin_Autofluorescence_Workflow cluster_prep Sample Preparation cluster_strategy Autofluorescence Management Strategy cluster_imaging Imaging & Analysis start Start with this compound-treated sample fixation Fixation & Permeabilization start->fixation staining Staining with target fluorophore fixation->staining method_choice Choose Management Method staining->method_choice method_adj Methodological Adjustments (e.g., Far-red fluorophore) method_choice->method_adj Preventive chem_quench Chemical Quenching (e.g., Sudan Black B) method_choice->chem_quench Subtractive (Chemical) spec_unmix Spectral Unmixing method_choice->spec_unmix Subtractive (Computational) imaging Fluorescence Microscopy method_adj->imaging chem_quench->imaging spec_unmix->imaging analysis Image Analysis imaging->analysis result Clear signal of target analysis->result

Caption: Workflow for managing this compound autofluorescence.

Quercetin_PI3K_Akt_mTOR_Pathway This compound's effect on the PI3K/Akt/mTOR pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.[11][12]

Quercetin_MAPK_Pathway This compound's modulation of the MAPK signaling pathway This compound This compound ROS ROS This compound->ROS ERK ERK ROS->ERK JNK JNK ROS->JNK p38 p38 MAPK ROS->p38 CellProliferation Cell Proliferation ERK->CellProliferation Inflammation Inflammation JNK->Inflammation p38->Inflammation

Caption: this compound modulates the MAPK signaling pathway.[13][14][15]

Quercetin_Nrf2_Pathway This compound's activation of the Nrf2 antioxidant pathway This compound This compound Keap1 Keap1 This compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes activates transcription

Caption: this compound activates the Nrf2 antioxidant pathway.[16][17][18]

References

Adjusting pH to improve Quercetin stability in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Quercetin (B1663063) in solution, with a focus on pH adjustment as a primary stabilization method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring this compound stability in aqueous solutions?

A1: this compound is most stable in acidic conditions.[1] Research indicates that this compound exhibits good molecular stability in a pH range of 1 to 6.[1] For practical experimental purposes, maintaining a pH between 4 and 6 is often recommended to balance stability and biological relevance.[2][3] As the pH increases into the neutral and alkaline ranges (pH 7 and above), this compound's degradation rate accelerates significantly due to auto-oxidation.[1][4][5]

Q2: My this compound solution changed color to yellow/brown. What does this indicate?

A2: A color change in your this compound solution, typically to a more intense yellow or brownish hue, is a visual indicator of degradation. This occurs because alkaline conditions promote the auto-oxidation of this compound, affecting its molecular structure, specifically the C-ring and the o-diphenol structure of the B-ring.[1][4][6] This process leads to the formation of degradation products like protocatechuic acid and phloroglucinol (B13840) carboxylic acid.[4]

Q3: I'm observing precipitation in my aqueous this compound solution. What is causing this and how can I resolve it?

A3: Precipitation in a this compound solution is most commonly due to its very low water solubility.[7][8] This issue can be exacerbated by changes in solvent composition or temperature. To resolve this, you can:

  • Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like methanol (B129727), ethanol, or DMSO before diluting it into your aqueous buffer.[9][10][11]

  • Adjust the pH: Ensure your final solution's pH is in the acidic range (ideally below 6) to improve stability, which can sometimes help prevent precipitation of degradation products.[1]

  • Employ solubilization techniques: For persistent issues, consider advanced methods like complexation with cyclodextrins or encapsulation in nanoparticles or liposomes.[7][8]

Q4: Does the degradation of this compound affect its antioxidant activity?

A4: Yes, the degradation of this compound can significantly impact its biological properties. Thermal degradation at neutral or alkaline pH has been shown to reduce its antioxidant potency.[4] However, it's important to note that some oxidation or degradation products may still retain antioxidant activity, and in some cases, could even exhibit enhanced biological effects.[4] Therefore, maintaining the stability of the parent compound is crucial for consistent and reproducible experimental results.

Q5: Besides pH, what other factors influence this compound stability?

A5: In addition to pH, several other factors can accelerate this compound degradation:

  • Temperature: Higher temperatures increase the rate of degradation.[5][12] It is advisable to prepare and store solutions at low temperatures (e.g., 4°C) and protect them from excessive heat.[13]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[14] Solutions should be stored in amber vials or protected from light.

  • Oxygen: The presence of dissolved oxygen contributes to oxidative degradation. While de-gassing buffers can be complex, preparing solutions fresh and minimizing headspace in storage containers can help.

  • Presence of Metal Ions: Metal ions, such as Cu²⁺, can catalyze the oxidation of this compound.[15]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid color change after dilution in buffer The pH of the final solution is too high (neutral or alkaline).Lower the pH of your final solution to the acidic range (pH 4-6). Prepare a buffer with the desired acidic pH before adding the this compound stock.
Precipitate forms immediately upon dilution Low aqueous solubility of this compound.Increase the proportion of co-solvent (e.g., ethanol, DMSO) in the final solution, if experimentally permissible. Alternatively, use solubilizing agents like cyclodextrins.[8]
Loss of biological activity over time Degradation of this compound due to pH, temperature, or light.Prepare solutions fresh before each experiment. Store stock solutions at -20°C or -80°C in an appropriate solvent (e.g., pure methanol or DMSO).[11] Protect all solutions from light. Ensure the pH of the working solution is acidic.
Inconsistent results between experiments Variable stability of this compound solutions.Standardize your solution preparation protocol. Always measure and adjust the final pH. Perform a stability check on your stock solution if it is stored for an extended period.

Quantitative Data: pH and Temperature Effects on this compound Degradation

The stability of this compound is highly dependent on both pH and temperature. The degradation rate constant (k) indicates how quickly the compound degrades; a higher 'k' value signifies lower stability.

Table 1: Effect of pH on this compound Degradation Rate Constant (k)

pHTemperature (°C)Degradation Rate Constant (k) (h⁻¹)Reference(s)
6.0372.81 x 10⁻²[5][12]
6.590~0.04 (estimated from graph)[4]
7.090~0.1 (estimated from graph)[4]
7.5370.375[5][12]
7.590~0.2 (estimated from graph)[4]

As shown, the degradation rate increases substantially with a rise in pH from 6.0 to 7.5.[5][12]

Table 2: Effect of Temperature on this compound Degradation Rate Constant (k) at pH 7.0

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)Reference(s)
370.091 (Fisetin, for comparison)[5][12]
500.245[5][12]
651.42[5][12]

These tables clearly illustrate that both increasing pH and temperature lead to a significant acceleration in the degradation of this compound.

Experimental Protocols

Protocol 1: Preparation of a pH-Stabilized this compound Stock Solution

This protocol describes how to prepare a 10 mM this compound stock solution and a pH-adjusted working solution.

Materials:

  • This compound (powder)

  • Methanol (HPLC grade) or DMSO[9][10]

  • 0.1 M Citrate (B86180) Buffer or Phosphate Buffer (pH adjusted to desired value, e.g., pH 5.0)

  • Sterile microcentrifuge tubes and volumetric flasks

  • Sonicator

Procedure:

  • Prepare 10 mM Stock Solution (in Methanol):

    • Accurately weigh 3.02 mg of this compound powder.

    • Dissolve the powder in 1 mL of HPLC-grade methanol in a sterile amber vial or a tube wrapped in aluminum foil.[9]

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.[9][11] This is your 10 mM stock solution.

    • Store this stock solution at -20°C for short-term storage or -80°C for long-term storage.

  • Prepare pH-Adjusted Working Solution (e.g., 100 µM at pH 5.0):

    • Prepare a 0.1 M citrate buffer and adjust its pH to 5.0.

    • To prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the pH 5.0 citrate buffer. For example, add 10 µL of the 10 mM stock to 990 µL of the pH 5.0 buffer.

    • Vortex gently to mix.

    • This working solution should be prepared fresh before each experiment for optimal stability and performance.

Protocol 2: Spectrophotometric Assay for this compound Stability

This method uses UV-Visible spectrophotometry to monitor the degradation of this compound over time by observing the decrease in absorbance at its characteristic wavelength.

Materials:

  • pH-adjusted this compound working solution (from Protocol 1)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Buffer solution (used for dilution, as a blank)

Procedure:

  • Determine λmax:

    • Scan a freshly prepared this compound solution (e.g., 50 µM in the desired buffer) from 200 to 500 nm to determine the maximum absorbance wavelength (λmax). This is typically around 370-375 nm.[16][17]

  • Initial Absorbance Measurement (T=0):

    • Prepare your this compound solution in the buffer you wish to test (e.g., pH 5.0 vs. pH 7.4).

    • Immediately after preparation, measure the absorbance of the solution at the determined λmax. Use the corresponding buffer as the blank. Record this value as the absorbance at time zero (A₀).

  • Time-Course Measurement:

    • Incubate the solution under your desired experimental conditions (e.g., room temperature, 37°C).

    • At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take an aliquot of the solution and measure its absorbance at λmax. Record these values as Aₜ.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point using the formula: % this compound Remaining = (Aₜ / A₀) * 100

    • Plot the percentage of this compound remaining versus time to visualize the stability profile at the tested pH.

Visualizations

Quercetin_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Methanol/DMSO weigh->dissolve sonicate 3. Sonicate to Ensure Dissolution dissolve->sonicate store_stock 4. Store at -20°C/-80°C (Protected from Light) sonicate->store_stock dilute 6. Dilute Stock into Buffer store_stock->dilute Use Stock prep_buffer 5. Prepare Acidic Buffer (e.g., pH 5.0) prep_buffer->dilute check_ph 7. Verify Final pH dilute->check_ph use_fresh 8. Use Immediately in Experiment check_ph->use_fresh

Caption: Workflow for preparing stable this compound solutions.

Quercetin_Degradation_Pathway cluster_acidic Acidic Conditions (pH < 6) cluster_alkaline Neutral/Alkaline Conditions (pH > 7) This compound This compound (Stable) Stable High Stability Minimal Degradation This compound->Stable Maintained Deprotonation Deprotonation This compound->Deprotonation Accelerated AutoOxidation Auto-oxidation Deprotonation->AutoOxidation Degradation Degradation Products (e.g., Protocatechuic Acid) AutoOxidation->Degradation

Caption: Influence of pH on this compound degradation pathways.

Troubleshooting_Flowchart start This compound Solution Unstable? (e.g., Color Change, Precipitation) q_ph What is the pH of the final solution? start->q_ph ph_high pH ≥ 7 (Neutral/Alkaline) q_ph->ph_high High ph_ok pH < 7 (Acidic) q_ph->ph_ok Low/OK sol_ph Action: Lower pH to 4-6 using an appropriate acidic buffer. ph_high->sol_ph q_solvent Is precipitation still observed? ph_ok->q_solvent end Problem Resolved sol_ph->end solvent_yes Yes q_solvent->solvent_yes Yes solvent_no No q_solvent->solvent_no No sol_solvent Action: Increase co-solvent % (e.g., Methanol/DMSO) or use solubilizing agents. solvent_yes->sol_solvent solvent_no->end sol_solvent->end

Caption: Troubleshooting flowchart for this compound instability.

References

Technical Support Center: Navigating the Challenges of Quercetin Delivery in Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quercetin (B1663063) Research. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the clinical application of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts in overcoming the delivery hurdles of this promising flavonoid.

Frequently Asked Questions (FAQs)

Q1: Why is delivering this compound effectively in clinical settings so challenging?

A1: The clinical utility of this compound is significantly hampered by several intrinsic properties. Its primary challenges include very low water solubility, leading to poor absorption and low bioavailability after oral administration.[1][2][3][4][5] this compound also undergoes rapid and extensive first-pass metabolism in the intestine and liver, further reducing its systemic availability.[3][5] Additionally, it is chemically unstable, particularly in neutral to alkaline pH conditions and when exposed to light and oxygen, leading to degradation.[6][7][8]

Q2: What are the main strategies to improve this compound's bioavailability?

A2: The most promising strategies focus on enhancing its solubility and protecting it from premature metabolism. These include:

  • Nanoformulations: Encapsulating this compound in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), polymeric micelles, and nanoemulsions can significantly improve its solubility, stability, and bioavailability.[1][2][3][9]

  • Structural Modifications: Chemical modifications of the this compound molecule, such as glycosylation or methylation, can alter its physicochemical properties to enhance solubility and metabolic stability.[10][11]

  • Formulation with Solubilizing Agents: Using co-solvents, surfactants, and cyclodextrins can improve the dissolution of this compound in aqueous media.[10][12][13]

Q3: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer for in vitro experiments. What's causing this and how can I prevent it?

A3: This is a very common issue due to this compound's low aqueous solubility (around 0.1-7.7 µg/mL).[4] Precipitation often occurs when a concentrated stock solution of this compound (typically in an organic solvent like DMSO or ethanol) is diluted into an aqueous buffer. To prevent this, you can:

  • Optimize the final solvent concentration: Ensure the final concentration of the organic co-solvent is sufficient to keep this compound in solution, but be mindful of solvent toxicity in cell-based assays.

  • Use a dropwise addition method: Add the this compound stock solution drop-by-drop to the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and can prevent localized supersaturation and precipitation.[14]

  • Work at a slightly acidic pH: this compound is more stable and soluble in acidic conditions.[15][16] Adjusting your buffer pH, if your experimental design allows, can be beneficial.

  • Utilize a formulated version of this compound: For in vitro studies, consider using a this compound formulation with enhanced solubility, such as this compound-loaded micelles or a cyclodextrin (B1172386) complex.

Q4: How stable is this compound in cell culture media?

A4: this compound's stability in cell culture media is a critical factor for obtaining reliable in vitro data. It is known to be unstable in typical cell culture conditions (pH ~7.4, 37°C), with significant degradation observed over time.[17][18] The degradation is pH-dependent, with instability increasing at neutral to alkaline pH.[17] It is advisable to prepare fresh this compound solutions for each experiment and minimize the incubation time when possible.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Nanoformulations
Possible Cause Explanation Suggested Solution
Poor affinity of this compound for the carrier material The physicochemical properties of this compound may not be ideally suited for the chosen lipid or polymer, leading to its expulsion from the nanoparticle core.Screen different carrier materials (e.g., various lipids for SLNs, different polymers for micelles) to find a more compatible system. Consider modifying the this compound molecule to improve its lipophilicity for better encapsulation in lipid-based carriers.
Suboptimal formulation parameters The ratio of drug to carrier, solvent selection, or process parameters (e.g., sonication time, homogenization pressure) can significantly impact encapsulation.Systematically optimize the formulation using a design of experiments (DoE) approach. Vary the drug-to-lipid/polymer ratio and process parameters to identify the optimal conditions for maximum encapsulation.
Drug precipitation during formulation This compound may precipitate out of the organic phase before it can be effectively encapsulated, especially if the solvent is evaporated too quickly or if the aqueous phase is added improperly.Ensure this compound is fully dissolved in the organic solvent before proceeding. Control the rate of solvent evaporation. When hydrating a lipid film, ensure the aqueous phase is at an appropriate temperature to facilitate lipid hydration without causing this compound degradation.
Issue 2: Inconsistent Results in In Vivo Pharmacokinetic Studies
Possible Cause Explanation Suggested Solution
Variability in formulation stability If the this compound formulation is not stable, it may aggregate or the drug may leak out before administration, leading to variable dosing and absorption.Thoroughly characterize the stability of your formulation under storage and physiological conditions (e.g., in simulated gastric and intestinal fluids). Ensure consistent formulation preparation for each study.
Rapid in vivo degradation/metabolism Even with improved delivery systems, this compound can be subject to rapid metabolism once absorbed.Consider co-administering inhibitors of relevant metabolic enzymes (e.g., P-glycoprotein inhibitors) if experimentally justifiable, to understand the extent of metabolism. Design formulations that offer sustained release to maintain therapeutic concentrations for a longer duration.
Inaccurate quantification of this compound in biological samples The analytical method used to measure this compound concentrations in plasma or tissues may lack the required sensitivity, selectivity, or reproducibility.Develop and validate a robust analytical method, such as HPLC with UV or mass spectrometry detection, for the accurate quantification of this compound and its major metabolites in your biological matrix.[4][13][19][20]

Quantitative Data Summary

The following tables summarize key quantitative data on the challenges and improvements in this compound delivery.

Table 1: Solubility of this compound in Various Media

Solvent/Medium Solubility Reference
Water (25 °C)~0.01 mg/mL[21]
Distilled Water0.1648 mg/ml[22]
Ethanol (B145695) (37 °C)~4.0 mg/mL[21]
Dimethyl sulfoxide (B87167) (DMSO) (25 °C)~150 mg/mL[21]
Aqueous Buffers (pH 1.2-7.4)Increases with pH[16][22]

Table 2: Comparison of Bioavailability Enhancement with Different Formulations

Formulation Type Fold Increase in Bioavailability (Compared to free this compound) Animal Model/Study Design Reference
This compound Phytosome (Quercefit)Up to 20-foldHealthy volunteers[23]
Solid Lipid Nanoparticles (SLNs)5.71-foldRats[9]
Polymeric MicellesImproved bioavailability (qualitative)In vitro studies suggesting potential[3][22]
NanoemulsionEnhanced oral bioavailability (qualitative)Rats[17]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound within a lipid bilayer to improve its solubility and stability.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DSPC or Soy PC)

  • Cholesterol

  • Chloroform and/or Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.[1][24][25]

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin lipid film on the flask wall.[1][24]

  • Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).[24]

  • To reduce the size and lamellarity of the liposomes, sonicate the suspension using a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[24]

  • To separate the encapsulated this compound from the unencapsulated drug, centrifuge the liposomal suspension. The pellet will contain the this compound-loaded liposomes.[24]

Protocol 2: Quantification of this compound by UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound in a solution.

Materials:

  • This compound standard

  • Ethanol or other suitable solvent

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in a suitable solvent like ethanol.[11][23]

  • Scan the stock solution across a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for this compound in ethanol is typically around 255 nm or 372 nm, depending on the specific conditions.[11][23]

  • Prepare a series of standard solutions of decreasing concentrations from the stock solution by serial dilution.

  • Measure the absorbance of each standard solution at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the unknown sample (diluted if necessary to fall within the linear range of the calibration curve) at the same λmax.

  • Determine the concentration of this compound in the unknown sample using the equation of the line from the calibration curve.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Quantification in Plasma

Objective: To accurately measure the concentration of this compound in plasma samples.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade) with 0.3% trichloroacetic acid or other appropriate buffer

  • Internal standard (e.g., thymoquinone)

  • Plasma samples

Procedure:

  • Sample Preparation:

    • To a known volume of plasma, add the internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile. Vortex and then centrifuge to pellet the precipitated proteins.[4]

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mobile phase of acetonitrile and acidified water (e.g., 50:50 v/v) is often used.[4]

    • Flow Rate: A typical flow rate is around 0.9-1.0 mL/min.[4]

    • Column: A C18 column is commonly employed.[4]

    • Detection: Set the UV detector to the λmax of this compound (e.g., 254 nm or 370 nm).[4][19]

  • Analysis:

    • Inject a known volume of the prepared sample supernatant onto the HPLC system.

    • Identify and quantify the this compound peak based on its retention time and peak area relative to the internal standard and a standard curve prepared in a similar matrix.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro / In Vivo Evaluation A Dissolve this compound & Carrier in Solvent B Solvent Evaporation (Thin Film Formation) A->B C Hydration with Aqueous Phase B->C D Size Reduction (Sonication/Extrusion) C->D E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency (HPLC/UV-Vis) D->G H Morphology (TEM/SEM) D->H I In Vitro Release Study D->I J Cell Culture (Cytotoxicity/Uptake) D->J K In Vivo Pharmacokinetics D->K

Caption: Experimental workflow for this compound nanoformulation.

PI3K_AKT_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream mTOR->Downstream This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits)

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS Methods for Quercetin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin, a prominent dietary flavonoid, is the subject of extensive research due to its antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices, from plant extracts to biological fluids, is crucial for preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common analytical techniques employed for this purpose. This guide provides a comprehensive cross-validation comparison of these methods, supported by experimental data, to aid researchers in selecting the optimal technique for their specific needs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are typical experimental protocols for the analysis of this compound using HPLC and LC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

A widely used method for the quantification of this compound is Reversed-Phase HPLC (RP-HPLC) with UV-Vis detection.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is typically used.

  • Chromatographic Column: A C18 column is the most common choice for separating this compound from other components in a sample matrix.[1][2][3] A typical dimension is 250 mm x 4.6 mm with a 5 µm particle size.[1]

  • Mobile Phase: The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous solution (e.g., water with acetic acid or formic acid).[1][4][5] An isocratic elution with a mobile phase of acetonitrile and 2% v/v acetic acid (40:60 v/v) has been reported.[4] Another example is a mobile phase of 1.5% acetic acid in a water/acetonitrile/methanol (B129727) ratio of 55:40:5.[5]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[1][6]

  • Detection Wavelength: this compound exhibits strong absorbance in the UV region, with detection commonly performed at wavelengths around 254 nm, 256 nm, or 370 nm.[3][4][7] A wavelength of 368 nm has also been shown to provide a high chromatographic signal intensity.[5]

  • Column Temperature: The analysis is often carried out at a controlled temperature, for instance, 35°C.[1][4]

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol.[2][7] Calibration standards are then prepared by serial dilution of the stock solution.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly useful for analyzing complex samples with low concentrations of this compound.

  • Instrumentation: The setup consists of an HPLC or UHPLC system coupled to a mass spectrometer, often a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF) instrument.[8][9]

  • Chromatographic Column: Similar to HPLC, a C18 column is frequently used for chromatographic separation.[2][8][10]

  • Mobile Phase: The mobile phase composition is similar to that used in HPLC, often a gradient or isocratic elution with a mixture of methanol or acetonitrile and water containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization.[2][8][10] For example, a mobile phase of 10mM ammonium acetate and methanol (20:80 v/v) has been used.[2]

  • Flow Rate: Flow rates can vary depending on the column dimensions and whether conventional HPLC or UHPLC is used, with a rate of 0.4 ml/min being reported in one study.[2]

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this compound analysis, and it can be operated in either positive or negative ion mode.[2][10]

  • Mass Spectrometry Detection: In a triple quadrupole mass spectrometer, detection is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound. For instance, in positive ionization mode, the protonated molecule [M+H]+ at m/z 303 can be selected as the precursor ion.[11]

Cross-Validation Data: HPLC vs. LC-MS

The performance of an analytical method is assessed through various validation parameters as stipulated by guidelines from the International Council for Harmonisation (ICH). The following table summarizes typical performance characteristics for the analysis of this compound by HPLC and LC-MS, compiled from various studies.

Validation ParameterHPLCLC-MS/MS
Linearity (R²) > 0.995[5]> 0.99[10]
Limit of Detection (LOD) 0.00488 µg/mL[4] - 22.45 µg/mL[1]0.3 ng/mL[2] - 1 ng/mL[10]
Limit of Quantification (LOQ) 0.03906 µg/mL[4] - 68.05 µg/mL[1]1 ng/mL[2] - 5 ng/mL[10]
Accuracy (% Recovery) 88.6% - 110.7%[5]90.8% - 104.5%[12]
Precision (%RSD) Intra-day: < 2%[3], Inter-day: < 2%[3]Intra-day: 3.32% - 8.86%, Inter-day: 4.35% - 9.61%[10]
Specificity Good, but can be susceptible to co-eluting compounds with similar UV spectra.Excellent, due to the high selectivity of mass spectrometric detection.[13]

Visualizing the Methodologies

To better understand the workflows and relationships, the following diagrams have been generated.

Quercetin_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatographic Separation cluster_Detection Detection cluster_DataAnalysis Data Analysis Extraction Extraction of this compound Filtration Filtration/Centrifugation Extraction->Filtration Injection Sample Injection Filtration->Injection Column C18 Column Injection->Column Elution Mobile Phase Elution Column->Elution HPLC_UV HPLC-UV/DAD (254-370 nm) Elution->HPLC_UV LC_MS LC-MS/MS (ESI-MRM) Elution->LC_MS Quantification Quantification HPLC_UV->Quantification LC_MS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the analysis of this compound by HPLC and LC-MS.

CrossValidation_Logic cluster_Params Validation Parameters Start Identical Sample Set HPLC HPLC Analysis Start->HPLC LCMS LC-MS Analysis Start->LCMS Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Specificity Comparison Comparative Assessment Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Specificity->Comparison

Caption: Logical flow for the cross-validation of analytical methods.

Conclusion

Both HPLC-UV and LC-MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques ultimately depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective, accessible, and straightforward method that is well-suited for routine quality control and for the analysis of samples where this compound is present at relatively high concentrations.

  • LC-MS , particularly LC-MS/MS, offers superior sensitivity and selectivity. It is the method of choice for analyzing complex matrices, such as biological fluids, where trace-level detection is required and where the potential for interfering substances is high. The higher specificity of LC-MS also makes it invaluable for metabolite identification and pharmacokinetic studies.

This guide provides a foundational comparison to assist researchers in making an informed decision. It is always recommended to perform in-house validation to ensure the chosen method is fit for its intended purpose.

References

A Comparative Guide to Quercetin Delivery Systems: Enhancing Efficacy Through Advanced Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin (B1663063), a potent flavonoid with a broad spectrum of pharmacological activities, has garnered significant attention in the scientific community. Its therapeutic potential, however, is substantially hindered by its poor aqueous solubility and low oral bioavailability. This has spurred the development of novel delivery systems designed to overcome these limitations and enhance this compound's efficacy. This guide provides a detailed comparison of four prominent this compound delivery systems: liposomes, nanoparticles, micelles, and phytosomes, supported by experimental data to aid researchers in selecting the optimal formulation for their specific applications.

Quantitative Comparison of this compound Delivery Systems

The following tables summarize key quantitative data from various studies, offering a comparative overview of the physicochemical characteristics and pharmacokinetic profiles of different this compound formulations.

Table 1: Physicochemical Properties of this compound Delivery Systems

Delivery SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference(s)
Liposomes 111.06--40.3374.2-
180.26 ± 2.4--13.578.4 ± 1.2-
Nanoparticles 79.00 ± 2.24< 0.2-> 906.7
272.07 ± 2.870.287 ± 0.011+38.0 ± 1.34~99.9-
Micelles 16.20--95.912.6
70 ± 1.50.142---
24.83 ± 0.44--87.48 ± 4.158.75 ± 0.41
Phytosomes 80--98-
204.6--28.6--
266.6 ± 1.370.388 ± 0.01-29.43 ± 0.7596.57 ± 5.61-

Table 2: In Vivo Pharmacokinetic Parameters of this compound Delivery Systems in Rats (Oral Administration)

Delivery SystemDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability Increase (vs. Free this compound)Reference(s)
Free this compound 502.82-50.38-
Mixed Micelles 505.13-80.421.6-fold
Polymeric Micelles ----2.86-fold
This compound Phytosome® -Up to 20-fold higher plasma levels--Up to 20-fold

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of this compound delivery systems.

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

Objective: To encapsulate this compound within a lipid bilayer to form liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol (CHOL)

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vortex mixer

  • Extruder with polycarbonate membranes (e.g., 0.8 µm and 0.2 µm)

Procedure:

  • Dissolve appropriate amounts of this compound, DPPC, and CHOL in methanol in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure at 40°C, rotating at 100 rpm, to form a thin lipid film on the flask wall.

  • Dry the lipid film thoroughly under a nitrogen stream for one hour to remove any residual solvent.

  • Hydrate the thin film by adding PBS (pH 7.4) and stirring continuously at 40°C for 30 minutes.

  • To reduce the size of the liposomes, subject the suspension to extrusion through polycarbonate membranes of decreasing pore size (e.g., three times through 0.8 µm followed by three times through 0.2 µm).

Characterization of Nanoparticles: Particle Size and Zeta Potential (Dynamic Light Scattering - DLS)

Objective: To determine the size distribution and surface charge of the prepared nanoparticles, which are critical parameters for stability and biological interaction.

Apparatus:

  • Zetasizer (e.g., Malvern Zetasizer Nano ZS)

Procedure for Particle Size and Polydispersity Index (PDI):

  • Disperse a small aliquot (e.g., 50 µL) of the nanoparticle suspension in double-distilled water.

  • Analyze the sample using the Zetasizer to measure the hydrodynamic diameter and PDI.

  • Perform each measurement in triplicate to ensure accuracy.

Procedure for Zeta Potential:

  • Dilute a sample of the nanoparticle dispersion (e.g., 300 µL) with double-distilled water (e.g., 50 mL).

  • Measure the electrophoretic mobility of the nanoparticles using the Zetasizer to determine the zeta potential.

  • Conduct each measurement in triplicate.

In Vitro Drug Release Study (Dialysis Method)

Objective: To evaluate the release profile of this compound from the delivery system in a simulated physiological environment.

Materials:

  • This compound-loaded delivery system

  • Dialysis membrane with a specific molecular weight cut-off (MWCO)

  • Release medium (e.g., Simulated Gastric Fluid or Simulated Intestinal Fluid)

  • Shaking incubator or magnetic stirrer

Procedure:

  • Place a known amount of the this compound-loaded formulation into a dialysis bag.

  • Immerse the sealed dialysis bag in a container with a defined volume of the release medium.

  • Maintain the setup at a constant temperature (e.g., 37°C) with continuous agitation.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of released this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound from different delivery systems after oral administration.

Animals:

  • Male Sprague-Dawley or Wistar rats.

Procedure:

  • Fast the animals overnight with free access to water before the experiment.

  • Randomly divide the animals into different groups, with each group receiving a specific formulation (e.g., free this compound suspension, this compound-loaded micelles).

  • Administer the formulations orally via gavage at a predetermined dose.

  • Collect blood samples from the retro-orbital plexus or tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Extract this compound from the plasma samples using an appropriate method (e.g., acid hydrolysis followed by solvent extraction).

  • Analyze the this compound concentration in the plasma samples using a validated HPLC method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways. Advanced delivery systems can enhance the delivery of this compound to target cells, thereby potentiating its modulatory effects on these pathways.

Quercetin_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound (Enhanced Delivery) PI3K PI3K This compound->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) This compound->MAPK Modulates IKK IKK This compound->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammation Inflammation NFkB->Inflammation Promotes

Caption: this compound's modulation of key signaling pathways.

Delivery_System_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Prep Preparation of Delivery System Char Physicochemical Characterization (Size, Zeta, EE%) Prep->Char Release In Vitro Release (Dialysis) Char->Release CellUptake Cellular Uptake Studies Release->CellUptake PK Pharmacokinetic Studies (Rodents) CellUptake->PK Efficacy Therapeutic Efficacy (Disease Models) PK->Efficacy

Caption: Experimental workflow for evaluating this compound delivery systems.

Logical_Comparison This compound Free this compound Liposomes Liposomes This compound->Liposomes Improved Bioavailability Nanoparticles Nanoparticles This compound->Nanoparticles Improved Bioavailability Micelles Micelles This compound->Micelles Improved Bioavailability Phytosomes Phytosomes This compound->Phytosomes Significantly Improved Bioavailability

Caption: Logical relationship of bioavailability enhancement.

Conclusion

The development of advanced delivery systems has shown immense promise in overcoming the inherent limitations of this compound. Liposomes, nanoparticles, micelles, and phytosomes each offer unique advantages in terms of enhancing solubility, stability, and bioavailability. The choice of an optimal delivery system will depend on the specific therapeutic application, desired release profile, and route of administration. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to further innovate

Quercetin vs. Hesperetin: A Comparative Analysis of Their Effects on Metabolic Health in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental evidence on the effects of two prominent flavonoids, quercetin (B1663063) and hesperetin (B1673127), on metabolic health in mice. The data presented is collated from peer-reviewed studies to offer an objective overview for researchers in metabolic diseases and professionals in drug development.

Quantitative Comparison of Metabolic Parameters

The following tables summarize the quantitative effects of this compound and hesperetin on key metabolic parameters in high-fat diet (HFD)-induced obese mice. The data is primarily drawn from a direct comparative study to ensure consistency, supplemented with findings from other relevant research.

Table 1: Effects on Body Weight and Adiposity

ParameterThis compoundHesperetinReference Study
Body Weight Gain Reduction vs. HFD Control 29%17-21%[1][2]
Hepatic Lipid Accumulation Reduction vs. HFD Control 71%Not significantly different from HFD[1]
Mesenteric Adipose Tissue Weight Reduction vs. HFD Control SignificantSignificant[1]
Serum Leptin Levels Reduction vs. HFD Control SignificantSignificant[1]

Table 2: Effects on Glucose Homeostasis and Insulin (B600854) Sensitivity

ParameterThis compoundHesperetinReference Study
Fasting Blood Glucose Significantly lower vs. HFDTended to be lower vs. HFD[3]
Fasting Insulin Significantly reduced vs. HFDSignificantly reduced vs. HFD[3]
HOMA-IR Index Significantly lower vs. HFDSignificantly lower vs. HFD[3]
Glucose Tolerance Improved vs. HFDAmeliorated vs. HFD[3]

Table 3: Effects on Lipid Profile

ParameterThis compoundHesperetinReference Study
Serum Triglycerides DecreasedNo significant difference vs. HFD[1][2]
Serum Total Cholesterol No significant difference vs. HFDNo significant difference vs. HFD[1]
Serum Free Fatty Acids DecreasedNo significant difference vs. HFD[1][2]

Table 4: Effects on Inflammatory Markers

ParameterThis compoundHesperetinReference Study
Adipose Tissue Inflammation Reduced macrophage infiltrationReduced macrophage infiltration[4]
Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6) DownregulatedDownregulated[4]

Experimental Protocols

This section details the typical experimental methodologies employed in the cited studies investigating the effects of this compound and hesperetin on metabolic health in mice.

Animal Model and Diet
  • Animal Model: Male C57BL/6J mice are a commonly used strain for studying diet-induced obesity and metabolic syndrome.

  • Dietary Intervention:

    • High-Fat Diet (HFD): Typically, a diet with 40-60% of total calories derived from fat is used to induce obesity, insulin resistance, and other metabolic dysfunctions.

    • Control Diets: A low-fat diet (LFD), with approximately 10% of calories from fat, serves as a healthy control. An HFD without supplementation serves as the disease model control.

    • Supplementation: this compound or hesperetin is mixed into the HFD at concentrations typically ranging from 0.05% to 0.5% (w/w).

  • Duration: The dietary interventions usually last for a period of 8 to 20 weeks to allow for the development of the metabolic syndrome phenotype.

Key Experimental Assays
  • Body Weight and Composition: Body weight is monitored regularly (e.g., weekly). Body composition (fat mass and lean mass) can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • GTT: After a period of fasting (typically 6 hours), mice are administered an oral or intraperitoneal glucose bolus (1-2 g/kg body weight). Blood glucose levels are measured at baseline and at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection to assess glucose clearance.

    • ITT: Following a shorter fasting period (around 4-6 hours), mice are injected intraperitoneally with insulin (0.5-1.0 U/kg body weight). Blood glucose is monitored at several intervals to evaluate insulin sensitivity.

  • Biochemical Analysis of Blood Samples:

    • Blood is collected after fasting to measure plasma levels of glucose, insulin, triglycerides, total cholesterol, free fatty acids, and inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available assay kits.

  • Histological Analysis of Tissues:

    • Liver: Livers are excised, weighed, and sections are stained with Oil Red O to visualize and quantify lipid accumulation (steatosis).

    • Adipose Tissue: Adipose tissue depots (e.g., epididymal, mesenteric) are dissected and weighed. Histological sections can be stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess adipocyte size and with specific markers (e.g., F4/80) to identify macrophage infiltration as a sign of inflammation.

  • Gene Expression Analysis:

    • RNA is extracted from tissues like the liver and adipose tissue. Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of genes involved in lipid metabolism, glucose metabolism, and inflammation.

Signaling Pathways and Mechanisms of Action

The beneficial metabolic effects of this compound and hesperetin are attributed to their ability to modulate key signaling pathways involved in energy homeostasis, lipid metabolism, and inflammation.

This compound

This compound is reported to exert its effects through the activation of the AMPK/SIRT1 pathway and upregulation of PGC1α . Activation of AMPK, a central energy sensor, leads to the inhibition of anabolic processes (like lipid synthesis) and the activation of catabolic processes (like fatty acid oxidation). SIRT1, a deacetylase, works in concert with AMPK to improve mitochondrial function and reduce inflammation. PGC1α is a master regulator of mitochondrial biogenesis.

Quercetin_Signaling This compound This compound AMPK AMPK This compound->AMPK SIRT1 SIRT1 This compound->SIRT1 PGC1a PGC1α AMPK->PGC1a Lipogenesis Lipogenesis AMPK->Lipogenesis SIRT1->PGC1a Inflammation Inflammation SIRT1->Inflammation FattyAcidOxidation Fatty Acid Oxidation PGC1a->FattyAcidOxidation MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis

This compound's metabolic signaling pathway.
Hesperetin

Hesperetin has been shown to mitigate metabolic dysfunction by inhibiting the NF-κB signaling pathway , a key regulator of inflammation. By suppressing NF-κB, hesperetin reduces the expression of pro-inflammatory cytokines in adipose tissue, thereby improving insulin sensitivity. Some evidence also suggests that hesperetin can activate AMPK . Furthermore, it may modulate the IL-6/STAT3/SOCS3 pathway to ameliorate lipid accumulation.

Hesperetin_Signaling Hesperetin Hesperetin NFkB NF-κB Hesperetin->NFkB AMPK AMPK Hesperetin->AMPK IL6_STAT3 IL-6/STAT3/SOCS3 Hesperetin->IL6_STAT3 ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines InsulinResistance Insulin Resistance ProInflammatoryCytokines->InsulinResistance LipidMetabolism Lipid Metabolism AMPK->LipidMetabolism LipidAccumulation Lipid Accumulation IL6_STAT3->LipidAccumulation

Hesperetin's metabolic signaling pathway.

Experimental Workflow

The following diagram illustrates a general experimental workflow for comparing the effects of this compound and hesperetin in a diet-induced obesity mouse model.

Experimental_Workflow Start Start: C57BL/6J Mice DietaryGroups Dietary Groups (8-20 weeks) Start->DietaryGroups LFD Low-Fat Diet (LFD) DietaryGroups->LFD HFD High-Fat Diet (HFD) DietaryGroups->HFD HFD_Q HFD + this compound DietaryGroups->HFD_Q HFD_H HFD + Hesperetin DietaryGroups->HFD_H Monitoring In-life Monitoring: - Body Weight - Food Intake LFD->Monitoring HFD->Monitoring HFD_Q->Monitoring HFD_H->Monitoring MetabolicTests Metabolic Phenotyping: - GTT - ITT Monitoring->MetabolicTests Endpoint Endpoint Analysis: - Blood Collection - Tissue Harvesting MetabolicTests->Endpoint Biochemistry Biochemical Analysis: - Glucose, Insulin - Lipids, Cytokines Endpoint->Biochemistry Histology Histology: - Liver (Oil Red O) - Adipose (H&E, F4/80) Endpoint->Histology GeneExpression Gene Expression (qRT-PCR): - Liver - Adipose Tissue Endpoint->GeneExpression

General experimental workflow diagram.

Conclusion

Both this compound and hesperetin demonstrate beneficial effects on metabolic health in high-fat diet-fed mice, albeit through partially distinct mechanisms and with varying efficacy on certain parameters. This compound appears to be more potent in reducing body weight gain and, most notably, hepatic lipid accumulation.[1] Both flavonoids show promise in improving insulin sensitivity and reducing adipose tissue inflammation. The choice between these two compounds for further research and development may depend on the specific metabolic target of interest. The provided data and protocols offer a foundation for designing future studies to further elucidate their therapeutic potential.

References

Quercetin vs. Apigenin: A Comparative Guide to their Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

Quercetin (B1663063) and apigenin (B1666066), two prominent flavonoids found in a variety of fruits and vegetables, have garnered significant attention within the scientific community for their potential therapeutic applications in neurodegenerative diseases.[1][2] Both compounds exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties, yet they possess distinct mechanisms and efficacies.[3][4] This guide provides an objective comparison of their neuroprotective effects, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals.

Comparative Analysis of Neuroprotective Efficacy

Experimental evidence, particularly from studies directly comparing the two flavonoids, offers valuable insights into their relative potency. A key study utilizing an amyloid-beta (Aβ) induced Alzheimer's disease model in SH-SY5Y neuroblastoma cells found that both this compound and apigenin confer neuroprotection by reducing Aβ aggregation, oxidative stress, and apoptosis, primarily through the activation of the Tropomyosin receptor kinase B (TRKB) signaling pathway.[5][6]

However, the same study revealed that apigenin was more potent in inhibiting Aβ aggregation, with a half-maximal effective concentration (EC₅₀) of 5.3 µM, compared to 12.2 µM for this compound.[5] Both flavonoids demonstrated significant activity in the 1-5 µM range.[5]

Table 1: Quantitative Comparison in an In Vitro Alzheimer's Disease Model Data extracted from Chiu et al. (2023) using Aβ-GFP-expressing SH-SY5Y cells.[5]

ParameterThis compoundApigenin7,8-DHF (Control)Notes
Aβ Aggregation Inhibition (EC₅₀) 12.2 µM5.3 µM10.7 µMLower value indicates higher potency.
Caspase-1 Activity Reduction Reduced from 154% to ~100%Reduced from 154% to 89%Reduced from 154% to 122%At 5 µM concentration, compared to untreated Aβ-expressing cells.[5][6]
AChE Activity Reduction Reduced from 121% to ~100%Reduced from 121% to 90%Reduced from 121% to 107%At 5 µM concentration, compared to untreated Aβ-expressing cells.[5][6]
Neurite Outgrowth Rescue Significant rescueSignificant rescueSignificant rescueRescue of neurite length, process, and branch was observed at 1-5 µM and was hindered by TRKB-specific shRNA.[5]
Cytotoxicity (IC₅₀) 99 µM72 µM79 µMHigher value indicates lower cytotoxicity.[5]

Table 2: General Comparison of Neuroprotective Effects from Various Studies

FeatureThis compoundApigenin
Primary Mechanisms Antioxidant (Nrf2 activation), Anti-inflammatory (NF-κB, NLRP3 inhibition).[7][8][9]Anti-inflammatory, Antioxidant, BDNF/TRKB activation, Anti-apoptotic.[5][10][11]
Key Signaling Pathways PI3K/Akt, MAPK/ERK, Nrf2-ARE, NF-κB.[3][7][12]PI3K/Akt/Nrf2, ERK/CREB/BDNF, MAPK.[4][11]
Anti-inflammatory Action Potently inhibits pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and suppresses NF-κB and NLRP3 inflammasome activation.[7][13]Reduces inflammatory markers (IL-6, TNF-α, iNOS) and modulates microglial activation.[14][15]
Antioxidant Action Activates the Nrf2-ARE pathway, increasing endogenous antioxidant enzymes.[8][9] Upregulates NRF2.[5]Activates PI3K/Akt/Nrf2 pathway, scavenges free radicals, and increases glutathione (B108866) (GSH) levels.[11][15][16]
Neurogenesis/Trophism Promotes neuronal survival via CREB phosphorylation.[13]Upregulates Brain-Derived Neurotrophic Factor (BDNF) via TRKB and ERK/CREB pathways.[4][5]
In Vivo Efficacy (Rodent Models) Effective at 0.5-50 mg/kg (oral) in models of PD, AD, and neurotoxicity.[8]Effective at 2-100 mg/kg in models of AD, neuroinflammation, and cognitive impairment.[4][16]

Mechanisms of Action and Signaling Pathways

Both flavonoids modulate multiple signaling pathways crucial for neuronal survival and function. This compound is well-documented for its potent activation of the Nrf2-ARE pathway, a primary cellular defense against oxidative stress.[8][9] It also strongly suppresses key inflammatory pathways like NF-κB and the NLRP3 inflammasome.[7] Apigenin, while also possessing antioxidant and anti-inflammatory properties, is notably recognized for its ability to promote neurogenesis by up-regulating BDNF and activating its receptor, TRKB.[5][14]

Quercetin_Pathways cluster_Nrf2 Antioxidant Response cluster_NFkB Anti-inflammatory Response cluster_Survival Neuronal Survival Stress Oxidative Stress Neuroinflammation Keap1 Keap1 Stress->Keap1 IKK IKK Stress->IKK NLRP3 NLRP3 Inflammasome Stress->NLRP3 This compound This compound This compound->Keap1 Inhibits This compound->IKK Inhibits This compound->NLRP3 Inhibits PI3K PI3K This compound->PI3K Activates Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE ARE Nrf2->ARE Translocation AntioxidantEnzymes Antioxidant Enzymes (HO-1, etc.) ARE->AntioxidantEnzymes Transcription NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription NLRP3->Cytokines Akt Akt PI3K->Akt Survival Neuronal Survival & Growth Akt->Survival

Caption: this compound's neuroprotective signaling pathways.

Apigenin_Pathways cluster_BDNF Neurotrophic Support cluster_AntiInflammatory Anti-inflammatory & Antioxidant cluster_Apoptosis Apoptosis Regulation Abeta Aβ Toxicity Inflammatory Stimuli NFkB NF-κB Abeta->NFkB MAPK MAPK Abeta->MAPK Bax Bax (Pro-apoptotic) Abeta->Bax Apigenin Apigenin TRKB TRKB Receptor Apigenin->TRKB Activates Apigenin->NFkB Inhibits Apigenin->MAPK Inhibits PI3K_Akt PI3K/Akt Apigenin->PI3K_Akt Activates Apigenin->Bax Downregulates Bcl2 Bcl2 (Anti-apoptotic) Apigenin->Bcl2 Upregulates CREB CREB TRKB->CREB Activates BDNF BDNF Gene CREB->BDNF Transcription NeuriteOutgrowth Neurite Outgrowth & Survival BDNF->NeuriteOutgrowth Inflammation Inflammation Oxidative Stress NFkB->Inflammation MAPK->Inflammation Nrf2 Nrf2 PI3K_Akt->Nrf2 Activates Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3

Caption: Apigenin's neuroprotective signaling pathways.

Experimental Protocols

Detailed and reproducible methodologies are critical for comparing experimental outcomes. Below are summarized protocols representative of the research cited in this guide.

Protocol 1: In Vitro Aβ Aggregation and Neuroprotection Assay (Based on Chiu et al., 2023)[5][17]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells stably transfected with a doxycycline-inducible Aβ-GFP fusion protein are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with varying concentrations of this compound, apigenin, or a control compound (e.g., 7,8-DHF) for 1 hour.

  • Aβ Expression Induction: Aβ-GFP expression is induced by adding doxycycline (B596269) (1 µg/mL) to the culture medium.

  • Aβ Aggregation Analysis: After 24 hours of induction, the GFP fluorescence intensity is measured using a fluorescence plate reader. A decrease in fluorescence indicates Aβ aggregation (due to quenching), while the inhibitory effect of the compounds is seen as a rescue or increase in fluorescence. EC₅₀ values are calculated from dose-response curves.

  • Neurite Outgrowth Analysis: Cells are differentiated with retinoic acid. Following compound treatment and Aβ induction, cells are fixed and immunostained for neuronal markers (e.g., β-III-tubulin). Neurite length and branching are quantified using imaging software like ImageJ.

  • Biochemical Assays: Cell lysates are collected to measure Caspase-1 and Acetylcholinesterase (AChE) activities using commercially available colorimetric assay kits, following the manufacturer's instructions.

  • Western Blotting: Protein levels of key signaling molecules (e.g., phosphorylated-TRKB, p-CREB, NRF2) are analyzed by Western blot to confirm pathway activation. GAPDH is used as a loading control.

Caption: Workflow for in vitro neuroprotection assays.

Protocol 2: In Vitro Anti-Neuroinflammatory Assay (General protocol based on principles from multiple studies)[10][14]

  • Cell Culture: Murine or human microglial cell lines (e.g., BV-2, HMC3) or primary microglia/neuron co-cultures are used.

  • Inflammatory Challenge: Cells are pre-treated with various concentrations of this compound or apigenin for 1-2 hours.

  • Stimulation: Neuroinflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) or IL-1β (e.g., 10 ng/mL) to the culture medium for 24 hours.

  • Cytokine Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant is quantified using ELISA kits.

  • Nitric Oxide (NO) Measurement: The production of NO is assessed by measuring nitrite (B80452) levels in the supernatant using the Griess reagent.

  • Gene Expression Analysis: RNA is extracted from the cells, and the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2) are determined using quantitative real-time PCR (qRT-PCR).

Conclusion

Both this compound and apigenin are compelling candidates for neuroprotective therapies. The existing evidence suggests that while both flavonoids share common anti-inflammatory and antioxidant mechanisms, they have distinct primary strengths.

This compound demonstrates robust and broad-spectrum anti-inflammatory and antioxidant effects, primarily by inhibiting the NF-κB and NLRP3 pathways and activating the Nrf2 system.[7][8][18] This makes it a strong candidate for conditions where neuroinflammation and oxidative stress are the primary drivers of pathology.

Apigenin appears to be a more potent modulator of specific neurotrophic and anti-apoptotic pathways. Its ability to directly activate the BDNF/TRKB signaling cascade and more effectively inhibit Aβ aggregation in a head-to-head cellular study suggests a potential advantage in diseases characterized by neurotrophic deficits and proteinopathy, such as Alzheimer's disease.[5][14][19]

Ultimately, the choice between this compound and apigenin, or their potential synergistic use, will depend on the specific pathological context. This guide provides the foundational data for researchers to make informed decisions in designing future preclinical and clinical investigations into these promising natural compounds.

References

Bridging the Gap: A Comparative Guide to Replicating Quercetin's In Vitro Success in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin (B1663063), a prominent dietary flavonoid, has demonstrated a remarkable breadth of biological activities in laboratory settings, showing significant promise as an anticancer, anti-inflammatory, and antioxidant agent. However, the translation of these compelling in vitro findings into successful in vivo outcomes presents a well-documented challenge for the research community. This guide provides an objective comparison of this compound's performance in cell-based assays versus animal models, supported by experimental data and detailed protocols, to aid researchers in navigating the complexities of preclinical development. Key hurdles, including bioavailability and metabolism, are also discussed to provide a comprehensive overview of the translational landscape.

I. Anticancer Effects: From Cell Lines to Tumor-Bearing Mice

In vitro studies have consistently highlighted this compound's ability to inhibit proliferation and induce apoptosis in a wide array of cancer cell lines.[1][2] Animal studies have sought to replicate these effects, often with positive, albeit sometimes modest, results, underscoring the influence of physiological factors on therapeutic efficacy.[3][4]

In Vitro Findings

This compound exhibits potent cytotoxic effects against various cancer cell lines, including those of the breast, colon, prostate, lung, and blood.[1][5] It has been shown to induce cell cycle arrest and apoptosis through the modulation of key signaling proteins.[2] For instance, studies on HepG2 liver cancer cells revealed that this compound can significantly inhibit proliferation and decrease the expression of cyclin D1, a key cell cycle regulator.[3]

In Vivo Replication

In animal models, the anticancer properties of this compound have been observed, although often requiring higher concentrations than in cell culture.[1] In nude mice bearing HepG2 tumors, intraperitoneal administration of this compound led to delayed tumor growth and improved survival rates.[3] Similarly, in mice with MCF-7 and CT-26 tumors, this compound treatment resulted in a significant reduction in tumor volume.[1] A significant challenge remains its poor water solubility and low bioavailability, which researchers have started to circumvent by using novel delivery systems like nanomicelles, dramatically improving its anticancer effects in prostate cancer xenograft models.[6]

Comparative Data: Anticancer Efficacy
Parameter In Vitro Model Result In Vivo Model Result Reference
Cell Viability (IC50) A549 Lung Cancer Cells5.14 µg/ml (72h)--[2]
Cell Viability (IC50) PC-3 Prostate Cancer Cells>200 µM (Free this compound)--[6]
Cell Viability (IC50) PC-3 Prostate Cancer Cells20.2 µM (Nanomicelle this compound)--[6]
Apoptosis Induction CT-26, LNCaP, MOLT-4, RajiSignificant increase vs. control--[4]
Tumor Growth --CT-26 & MCF-7 Tumor-bearing MiceSignificant reduction in tumor volume[1]
Tumor Growth --HepG2 Tumor-bearing MiceDelayed tumor growth[3]
Survival Rate --CT-26 & MCF-7 Tumor-bearing MiceSignificantly higher with 100 & 200 mg/kg doses[1]
Experimental Protocols

In Vitro Antiproliferation Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., A549, HepG2) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and cultured for 24 hours.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 10, 20, 40, 80, 120 µM) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and plates are incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader to determine cell viability. The IC50 value is then calculated.

In Vivo Tumor Xenograft Model

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used.

  • Tumor Inoculation: A suspension of cancer cells (e.g., 2 x 10⁶ HepG2 cells) in saline is injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol: Once tumors reach a palpable volume (e.g., 100 mm³), mice are randomly assigned to treatment and control groups. The treatment group receives this compound (e.g., 50 mg/kg) via intraperitoneal injection daily for a set period (e.g., 21 days). The control group receives saline.

  • Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis like immunohistochemistry for markers such as cyclin D1.[3]

Visualizing the In Vivo Anticancer Workflow

G cluster_setup Setup Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase cell_culture 1. Cancer Cell Culture (e.g., HepG2) inoculation 2. Subcutaneous Inoculation into Mice cell_culture->inoculation tumor_growth 3. Tumor Growth to Palpable Size inoculation->tumor_growth randomization 4. Randomization into Control & Treatment Groups treatment 5. Daily Administration (this compound vs. Saline) randomization->treatment monitoring 6. Regular Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Study Endpoint (e.g., Day 21) excision 8. Tumor Excision & Measurement endpoint->excision analysis 9. Histological & Biochemical Analysis excision->analysis G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_complex NF-κB/IκBα (Inactive) IkB->NFkB_complex NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Nucleus->Cytokines Gene Transcription This compound This compound This compound->Akt Inhibits This compound->IKK Inhibits G cluster_invitro In Vitro Environment cluster_invivo In Vivo Environment quercetin_vitro This compound Aglycone (High Concentration) cells Target Cells quercetin_vitro->cells effect_vitro Direct Biological Effect (e.g., Apoptosis) cells->effect_vitro quercetin_oral Oral this compound (or Glycoside) absorption Poor Absorption quercetin_oral->absorption metabolism Intestinal & Liver Metabolism absorption->metabolism metabolites This compound Metabolites (Glucuronides, Sulfates) metabolism->metabolites circulation Low Systemic Concentration of Free this compound metabolites->circulation effect_invivo Variable Biological Effect circulation->effect_invivo

References

Independent Validation of Quercetin's Therapeutic Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimentally validated therapeutic targets of the flavonoid Quercetin (B1663063). All quantitative data is summarized in structured tables, with detailed methodologies for key experiments and visualizations of signaling pathways and experimental workflows.

This compound, a naturally occurring flavonoid found in many fruits and vegetables, has garnered significant attention for its potential therapeutic effects in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Its multifaceted mechanism of action involves the modulation of several key signaling pathways and direct interaction with specific protein targets. This guide synthesizes findings from multiple independent studies to present a validated overview of this compound's molecular targets, offering a comparative analysis of the experimental evidence.

Key Therapeutic Targets and Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to influence a wide array of cellular processes by targeting key proteins and signaling cascades. The following sections detail the experimental validation of its effects on major signaling pathways and its direct binding targets.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Multiple independent studies have validated this compound as an inhibitor of this pathway.

Quantitative Data on this compound's Inhibition of the PI3K/Akt Pathway

Cell LineThis compound ConcentrationEffectAssayReference
HCC1937 (human breast carcinoma)25 µMComplete suppression of constitutively activated Akt/PKB phosphorylation at Ser-473Immunoblotting[1]
T47D (human breast carcinoma)25 µMAbrogation of EGF-induced Akt/PKB phosphorylation at Ser-473Immunoblotting[1]
MG-63 (osteosarcoma)Not specifiedSignificant downregulation of PI3K and Akt1 mRNA expressionqRT-PCR[2]
Dalton's lymphoma ascite (DLA) cellsNot specifiedSignificant decrease in phosphorylation of AKT at Ser-473 and Thr-308Western Blot[3]
HaCaT (human keratinocytes)Not specifiedModifications in proteins related to the PI3K/AKT/GLUT1 signaling pathwayImmunoblotting[4]
MPTP-induced Parkinson's disease mouse modelNot specifiedIncreased phosphorylation of PI3K, Akt, and GSK-3βWestern Blotting[5]

Experimental Protocol: Western Blot for Phospho-Akt (Ser473)

This protocol is a generalized representation based on common laboratory practices for validating the inhibition of Akt phosphorylation.

  • Cell Culture and Treatment: Plate cells (e.g., HCC1937 or T47D) in appropriate culture medium and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for specified time periods. For growth factor-stimulated phosphorylation, serum-starve cells and then stimulate with a growth factor like EGF before this compound treatment.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

Signaling Pathway Diagram: this compound's Inhibition of the PI3K/Akt Pathway

Quercetin_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and survival. Evidence suggests that this compound can directly target components of this pathway.

Quantitative Data on this compound's Modulation of the MAPK/ERK Pathway

Target ProteinThis compound ConcentrationEffectAssayReference
MEK15 µMAlmost complete blockage of MEK1 activityKinase Assay[6]
Raf1> 5 µMInhibition of Raf1 kinase activityKinase Assay[6]
ERKNot specifiedPotent inhibitor of ERKNot specified[7]
ERK1/2 (in HepG2 cells)Not specifiedReduction of ERK1/2 phosphorylationWestern Blot[8]
ERK (in A549 cells)14.5-58.0 µMDose-dependent activation of ERKWestern Blot[9]

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general workflow for assessing the direct inhibitory effect of this compound on kinases like MEK1 and Raf1.

  • Reagents: Obtain purified active MEK1 or Raf1 enzyme, its substrate (e.g., inactive ERK2 for MEK1, or inactive MEK1 for Raf1), and ATP.

  • Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of this compound or a known inhibitor (e.g., PD098059 for MEK1) in a kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Phosphorylation: Stop the reaction and measure the amount of substrate phosphorylation. This can be done using various methods, such as:

    • Radiolabeling: Using [γ-³²P]ATP and detecting the incorporation of the radioactive phosphate (B84403) into the substrate via autoradiography.

    • Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate in an ELISA or Western blot format.

  • Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Signaling Pathway Diagram: this compound's Interaction with the MAPK/ERK Pathway

Quercetin_MAPK_ERK_Pathway This compound This compound Raf1 Raf1 This compound->Raf1 MEK1 MEK1 This compound->MEK1 Raf1->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors

Caption: this compound directly inhibits Raf1 and MEK1 in the MAPK/ERK pathway.

Direct Binding Targets of this compound

Beyond its effects on signaling pathways, this compound has been shown to directly bind to and inhibit the activity of several proteins.

Quantitative Data on this compound's Direct Binding Targets

Target ProteinBinding Affinity (Binding Energy)MethodReference
MMP1-5.46 kJ/molMolecular Docking[10]
MMP-9-9.9 kcal/molMolecular Docking[11]
CCNB1, CDC20, NCAPG, TPX2, CENPF, CENPN< -5 kcal/molMolecular Docking[12]
PI3K-6.44 kcal/molMolecular Docking[5]
AKT1-5.32 kcal/molMolecular Docking[5]
GSK-3β-5.24 kcal/molMolecular Docking[5]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure biomolecular interactions in real-time. This generalized protocol describes its use to validate the binding of this compound to a target protein like MMP1.

  • Chip Preparation: Immobilize the target protein (e.g., MMP1) onto a sensor chip surface.

  • Analyte Injection: Inject different concentrations of this compound (the analyte) in a running buffer over the sensor chip surface.

  • Measurement of Binding: Monitor the change in the refractive index at the sensor surface as this compound binds to the immobilized protein. This change is proportional to the mass of bound analyte and is measured in Resonance Units (RU).

  • Dissociation: After the association phase, flow the running buffer over the chip to measure the dissociation of the this compound-protein complex.

  • Data Analysis: Analyze the sensorgrams (plots of RU versus time) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Bioinformatics Bioinformatics & Network Pharmacology Docking Molecular Docking Bioinformatics->Docking CellCulture Cell Culture & Treatment Docking->CellCulture BiochemicalAssays Biochemical Assays (Western Blot, Kinase Assay) CellCulture->BiochemicalAssays BindingAssays Binding Assays (SPR) BiochemicalAssays->BindingAssays AnimalModel Animal Model (e.g., Mouse) BindingAssays->AnimalModel Analysis Histological & Molecular Analysis AnimalModel->Analysis

Caption: General experimental workflow for validating this compound's targets.

Conclusion

The presented data from multiple independent studies provide strong evidence for this compound's role as a multi-target therapeutic agent. Its ability to inhibit key oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK, coupled with its capacity to directly bind to and modulate the activity of various proteins, underscores its potential in drug development. This guide offers a comparative overview to aid researchers in navigating the existing evidence and designing future studies to further elucidate the therapeutic mechanisms of this compound. The provided experimental protocols serve as a foundation for the independent validation of these findings in diverse research settings.

References

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